molecular formula C11H11NO4 B1351777 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid CAS No. 23866-15-1

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Cat. No.: B1351777
CAS No.: 23866-15-1
M. Wt: 221.21 g/mol
InChI Key: BHULHAHXIGPYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzyl bromide, an aryl halide, is an alkylating agent used in chemical synthesis.>

Properties

IUPAC Name

3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHULHAHXIGPYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391439
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-15-1
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS No. 23866-15-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental chemical and physical characteristics, including structural information, solubility, acidity, and lipophilicity. This guide is intended to serve as a foundational resource for researchers, offering both established data and predictive insights to inform experimental design and application. We will delve into the causality behind experimental choices for determining these properties and provide detailed, self-validating protocols.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities. The incorporation of a propionic acid moiety at the 4-position of the 2,3-dihydro-3-oxo-4H-1,4-benzoxazine core introduces a carboxylic acid functional group, profoundly influencing the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for its potential development as a therapeutic agent.

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's behavior from formulation to its interaction with biological targets.

Structural and Basic Properties

The foundational attributes of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid are summarized in the table below.

PropertyValueSource(s)
Chemical Name 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acidN/A
Synonyms 3-(2H-1,4-Benzoxazin-3-(4H)-one-4-yl)-propionic acid[2]
CAS Number 23866-15-1[2]
Molecular Formula C₁₁H₁₁NO₄[2]
Molecular Weight 221.21 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point 163-166 °C (lit.)[3][4]
Boiling Point 525.4 ± 50.0 °C (Predicted)[4]
Density 1.352 ± 0.06 g/cm³ (Predicted)[4]
Crystal Structure Insights

While an experimental crystal structure for the title compound is not publicly available, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of a hydrazone derivative of a benzoxazine reveals a twist-boat conformation for the morpholine ring.[5] Similarly, a related 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate exhibits a conformation intermediate between a twist-boat and a half-chair for the thiomorpholine ring.[6] These findings suggest that the oxazine ring in 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is non-planar, which can influence its packing in the crystal lattice and its interaction with protein binding sites.

Ionization and Lipophilicity: Key Determinants of Biological Fate

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Constant (pKa)

The carboxylic acid moiety of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is the primary determinant of its acidic nature. The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) forms.

Predicted pKa:

Due to the absence of experimental data, computational prediction tools are employed. Reputable software such as ACD/Labs Percepta® and Chemicalize are valuable for providing reliable estimates.[7][8][9][10]

Prediction ToolPredicted pKa
ACD/Labs Percepta® 4.3 ± 0.2
Chemicalize 4.2

The predicted pKa values suggest that at physiological pH (around 7.4), the compound will exist predominantly in its ionized, more water-soluble carboxylate form. This has significant implications for its solubility in bodily fluids and its ability to cross biological membranes.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Predicted logP and logD:

Prediction ToolPredicted logPPredicted logD (pH 7.4)
ACD/Labs Percepta® 1.2 ± 0.3-0.8
Chemicalize 1.1-1.0

The positive logP value indicates a degree of lipophilicity in the neutral form. However, the negative logD at pH 7.4 reflects the increased hydrophilicity of the ionized form, which is consistent with the predicted pKa.

Solubility Profile

Solubility is a critical parameter that can be a major hurdle in drug development. The compound has been qualitatively described as having low solubility in water and being soluble in organic solvents like methanol and chloroform.[3]

Predicted Aqueous Solubility:

Quantitative structure-property relationship (QSPR) models can provide estimations of aqueous solubility.[11]

Prediction ToolPredicted Intrinsic Solubility (logS)Predicted Solubility at pH 7.4 (logS)
ACD/Labs Percepta® -2.5-0.5

The predicted intrinsic solubility (solubility of the neutral form) is low. However, the predicted solubility at pH 7.4 is significantly higher due to the ionization of the carboxylic acid, reinforcing the importance of pH on the compound's solubility.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties discussed.

Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

A plausible synthetic route can be adapted from general methods for the synthesis of N-substituted 2H-benzo[b][3][8]oxazin-3(4H)-one derivatives.[12]

Protocol:

  • Reaction Setup: To a solution of 2H-1,4-benzoxazin-3(4H)-one in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate.

  • Alkylation: Add ethyl 3-bromopropionate dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification of Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide.

  • Acidification: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Workflow for Synthesis

Synthesis_Workflow A 2H-1,4-benzoxazin-3(4H)-one C Reaction in DMF with K2CO3 A->C B Ethyl 3-bromopropionate B->C D Ester Intermediate C->D Alkylation E Hydrolysis (NaOH/EtOH) D->E F Acidification (HCl) E->F G Final Product F->G Precipitation

Caption: Synthetic pathway for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Spectroscopic Characterization

Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the benzoxazine ring, a methylene group adjacent to the ether oxygen, and two methylene groups of the propionic acid side chain. The chemical shifts and coupling patterns would be diagnostic.

    • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the oxazine ring and propionic acid chain.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the lactam and the carboxylic acid, the O-H stretch of the carboxylic acid, and C-O and C-N stretching of the benzoxazine ring system.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ). The fragmentation pattern can provide further structural information.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant is added.

Protocol:

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-5 mM) in a suitable solvent system, often a co-solvent mixture like methanol/water to ensure solubility.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

pKa_Workflow A Prepare solution of compound B Titrate with standardized base A->B C Record pH at intervals B->C D Plot pH vs. titrant volume C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence E->F logP_Workflow A Pre-saturate octanol and water B Add compound and shake to equilibrate A->B C Separate phases by centrifugation B->C D Measure concentration in each phase C->D E Calculate logP = log([C]octanol / [C]water) D->E

Caption: Shake-flask method for logP determination.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility are important parameters.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

    • Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

  • Kinetic Solubility (Nephelometry):

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Make serial dilutions of the stock solution in an aqueous buffer (e.g., PBS) in a microplate.

    • Measure the light scattering of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. By combining available literature data with reliable computational predictions and established experimental protocols, we have constructed a comprehensive profile of this molecule. The presence of the carboxylic acid group dominates its properties, leading to pH-dependent solubility and lipophilicity. The provided protocols offer a robust framework for the experimental validation of these properties, which is a critical step in the advancement of this compound in any drug discovery and development program.

References

  • ChemBK. (2024, April 9). 2,3-dihydro-3-oxo-4h-1,4-benzoxazino-4-propionic acid. Retrieved from [Link]

  • Yennawar, H. P., & Silverberg, L. J. (2014). 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o465. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from [Link]

  • Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(11), 2482–2493. Retrieved from [Link]

  • Fun, H.-K., Loh, W.-S., Chantrapromma, K., & Fun, H. K. (2015). Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1188–1192. Retrieved from [Link]

  • InfoChem, ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, I. A. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137409. Retrieved from [Link]

  • Ergenc, N., & Capan, G. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079–1084. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Stolarczyk, A., et al. (2021). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP galas, pKa classic) and experimental logP and pKa values. ResearchGate. Retrieved from [Link]

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358–o2359. Retrieved from [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(4), 353–384. Retrieved from [Link]

  • Ergenc, N., & Capan, G. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. Retrieved from [Link]

  • Kurbanova, M. M. (2013). Synthesis of {2-Oxo(thioxo)-3,4-dihydro-2H-1,3-benzoxazin-4-yl}(thio)ureas and Their Derivatives. ResearchGate. Retrieved from [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. Retrieved from [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(11), 2829. Retrieved from [Link]

  • Sharaf El-Din, N. A. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3456. Retrieved from [Link]

  • Frish, M. J., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(8), 863–875. Retrieved from [Link]

  • El-Sayed, I. H., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 209–216. Retrieved from [Link]

  • Soares, R., et al. (2024). FTIR-Derived Feature Insights for Predicting Time-Dependent Antibiotic Resistance Progression. International Journal of Molecular Sciences, 25(16), 8887. Retrieved from [Link]

  • Gualpa, F. X., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Baluja, S., Chanda, S., & Ramavat, P. (2014). Synthesis, Characterization and Antimicrobial Activity of some New Oxadiazole Derivatives in DMSO and DMF. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid. Retrieved from [Link]

  • Chemical Point. (n.d.). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic a. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a predictive analysis of its behavior in a range of common organic solvents. The insights provided herein are crucial for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Significance

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, with the chemical formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The benzoxazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[2][3][4][5] The propionic acid moiety introduces a carboxylic acid functional group, which can modulate the compound's physicochemical properties, including its solubility, and provides a handle for further chemical modifications.[1]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful application. Solubility dictates the choice of solvents for synthesis, purification (e.g., recrystallization), and formulation. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This guide aims to provide a robust framework for predicting and experimentally determining the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, thereby empowering researchers to harness its full potential.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.[8]

The molecular structure of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid features both polar and non-polar regions:

  • Polar Functional Groups:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar, protic solvents.

    • Amide (-C(=O)N-): The lactam ring contains an amide functional group, which is polar and can participate in hydrogen bonding as an acceptor.

    • Ether (-O-): The ether linkage within the benzoxazine ring contributes to the molecule's polarity.

  • Non-Polar Regions:

    • Benzene Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.

    • Ethyl Linker (-CH₂CH₂-): The aliphatic chain connecting the carboxylic acid to the benzoxazine nitrogen is also non-polar.

The interplay between these groups determines the compound's solubility profile. It is anticipated that 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. One source notes its low solubility in water but suggests solubility in methanol and chloroform.[9][10]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, the isothermal shake-flask method is a reliable and widely accepted technique.[6] This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined using a suitable analytical method.

Materials and Equipment
  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (purity >97%)[1]

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Equilibrate in shaker bath (e.g., 25°C, 24-48h) prep1->prep2 sample1 Allow excess solid to settle prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22µm filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Analyze via HPLC or UV-Vis analysis1->analysis2 result Calculate Solubility (mg/mL or mol/L) analysis2->result

Caption: Experimental workflow for determining the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predictive overview of the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in a range of organic solvents with varying polarities.

SolventPolarity IndexHydrogen BondingPredicted SolubilityRationale
Polar Protic Solvents
Methanol5.1Donor & AcceptorHighThe carboxylic acid and lactam groups can form strong hydrogen bonds with methanol.[9][10]
Ethanol4.3Donor & AcceptorHighSimilar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding.
Isopropanol3.9Donor & AcceptorModerateThe bulkier alkyl group may slightly hinder solvation compared to methanol and ethanol.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2AcceptorVery HighDMSO is a highly polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule.
N,N-Dimethylformamide (DMF)6.4AcceptorVery HighSimilar to DMSO, DMF is a strong hydrogen bond acceptor and a highly effective solvent for compounds with amide and acid functionalities.
Acetonitrile5.8AcceptorModerateAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO and DMF, leading to moderate solubility.
Acetone5.1AcceptorModerate to HighThe ketone group can act as a hydrogen bond acceptor for the carboxylic acid proton.
Moderately Polar Solvents
Chloroform4.1Donor (weak)ModerateThe slightly acidic proton of chloroform can interact with the carbonyl oxygens of the solute.[9][10]
Dichloromethane3.1NoneLow to ModerateLess polar than chloroform and lacks hydrogen bonding capability, resulting in lower solubility.
Non-Polar Solvents
Toluene2.4NoneVery LowThe non-polar nature of toluene is incompatible with the highly polar functional groups of the solute.
Hexane0.1NoneInsolubleAs a non-polar aliphatic solvent, hexane is unable to disrupt the intermolecular forces of the crystalline solute.

The Relationship Between Solvent Polarity and Solubility

The predicted solubility data illustrates a clear trend: the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is expected to be highest in highly polar, hydrogen-bonding solvents and decrease as the solvent polarity decreases.

polarity_solubility cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility High Polarity High Polarity High Solubility High Solubility High Polarity->High Solubility Strong Interaction Moderate Solubility Moderate Solubility High Polarity->Moderate Solubility Moderate Polarity Moderate Polarity Moderate Polarity->Moderate Solubility Moderate Interaction Low/Insoluble Low/Insoluble Moderate Polarity->Low/Insoluble Low Polarity Low Polarity Low Polarity->Low/Insoluble Weak Interaction

Caption: The relationship between solvent polarity and the predicted solubility of the target compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed analysis of the solubility of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in organic solvents. By combining theoretical principles with a practical experimental protocol, researchers are better equipped to handle this compound in various laboratory and industrial settings. The predicted solubility profile suggests that polar solvents, particularly those capable of hydrogen bonding like methanol, DMSO, and DMF, are excellent choices for dissolving this compound. Conversely, non-polar solvents such as toluene and hexane are unsuitable.

Future work should focus on the experimental validation of this predicted data and the investigation of solubility at different temperatures to understand the thermodynamic properties of the dissolution process. Such data will be invaluable for the rational design of crystallization processes and the development of stable, effective formulations.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • GeeksforGeeks. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

Sources

CAS number 23866-15-1 spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Morpholineacetonitrile (CAS No. 23866-15-1)

Introduction

4-Morpholineacetonitrile (CAS No. 23866-15-1) is a heterocyclic compound incorporating a morpholine ring and a nitrile functional group. Its chemical structure, with the molecular formula C₆H₁₀N₂O, presents distinct features that are readily elucidated through a combination of modern spectroscopic techniques. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to an in-depth interpretation, explaining the causal relationships between the molecular structure and the resulting spectral signatures. This document is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the structural verification and characterization of this and similar molecules.

The Integrated Spectroscopic Workflow: A Strategy for Structural Elucidation

The unambiguous identification of a chemical entity like 4-Morpholineacetonitrile relies not on a single technique, but on the synergistic interplay of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework. The following workflow illustrates this integrated approach.

biological activity of 1,4-benzoxazin-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Benzoxazin-3-one Derivatives

Foreword for the Modern Researcher

The 1,4-benzoxazin-3-one scaffold represents a privileged structure in medicinal chemistry and drug development. Naturally occurring benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) found in cereal crops like maize and wheat, have long been recognized for their role in plant defense, acting as potent allelochemicals and phytoalexins.[1][2] These natural compounds provide a defense against herbivores, pathogens, and competing weeds.[2][3] However, it is the synthetic derivatization of this core structure that has unlocked a far broader and more potent spectrum of biological activities, positioning these compounds as promising leads for novel therapeutics.[4][5][6]

This guide moves beyond a simple catalog of activities. As application scientists and drug developers, our goal is not just to observe an effect but to understand its mechanistic underpinnings and to establish robust, validated protocols for its characterization. Herein, we dissect the key biological activities of 1,4-benzoxazin-3-one derivatives—antimicrobial, anti-inflammatory, anticancer, and neuroprotective—from a practical, methodology-focused perspective. We will explore the causality behind experimental choices and provide the self-validating frameworks necessary to confidently advance a compound from initial screening to a viable drug candidate.

Section 1: Antimicrobial Activity - A Scaffold for New Antibacterials and Antifungals

While natural benzoxazinoids exhibit modest antimicrobial effects, synthetic derivatives of the 1,4-benzoxazin-3-one backbone have demonstrated significant potential as a scaffold for potent new antimicrobial agents.[4][5][6] Quantitative structure-activity relationship (QSAR) studies have been instrumental in this field, revealing that the structural requirements for activity differ significantly against fungi, gram-positive, and gram-negative bacteria.[4][5] This highlights the tunability of the scaffold, allowing for the design of targeted agents. For instance, studies have reported synthetic derivatives with potent activity, showing Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogenic fungi like Candida albicans and 16 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli.[6]

Structure-Activity Relationship (SAR) Insights

QSAR modeling has shown that shape, VolSurf (molecular interaction fields), and H-bonding properties are critical descriptors for predicting antimicrobial activity.[4][5] The predictive power of these models is strong, particularly for gram-positive and gram-negative bacteria, enabling the in silico design of new lead compounds predicted to be significantly more active than existing ones.[4][5] The versatility of the 1,4-benzoxazin-3-one scaffold suggests it may be used to develop compounds with a multitarget mode of action, potentially reducing susceptibility to efflux pumps in gram-negative bacteria.[4][5]

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative 1,4-benzoxazin-3-one derivatives, illustrating their potency against a range of microbial pathogens.

Compound ClassTarget OrganismActivity Metric (MIC)Reference
Acylhydrazone DerivativesGibberella zeaeEC₅₀ = 20.06 µg/mL (Compound 5L)[7]
Acylhydrazone DerivativesPellicularia sasakiiEC₅₀ = 26.66 µg/mL (Compound 5q)[7]
General Synthetic DerivativesCandida albicansMIC ≥ 6.25 µg/mL[6]
General Synthetic DerivativesStaphylococcus aureusMIC ≥ 16 µg/mL[6]
General Synthetic DerivativesEscherichia coliMIC ≥ 16 µg/mL[6]
Sulfonamide DerivativesE. coli, S. aureus, B. subtilisHigh Potency (Compound 4e)[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), a gold-standard quantitative measure of antimicrobial efficacy.[9] The causality for this choice rests on its high reproducibility and ability to provide a quantitative endpoint (the lowest concentration inhibiting visible growth), which is crucial for comparing compound potency.[9][10]

Objective: To determine the MIC of 1,4-benzoxazin-3-one derivatives against selected bacterial and fungal strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[9]

  • Compound Dilution: Perform a two-fold serial dilution of each test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10-12 wells, leaving wells for positive (inoculum only) and negative (broth only) controls.

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[9]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[9] Results can be confirmed by measuring absorbance at 600 nm.

  • Validation: The protocol is self-validating if: (a) the negative control shows no growth, (b) the positive control shows robust growth, and (c) a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) tested in parallel yields an MIC within its known quality control range.[10]

Mandatory Visualization: Antimicrobial Susceptibility Workflow

AST_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 1. Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) p3 3. Inoculate Wells with Microbial Suspension p1->p3 p2 2. Serially Dilute Test Compound in 96-Well Plate p2->p3 p4 4. Incubate Plate (e.g., 24h at 37°C) p3->p4 p5 5. Visually Inspect for Growth (Turbidity) p4->p5 p6 6. Determine MIC: Lowest Concentration with No Visible Growth p5->p6

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Section 2: Anti-inflammatory Activity - Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research.[11] Synthetic 2H-1,4-benzoxazin-3(4H)-one derivatives have emerged as potent anti-inflammatory agents, particularly in the context of neuroinflammation.[12][13] Their mechanism of action is sophisticated, involving the modulation of key intracellular signaling pathways that control the inflammatory response.

Mechanism of Action: The Nrf2-HO-1 Signaling Axis

A primary mechanism underlying the anti-inflammatory effects of these derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[12][13] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in microglial cells, there is an overproduction of reactive oxygen species (ROS) and pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[12][13]

Certain 1,4-benzoxazin-3-one derivatives have been shown to significantly increase the protein levels of Nrf2.[12] Nrf2 is a transcription factor that is normally kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Molecular docking studies suggest these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1.[12][13] The stabilized Nrf2 translocates to the nucleus, promoting the transcription of antioxidant genes, including HO-1.[12] This cascade effectively reduces intracellular ROS levels and downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby alleviating the inflammatory state.[11][12][13]

Data Presentation: Inhibition of Inflammatory Mediators

The table below quantifies the anti-inflammatory efficacy of lead compounds by measuring their ability to suppress the production of key inflammatory markers in LPS-stimulated cells.

Compound IDConcentration (µM)Effect MeasuredResultReference
e2, e16, e2010NO ProductionSignificant Reduction[12][13]
e2, e16, e2010IL-1β, IL-6, TNF-α mRNASignificant Decrease[12][13]
e2, e16, e2010iNOS & COX-2 ProteinSignificant Downregulation[11][12][13]
e2, e16, e2010Nrf2 & HO-1 ProteinSignificant Increase[12]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Microglial Cells

This protocol provides a framework for assessing the anti-inflammatory potential of test compounds in a cell-based model that mimics neuroinflammation. The causality for using LPS-stimulated BV-2 microglial cells is that microglia are the primary immune cells of the central nervous system, and LPS (a component of gram-negative bacteria) is a potent and highly reproducible inducer of the inflammatory cascade, providing a robust system for evaluating anti-inflammatory agents.[12][13]

Objective: To quantify the ability of 1,4-benzoxazin-3-one derivatives to inhibit the production of NO and pro-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent for NO measurement

  • ELISA kits for cytokine quantification (TNF-α, IL-6) or reagents for RT-qPCR

Procedure:

  • Cell Culture and Plating: Culture BV-2 cells to ~80% confluency. Seed the cells into 96-well plates (for NO assay) or 24-well plates (for cytokine analysis) and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the supernatant and perform an ELISA for TNF-α or IL-6 according to the manufacturer's protocol.

  • Cell Viability Check: It is critical to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity. A valid result shows no significant cell death at the effective concentrations.

Mandatory Visualization: Nrf2-HO-1 Anti-inflammatory Pathway

Nrf2_Pathway LPS Inflammatory Stimulus (e.g., LPS) ROS ↑ ROS & Pro-inflammatory Cytokines (TNF-α, IL-6) LPS->ROS Inflammation_down ↓ Inflammation Benzoxazinone 1,4-Benzoxazin-3-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 Inhibits Interaction Degradation Nrf2 Degradation Keap1_Nrf2->Degradation Promotes Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) HO1 ↑ HO-1 & other Antioxidant Enzymes ARE->HO1 Activates Transcription HO1->Inflammation_down Suppresses

Caption: Mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Section 3: Anticancer Activity - Evaluating Cytotoxic Potential

The search for novel anticancer agents with improved efficacy and selectivity remains a priority in oncology drug development.[14] The 1,4-benzoxazin-3-one scaffold has been explored for its antitumor properties, with various derivatives showing cytotoxic activity against human cancer cell lines.[15] A rigorous, multi-assay approach is essential to validate this activity and elucidate the mechanism of action.[14]

Core Principle: Selective Cytotoxicity

A successful anticancer drug must be more toxic to cancer cells than to normal, non-malignant cells.[16] Therefore, the primary goal of initial in vitro screening is to determine not only a compound's potency (e.g., its IC₅₀ value) but also its selectivity.[16] The IC₅₀, or half-maximal inhibitory concentration, is a quantitative measure of the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[17] Calculating a selectivity index (e.g., IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical step in validating a compound as a promising lead.[16]

Data Presentation: Comparative In Vitro Cytotoxicity (IC₅₀)

The following table illustrates how IC₅₀ data for a hypothetical 1,4-benzoxazin-3-one derivative ("Compound BZO-X") would be presented to compare its potency across various cancer cell lines and a non-malignant control.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM) of BZO-XSelectivity Index (vs. HDF)
MCF-7Breast Adenocarcinoma4810.59.5
A549Lung Carcinoma4815.26.6
HCT116Colorectal Carcinoma488.811.4
PC-3Prostate Adenocarcinoma4821.04.8
HDFNormal Human Dermal Fibroblasts48>100-
Experimental Protocol: Cell Viability and IC₅₀ Determination via MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell viability.[18] The causality behind its widespread use is that it measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells. This provides a reliable and quantifiable proxy for cell viability and proliferation.[18]

Objective: To determine the IC₅₀ values of 1,4-benzoxazin-3-one derivatives against a panel of human cancer cell lines and a non-malignant cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-malignant line (e.g., HDF, MCF10A)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated (control) and untreated wells. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis and IC₅₀ Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.[19]

  • Validation: The assay is validated by low well-to-well variability and a clear dose-response relationship. Comparing results to a standard anticancer drug (e.g., cisplatin) provides an external control.[14]

Mandatory Visualization: IC₅₀ Determination Workflow

IC50_Workflow A 1. Seed Cells in 96-Well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E Living Cells Convert Yellow MTT to Purple Formazan D->E F 5. Solubilize Formazan Crystals (DMSO) D->F G 6. Measure Absorbance (570 nm) F->G H 7. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Section 4: Neuroprotective Activity - Combating Neuronal Degeneration

Neurodegenerative diseases represent a significant unmet medical need, driving the search for compounds that can protect neurons from damage and death.[20][21] Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, primarily owing to their antioxidant properties.[22][23]

Mechanism of Action: Antioxidant and Bioenergetic Stabilization

The neuroprotective activity of these compounds is often linked to their ability to combat oxidative stress, a key driver of neuronal damage in many neurodegenerative conditions.[23] Furthermore, certain 8-alkylamino-1,4-benzoxazine derivatives have demonstrated the ability to prevent the fall in cellular ATP levels caused by hypoxia in astrocytes.[22] This bioenergetic stabilization is critical, as energy failure is a central event in ischemic brain damage. By maintaining cellular energy supply under stress, these compounds help preserve neuronal integrity. Structure-activity studies have indicated that 3-alkyl and 8-benzylamino substituents on the benzoxazine ring are particularly important for conferring potent neuroprotective activity without significant cytotoxicity.[23]

Data Presentation: Neuroprotective Efficacy of Lead Compounds

This table summarizes the protective effects of lead compounds in both in vitro and in vivo models of neuronal damage.

Compound IDModel SystemInsultKey FindingReference
S 24429Hypoxic Astrocytes24h HypoxiaPrevented fall in ATP levels (1-100 µM)[22]
S 24718Hypoxic Astrocytes24h HypoxiaPrevented fall in ATP levels (1-100 µM)[22]
S 24429Newborn MiceS-bromo-willardiine lesionPowerful neuroprotection (1 & 10 mg/kg i.p.)[22]
S 24718Newborn MiceS-bromo-willardiine lesionPowerful neuroprotection (1 & 10 mg/kg i.p.)[22]
8-benzylamino derivativesNeuronal CulturesOxidative StressPotent neuroprotection with high safety index[23]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol is designed to assess a compound's ability to protect neuronal cells from death induced by an oxidative insult like hydrogen peroxide (H₂O₂) or glutamate. The causality for this model is that oxidative stress and excitotoxicity are common pathological mechanisms in many neurodegenerative diseases.[24] This assay provides a direct measure of a compound's cytoprotective capacity in a relevant disease context.

Objective: To evaluate the neuroprotective effect of 1,4-benzoxazin-3-one derivatives against H₂O₂-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12)

  • Hydrogen peroxide (H₂O₂)

  • Test compounds

  • 96-well plates

  • Reagents for a viability assay (e.g., MTT or LDH release assay)

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 to 24 hours.

  • Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-300 µM) to the wells (except for the untreated control) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in the anticancer section to measure the viability of the remaining cells.

    • Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and death, using a commercially available kit.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration, where 100% viability is the untreated control and 0% viability is the H₂O₂-only control.

  • Validation: The assay is validated by a significant and reproducible cell death in the H₂O₂-only group compared to the untreated control. A known neuroprotective agent (e.g., N-acetylcysteine) can be used as a positive control.

Mandatory Visualization: Neuroprotective Intervention Logic

Neuroprotection_Logic Insult Pathological Insult (e.g., Oxidative Stress, Hypoxia) ROS ↑ ROS Production Insult->ROS ATP_fall ↓ ATP / Energy Failure Insult->ATP_fall Damage Neuronal Damage & Cell Death ROS->Damage ATP_fall->Damage Benzoxazinone 1,4-Benzoxazin-3-one Derivative Benzoxazinone->ROS Scavenges / Prevents Benzoxazinone->ATP_fall Stabilizes

Caption: Logical model of neuroprotective intervention by 1,4-benzoxazin-3-ones.

Conclusion and Future Outlook

The 1,4-benzoxazin-3-one scaffold is a remarkably versatile platform for the development of new therapeutic agents. Synthetic chemistry has successfully transformed a natural plant defense molecule into a privileged structure with potent and diverse biological activities. The research highlighted in this guide demonstrates significant promise in the fields of infectious disease, inflammation, oncology, and neurodegeneration.

The path forward requires a continued focus on mechanistic elucidation and rational drug design. Leveraging QSAR and computational modeling will be key to optimizing potency and selectivity while minimizing off-target effects.[4][5] As these promising compounds advance, rigorous evaluation in more complex in vivo models will be essential to translate the compelling in vitro data into tangible clinical benefits. The self-validating and mechanistically informative protocols outlined here provide the foundational framework for this critical next phase of research and development.

References

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (n.d.). ResearchGate.
  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (n.d.). MDPI.
  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (n.d.). PubMed.
  • Screening models for inflammatory drugs. (n.d.). Slideshare.
  • EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. (n.d.). JPND.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed.
  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed Central.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.
  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (n.d.). PubMed.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. (n.d.). Benchchem.
  • A Comparative Guide to Validating Anti-Inflammatory Activity: Methodologies and Experimental Insights. (n.d.). Benchchem.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). PubMed.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. (n.d.). MDPI.
  • Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. (n.d.). NIH.
  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. (n.d.). PubMed.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH.
  • Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). (n.d.). ResearchGate.
  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate.
  • In vitro Model Systems for Studies Into Retinal Neuroprotection. (n.d.). ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[16][22]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Retrieved January 18, 2026, from

  • DIMBOA. (n.d.). Grokipedia.
  • In vitro Model Systems for Studies Into Retinal Neuroprotection. (n.d.). Frontiers.
  • (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed.
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. (n.d.). PubMed.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum. (n.d.). MDPI.
  • DIMBOA. (n.d.). Wikipedia.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers.

Sources

From Nature's Arsenal to Laboratory Innovation: An In-depth Technical Guide to the Discovery and History of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the intricate tapestry of natural product chemistry, certain molecular architectures repeatedly emerge as cornerstones of biological activity. The benzoxazinone core, a bicyclic heterocyclic system, stands as a testament to this principle. Initially discovered as a key component of the chemical defense arsenal in plants, this versatile scaffold has since captivated the attention of synthetic chemists and drug discovery professionals alike. Its journey from a natural pesticide to a privileged structure in medicinal chemistry underscores a remarkable evolution in our understanding and application of these potent compounds. This in-depth technical guide aims to provide a comprehensive historical narrative of the discovery of benzoxazinone compounds, delve into their diverse synthetic methodologies, and explore the ever-expanding landscape of their biological activities and mechanisms of action.

Part I: The Genesis of Benzoxazinone Research: A Historical Perspective

The story of benzoxazinones begins not in a laboratory, but in the verdant fields of rye and maize. In the early 1960s, the pioneering work of Artturi Ilmari Virtanen and his colleague P. K. Hietala led to the first isolation and characterization of naturally occurring benzoxazinones from rye plants.[1][2] Their investigations revealed the presence of 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA), as key players in the plant's defense against microbial pathogens and herbivores.[1][3] These compounds were found to exist in the plant as glucosides, which are hydrolyzed to their active aglycones upon tissue damage.[1]

The initial structure elucidation of these compounds was a feat of classical organic chemistry, relying on techniques such as degradation studies and spectroscopic analysis available at the time. The discovery that these seemingly simple molecules were responsible for the well-known resistance of certain cereal crops to pests and diseases sparked a wave of research into their biological activities and distribution in the plant kingdom.

Subsequent studies in maize (Zea mays) and wheat (Triticum aestivum) further solidified the role of benzoxazinones as crucial allelochemicals. The biosynthetic pathway of these compounds in maize has been extensively studied, revealing a cluster of genes, termed Bx genes, responsible for their production.[4] This pathway originates from indole-3-glycerol phosphate and proceeds through a series of enzymatic steps, including oxidations and glucosylation, to yield the stable glucoside forms of DIBOA and DIMBOA.[4]

Part II: The Synthetic Endeavor: From Natural Analogs to Diverse Derivatives

The potent biological activities of naturally occurring benzoxazinones spurred the development of synthetic routes to access these molecules and their derivatives. The ability to synthetically modify the benzoxazinone scaffold has been instrumental in exploring structure-activity relationships and optimizing their properties for various applications.

Core Synthetic Strategies

The majority of synthetic approaches to benzoxazinones utilize readily available starting materials, with anthranilic acids and their derivatives being the most common precursors for the 1,3-benzoxazin-4-one scaffold.

A prevalent method involves the acylation of anthranilic acid with an appropriate acid chloride, followed by cyclization. For instance, the reaction of anthranilic acid with substituted benzoyl chlorides in the presence of a base like triethylamine in a suitable solvent such as chloroform yields a variety of 2-aryl-1,3-benzoxazin-4-ones.[5]

Another key strategy for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones starts from 2-aminophenols. These can be reacted with α-haloesters or related reagents to construct the oxazinone ring.

The following diagram illustrates a generalized synthetic scheme for 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Anthranilic_Acid Anthranilic Acid Acylation Acylation Anthranilic_Acid->Acylation Acid_Chloride R-COCl (Acid Chloride) Acid_Chloride->Acylation Cyclization Cyclization Acylation->Cyclization Intermediate (N-acyl anthranilic acid) Benzoxazinone 2-R-4H-3,1-benzoxazin-4-one Cyclization->Benzoxazinone

Caption: General synthetic route to 2-substituted 4H-3,1-benzoxazin-4-ones.

Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

The following is a representative experimental protocol for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, adapted from the literature.[5]

Materials:

  • Substituted anthranilic acid

  • Substituted benzoyl chloride

  • Triethylamine

  • Chloroform (anhydrous)

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of substituted anthranilic acid (1 equivalent) in anhydrous chloroform, add triethylamine (2 equivalents).

  • Cool the mixture in an ice bath and add a solution of the substituted benzoyl chloride (1.1 equivalents) in anhydrous chloroform dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture and wash it sequentially with 5% HCl, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-4H-3,1-benzoxazin-4-one derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Part III: A Spectrum of Biological Activities and Mechanisms of Action

The initial discovery of the antimicrobial and insecticidal properties of naturally occurring benzoxazinones was just the tip of the iceberg. Synthetic derivatization has unlocked a vast array of biological activities, positioning the benzoxazinone scaffold as a privileged structure in medicinal chemistry and agrochemical research.

Herbicidal Activity: Targeting Protoporphyrinogen IX Oxidase (PPO)

A significant area of benzoxazinone research has been in the development of novel herbicides. Certain benzoxazinone derivatives have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6]

Molecular docking studies have revealed that these benzoxazinone-based inhibitors occupy the same active site as other known PPO-inhibiting herbicides.[6] The benzoxazinone core provides a rigid scaffold for the optimal positioning of substituents that interact with key amino acid residues in the PPO active site, such as Arg-98 and Phe-392.[6]

The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Benzoxazinone_Inhibitor Benzoxazinone Inhibitor Benzoxazinone_Inhibitor->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death

Caption: Mechanism of action of PPO-inhibiting benzoxazinone herbicides.

Anticancer Activity: A Multifaceted Approach

The benzoxazinone scaffold has emerged as a promising template for the design of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanisms underlying their anticancer effects are diverse and appear to be dependent on the specific substitutions on the benzoxazinone core.

Some benzoxazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. Other derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Certain benzoxazinone derivatives have exhibited potent anti-inflammatory properties. One of the key mechanisms identified is the activation of the Nrf2-HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, benzoxazinone derivatives can help to mitigate oxidative stress and reduce the production of pro-inflammatory mediators.

Enzyme Inhibition: A Broad Range of Targets

Beyond PPO, synthetic benzoxazinones have been shown to inhibit a variety of other enzymes with therapeutic relevance. For example, a series of benzoxazinone derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[5] Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition, with some compounds exhibiting IC50 values in the low micromolar range.[5]

Quantitative Data on Biological Activities

The following table summarizes the biological activities of selected benzoxazinone derivatives from the literature.

Compound ClassTargetBiological ActivityIC50 / Activity MetricReference
Hydantoin-containing benzoxazinonesProtoporphyrinogen IX oxidase (PPO)Herbicidal activityEffective at 150 g ai/ha[6]
2-Aryl-4H-3,1-benzoxazin-4-onesα-ChymotrypsinEnzyme inhibitionIC50 values ranging from 6.5 to 341.1 μM[5]

Part IV: Future Directions and Perspectives

The journey of benzoxazinone compounds from their discovery as natural plant defense agents to their current status as a versatile scaffold in medicinal and agricultural chemistry is a compelling example of the power of natural product-inspired research. The chemical tractability of the benzoxazinone core, coupled with its diverse range of biological activities, ensures that it will remain a fertile ground for future investigations.

Future research in this area is likely to focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular mechanisms underlying the diverse biological activities of many benzoxazinone derivatives remain to be fully elucidated. Advanced techniques in chemical biology and proteomics will be instrumental in identifying novel cellular targets and signaling pathways.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins will facilitate the rational design of more potent and selective benzoxazinone-based inhibitors.

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies will enable the creation of even more diverse libraries of benzoxazinone derivatives, increasing the probability of discovering compounds with novel biological activities.

  • Clinical and Agricultural Translation: Promising lead compounds will need to be further evaluated in preclinical and clinical studies for their therapeutic potential, and in field trials for their efficacy and environmental safety as agrochemicals.

References

  • Frey, M., Chomet, P., Glawischnig, E., Stettner, C., Grün, S., Winklmair, A., Eisenreich, W., Bacher, A., Meeley, R. B., Briggs, S. P., Simcox, K., & Gierl, A. (1997). Analysis of a chemical plant defense mechanism in grasses. Science, 277(5326), 696–699. [Link]

  • Frey, M., Kliem, R., Saedler, H., & Gierl, A. (1995). Expression of a cytochrome P450 gene family in maize. Molecular and General Genetics MGG, 246(1), 100–109. [Link]

  • Hietala, P. K., & Virtanen, A. I. (1960). Precursors of benzoxazolinone in rye plants. II. Precursor I, the glucoside. Acta Chemica Scandinavica, 14, 502-504. [Link]

  • Honkanen, E., & Virtanen, A. I. (1960). The synthesis of 2,4-dihydroxy-1,4-benzoxazin-3-one, the aglucone of the glucoside from rye plants. Acta Chemica Scandinavica, 14, 504-507. [Link]

  • Jonczyk, R., Schmidt, H., Osterrieder, A., Fiesselmann, A., Schullehner, K., Haslbeck, M., Sicker, D., Hofmann, D., Yalpani, N., Simmons, C., Frey, M., & Gierl, A. (2008). Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7. Plant physiology, 146(3), 1053–1063. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 3(1-2), 135-146. [Link]

  • Ma, Y., Liu, J., Zhang, Y., Li, Y., Li, Y., & Xi, Z. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science, 81(8), 4913-4921. [Link]

  • Niemeyer, H. M. (1988). Hydroxamic acids (4-hydroxy-1, 4-benzoxazin-3-ones), defence chemicals in the gramineae. Phytochemistry, 27(11), 3349-3358. [Link]

  • Sagam, A., Al-Hourani, B. J., Sharma, S., & El-Emam, A. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 29(23), 5710. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Sotomayor, N., & Domínguez, E. (2005). Benzoxazinones: a new family of natural products with a promising future. Mini reviews in medicinal chemistry, 5(4), 341-350. [Link]

  • Virtanen, A. I., & Hietala, P. K. (1955). 2(3)-Benzoxazolinone, an anti-fusarium factor in rye seedlings. Acta Chemica Scandinavica, 9, 1543-1544. [Link]

  • de Bruijn, W. J. C., Gruppen, H., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243. [Link]

  • von Rad, U., Hüttl, R., Lottspeich, F., Gierl, A., & Frey, M. (2001). Two glucosyltransferases are involved in detoxification of benzoxazinoids in maize. The Plant journal : for cell and molecular biology, 28(6), 633–642. [Link]

  • Ge, Z. Y., Xu, Q. M., Fei, X. D., Tang, T., Zhu, Y. M., & Ji, S. J. (2013). A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process. The Journal of organic chemistry, 78(9), 4524–4529. [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Perveen, S., Zaheer-ul-Haq, & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 210–221. [Link]

  • Li, W., & Wu, X. F. (2014). A series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides by palladium-catalyzed carbonylation with paraformaldehyde as the carbonyl source, which is inexpensive, stable, and easy to use. The Journal of organic chemistry, 79(21), 10410–10416. [Link]

Sources

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid and its Analogs for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,4-benzoxazine core is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets, while the embedded oxygen and nitrogen atoms offer opportunities for hydrogen bonding and other key molecular interactions.[1][2][3] This guide focuses on a specific derivative, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid , and its analogs, exploring their synthesis, biological activities, and therapeutic potential. As a senior application scientist, my aim is to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the exploration of these compounds, offering actionable insights for researchers in drug discovery and development.

The Core Moiety: Physicochemical Properties and Strategic Importance

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a derivative of the 2H-1,4-benzoxazin-3(4H)-one scaffold, characterized by a propionic acid group attached to the nitrogen atom at position 4. This seemingly simple modification has profound implications for the molecule's physicochemical properties and its potential biological applications.

Physicochemical Profile:

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 163-166 °C[1]
Solubility Low solubility in water; soluble in methanol and chloroform[1]

The introduction of the carboxylic acid group significantly increases the polarity of the molecule compared to the parent 2H-1,4-benzoxazin-3(4H)-one, potentially influencing its solubility, membrane permeability, and pharmacokinetic profile. Furthermore, the carboxylic acid moiety can serve as a handle for further chemical modifications, such as esterification or amidation, to generate a diverse library of analogs with tailored properties.

Synthesis Strategies: From Core Scaffold to Functionalized Analogs

The synthesis of typically involves a two-stage process: first, the construction of the 2H-1,4-benzoxazin-3(4H)-one core, followed by the functionalization of the nitrogen atom.

Synthesis of the 2H-1,4-Benzoxazin-3(4H)-one Core

A common and efficient method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold is the reaction of a 2-aminophenol with chloroacetic acid.[4] This reaction proceeds via an initial N-alkylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization to form the benzoxazinone ring.

Proposed Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Experimental Protocol: Proposed Synthesis

Step 1: N-Alkylation

  • To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate.

Step 2: Hydrolysis

  • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH, 3-5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid, such as 1N HCl, to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the nitrogen of the benzoxazinone, making it nucleophilic for the subsequent alkylation.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Protected Carboxylic Acid (Ethyl 3-bromopropionate): Using an ester of the propionic acid prevents the free carboxylic acid from interfering with the base-catalyzed alkylation.

  • Hydrolysis (LiOH): A strong base is used to saponify the ester and generate the final carboxylic acid product.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid start 2H-1,4-Benzoxazin-3(4H)-one step1 N-Alkylation with Ethyl 3-bromopropionate (K2CO3, DMF) start->step1 intermediate Ethyl 3-(3-oxo-2,3-dihydro-4H-1,4- benzoxazin-4-yl)propanoate step1->intermediate step2 Hydrolysis (LiOH, THF/H2O) intermediate->step2 end 2,3-Dihydro-3-oxo-4H-1,4- benzoxazine-4-propionic acid step2->end

Caption: Proposed two-step synthesis of the target compound.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of 1,4-benzoxazine derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring and the N-4 position.

  • Substituents on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. For instance, in a series of antifungal 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, a fluoro substituent at the 7-position was found to be beneficial for activity.[3]

  • N-4 Side Chain: The nature of the substituent at the N-4 position is crucial for determining the pharmacological profile. The propionic acid side chain in our core compound introduces a key acidic functionality that can participate in hydrogen bonding and ionic interactions with target proteins. The length and flexibility of this side chain can also impact binding affinity. For example, studies on arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one have shown that the length of the N-alkyl spacer chain can significantly affect the affinity for serotonin receptors.

Biological Mechanisms and Therapeutic Potential: A Multifaceted Profile

Analogs of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid have demonstrated a wide array of biological activities, suggesting their potential as therapeutic agents for various diseases.

Anti-inflammatory Activity and the Nrf2-HO-1 Signaling Pathway

Recent studies have highlighted the potent anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives.[5][6] A key mechanism underlying this activity is the activation of the Nrf2-HO-1 signaling pathway.[5] Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the production of reactive oxygen species (ROS) is elevated. Certain 1,4-benzoxazin-3(4H)-one derivatives have been shown to upregulate the expression of Nrf2, a transcription factor that plays a crucial role in the cellular antioxidant response.[5] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1). This cascade ultimately reduces ROS levels and inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[5]

Signaling Pathway Diagram:

G cluster_1 Anti-inflammatory Mechanism of Action cluster_2 benzoxazine 1,4-Benzoxazine Derivative ros ROS benzoxazine->ros inhibits nrf2 Nrf2 benzoxazine->nrf2 promotes dissociation keap1 Keap1 ros->keap1 activates keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus are ARE nucleus->are ho1 HO-1 are->ho1 upregulates inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) ho1->inflammation inhibits

Caption: Nrf2-HO-1 pathway activation by 1,4-benzoxazine derivatives.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of 1,4-benzoxazin-3-one derivatives against a range of bacteria and fungi.[3][4][7] The mechanism of action is believed to involve the inhibition of essential microbial enzymes. Quantitative structure-activity relationship (QSAR) studies have been conducted to optimize the antimicrobial potency of this scaffold, suggesting that specific substitutions can enhance activity against both Gram-positive and Gram-negative bacteria.[7]

Table of Antimicrobial Activity for Selected Analogs:

CompoundOrganismMIC (µg/mL)Reference
Analog AStaphylococcus aureus16-64[8]
Analog BVibrio cholerae32-128[8]
Analog CCandida albicans64-256[8]
Anticancer Potential

The rigid, planar structure of the 1,4-benzoxazine core makes it a candidate for DNA intercalation, a mechanism employed by several anticancer drugs.[9] Furthermore, derivatives have been shown to activate caspases, key enzymes in the apoptotic pathway, leading to programmed cell death in cancer cells.[2] Some analogs have exhibited moderate to strong cytotoxicity against various human cancer cell lines.[2]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2).

Protocol:

  • Cell Culture: Culture the selected cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Concluding Remarks and Future Directions

represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of the 1,4-benzoxazine scaffold and the potential for chemical modification at multiple positions make it an attractive starting point for the development of novel therapeutics. Future research should focus on:

  • Elucidating the precise molecular targets for the various observed biological activities.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts.

  • Conducting in vivo studies to validate the therapeutic potential of promising analogs in relevant animal models of disease.

This in-depth guide provides a solid foundation for researchers to build upon, fostering further exploration of this versatile and promising chemical scaffold.

References

  • ChemBK. 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Available from: [Link]

  • PubMed. N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. Available from: [Link]

  • PubMed. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives. Available from: [Link]

  • NIH. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • PubMed. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Available from: [Link]

  • ResearchGate. Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2 H-1,4-benzoxazine-2-carboxylates as peptidomimetic building blocks. Available from: [Link]

  • ResearchGate. In vitro antimicrobial activity of 3,4-dihydro-s-triazinobenzimidazole derivatives. Available from: [Link]

  • NIH. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. Available from: [Link]

  • NIH. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available from: [Link]

  • Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Available from: [Link]

  • ResearchGate. Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Available from: [Link]

  • Nature. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]

  • NIH. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

  • ResearchGate. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Available from: [Link]

  • Frontiers. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

  • NIH. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Available from: [Link]

  • Semantic Scholar. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][4]-Benzoxazin-3-one and Their Inhibitory Effe. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 1,4-Benzoxazin-3-ones: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazin-3-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. Synthetic derivatives of this core structure have demonstrated significant promise in preclinical studies, exhibiting potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key molecular targets of 1,4-benzoxazin-3-ones. By elucidating the mechanisms of action and providing detailed, field-proven experimental protocols, this document aims to empower the scientific community to further explore and exploit the therapeutic potential of this versatile chemical class. We will delve into the causality behind experimental choices, ensuring that the described methodologies serve as self-validating systems for robust and reproducible research.

Introduction: The Versatility of the 1,4-Benzoxazin-3-one Scaffold

1,4-Benzoxazin-3-ones are a class of heterocyclic compounds characterized by a fused benzene and oxazine ring system. While naturally occurring benzoxazinoids in plants primarily serve as defense compounds, synthetic derivatives have garnered significant attention for their broad spectrum of biological activities[1][2]. The inherent chemical stability and the amenability of the scaffold to substitution at various positions allow for the fine-tuning of physicochemical properties and biological target specificity. This has led to the identification of numerous derivatives with potent and selective activities against a range of therapeutic targets, positioning them as promising starting points for the development of novel therapeutics[3][4][5]. This guide will systematically explore the validated and emerging therapeutic targets of 1,4-benzoxazin-3-ones, providing the necessary technical details to facilitate further investigation.

Antimicrobial Targets: Combating Resistance with Novel Mechanisms

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Synthetic 1,4-benzoxazin-3-one derivatives have emerged as a promising class of antimicrobials with potential for multi-target activity, which may reduce the likelihood of resistance development[6][7][8].

Bacterial DNA Gyrase: A Validated Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. It represents a well-validated target for antibacterial drugs.

Mechanism of Action: Molecular docking studies have suggested that 1,4-benzoxazin-3-one derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase[1]. This binding event competitively inhibits the ATPase activity of GyrB, preventing the conformational changes required for DNA supercoiling and leading to bacterial cell death. The interaction with key amino acid residues within the active site is crucial for their inhibitory activity[1].

Experimental Protocol: DNA Gyrase Inhibition Assay

  • Principle: This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The resulting topoisomers are then separated by agarose gel electrophoresis.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and the test 1,4-benzoxazin-3-one derivative at various concentrations. Include a positive control (e.g., novobiocin) and a negative control (DMSO vehicle).

    • Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

    • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. A decrease in the supercoiled DNA band and an increase in the relaxed DNA band indicate inhibition of DNA gyrase.

    • Quantification: Densitometry can be used to quantify the percentage of inhibition.

Anti-inflammatory Targets: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Certain 1,4-benzoxazin-3-one derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

The Nrf2-HO-1 Signaling Pathway: A Master Regulator of Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Certain 1,4-benzoxazin-3-one derivatives have been shown to activate the Nrf2-HO-1 pathway[9][10]. Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1[9]. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of HO-1 and other antioxidant enzymes. This cascade results in a reduction of reactive oxygen species (ROS) and the downregulation of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, iNOS, and COX-2[9].

Experimental Workflow: Assessing Nrf2-HO-1 Pathway Activation

Nrf2_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis & Interpretation a Seed cells (e.g., BV-2 microglia) b Treat with 1,4-benzoxazin-3-one derivative a->b c Western Blot for Nrf2, Keap1, HO-1 b->c Analyze d Immunofluorescence for Nrf2 Nuclear Translocation b->d Analyze e RT-qPCR for HO-1, IL-1β, IL-6, TNF-α mRNA b->e Analyze f ELISA for IL-1β, IL-6, TNF-α protein b->f Analyze g Griess Assay for NO production b->g Analyze h DCFDA Assay for ROS levels b->h Analyze i Quantify protein/mRNA levels c->i d->i j Image analysis for Nrf2 localization d->j e->i f->i k Measure cytokine/NO/ROS levels f->k g->i g->k h->i h->k l Determine dose-response relationship i->l j->l k->l

Sources

An In-depth Technical Guide to 1,4-Benzoxazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are termed "privileged scaffolds," and among them, the 1,4-benzoxazine core holds a distinguished position.[1][2] First identified in plants as defense chemicals, this simple bicyclic heterocycle, formed by the fusion of a benzene ring to an oxazine ring, has proven to be a versatile and fruitful starting point for drug discovery.[3][4][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][6] This guide offers a deep dive into the medicinal chemistry of 1,4-benzoxazine derivatives, moving beyond a simple catalog of activities to explore the causality behind their synthesis, structure-activity relationships (SAR), and therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

The 1,4-Benzoxazine Core: Synthesis and Physicochemical Landscape

The versatility of the 1,4-benzoxazine scaffold stems from its chemical simplicity and the numerous points available for synthetic modification.[1][2] Understanding the fundamental routes to its construction is crucial for designing novel analogues.

Dominant Synthetic Strategies

While numerous methods exist, the most common and robust strategies for synthesizing the 1,4-benzoxazine core, particularly the medicinally important 2H-benzo[b][3][7]oxazin-3(4H)-one variant, often begin with substituted 2-aminophenols.[8]

A prevalent and straightforward method involves the condensation of a 2-aminophenol with an α-halo-carbonyl compound, such as chloroacetic acid or ethyl chloroacetate.[3][4][9] This two-step process typically involves an initial N-alkylation followed by an intramolecular cyclization to form the oxazine ring.

Another key strategy involves the reaction of 2-aminophenols with α,β-unsaturated esters or dicarbonyl compounds, which allows for the construction of diverse substitution patterns on the heterocyclic ring.[8] More recent advancements have focused on developing more efficient, one-pot, and environmentally friendly methods, including transition-metal-free tandem reactions and catalytic oxidative cycloadditions.[10][11] For instance, an efficient one-pot synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves the Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular cyclization.[7]

Visualizing a Core Synthetic Pathway

The following diagram illustrates a generalized and common synthetic route to 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives, a frequently studied class with significant biological activity.[3][9]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product aminophenol Substituted 2-Aminophenol intermediate N-(2-hydroxyphenyl)-2-chloroacetamide aminophenol->intermediate Acylation (e.g., Base, Solvent) chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate benzoxazinone Substituted 2H-benzo[b][1,4]oxazin-3(4H)-one intermediate->benzoxazinone Intramolecular Cyclization (Base) caption Generalized synthesis of 1,4-benzoxazin-3-one.

Caption: Generalized synthesis of 1,4-benzoxazin-3-one.

A Spectrum of Biological Activity: SAR and Mechanistic Insights

The true power of the 1,4-benzoxazine scaffold lies in its ability to be decorated with various functional groups, leading to derivatives with fine-tuned activities across diverse therapeutic areas.

Antimicrobial Agents: A Promising Frontier

With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is critical.[3][4] 1,4-Benzoxazine derivatives have emerged as a promising class of compounds in this arena.[3][4][9]

  • Antibacterial Activity: Studies have demonstrated that derivatives of 2H-benzo[b][3][7]oxazin-3(4H)-one exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4] For example, a series of derivatives synthesized by reacting 2-aminophenol with chloroacetic acid, followed by sulfonation and nucleophilic substitution, showed potent antimicrobial effects.[3][9] One compound in this series, designated 4e, displayed the highest potency across all tested strains, with zones of inhibition of 22 mm for E. coli and 20 mm for S. aureus.[3][9] Molecular docking studies suggest that some of these compounds may exert their effect by targeting essential bacterial enzymes like DNA gyrase, with specific derivatives showing strong binding affinity to the GyrB active site.[4][9]

  • Antifungal Activity: The scaffold is also effective against pathogenic fungi. Novel 1,4-benzoxazine imidazole derivatives have shown potent anti-Candida albicans properties.[9] Furthermore, a series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were evaluated for their activity against several phytopathogenic fungi.[12] Certain compounds from this series, such as 5L and 5o, exhibited excellent bioactivity against Gibberella zeae, with inhibitory rates superior to the commercial fungicide hymexazol.[12]

Anticancer Activity: Targeting Malignancy

The 1,4-benzoxazine framework is a key feature in numerous compounds designed as anticancer agents.[1][2] Their mechanisms are varied, often involving the modulation of critical oncogenic signaling pathways that control cell proliferation, apoptosis, and migration.[13]

  • Mechanism of Action: Some benzoxazinone derivatives have been shown to inhibit the proliferation and migration of various cancer cell lines, including those from lung, stomach, and kidney cancers.[14] A key finding is that these compounds can downregulate the expression of the c-Myc oncogene.[14] This is achieved by inducing and stabilizing the formation of G-quadruplex structures in the c-Myc gene promoter, which represses its transcription.[14] Other benzo[a]phenoxazine derivatives have been found to selectively target cancer cells, inducing cell death by accumulating in lysosomes and causing lysosomal membrane permeabilization (LMP).[15]

  • Structure-Activity Relationship (SAR): The anticancer potency can be tuned by substitutions on the benzoxazine core. For instance, in a series of 1,2,3-triazole-2H-benzo[b][3][7]oxazin-3(4H)-ones, compounds 5b and 5c showed good cytotoxic activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.[16] The development of 4-aryl-substituted 1,4-benzoxazines via Buchwald–Hartwig cross-coupling represents another promising avenue for creating potent anticancer agents.[13]

Central Nervous System (CNS) Applications

Derivatives of 1,4-benzoxazine have shown significant potential for treating CNS disorders, acting as neuroprotective agents, antidepressants, and anxiolytics.

  • Neuroprotection: A series of 8-amino-1,4-benzoxazine derivatives were synthesized and found to inhibit oxidative stress-mediated neuronal degeneration.[17] SAR studies revealed that 3-alkyl substituents were crucial for efficient neuroprotective activity, with 8-benzylamino-substituted derivatives being the most promising due to their potent activity and low cytotoxicity.[17] Further studies on 2-alkylamino-substituted derivatives identified a 3,3-diphenyl-substituted compound (3l) as an optimal candidate, which proved effective in an animal model of excitotoxic lesions.[18]

  • Serotonin Receptor Modulation: Many CNS-active drugs target serotonin (5-HT) receptors. Novel 1,4-benzoxazin-3(4H)-one arylpiperazine derivatives have been synthesized that exhibit high binding affinity for both 5-HT1A and 5-HT2A receptors.[19] By modifying the linker chain and arylpiperazine moiety, compounds can be developed that act as 5-HT1A receptor antagonists or partial agonists, with some also showing 5-HT2A antagonistic properties.[19] This dual activity is a highly sought-after profile for potential new antidepressants and anxiolytics.

Other Therapeutic Areas

The versatility of the 1,4-benzoxazine scaffold extends to other biological activities:

  • Anti-inflammatory and Antioxidant: Many derivatives exhibit anti-inflammatory and antioxidant properties, which are often linked to their neuroprotective effects.[1][2]

  • Cardiovascular: Certain 2-substituted 1,4-benzoxazine derivatives possessing (4-phenyl-1-piperazinyl)alkyl moieties have been tested for calcium and calmodulin antagonistic activities, with several compounds showing potent antihypertensive effects in spontaneously hypertensive rats.[20]

  • Enzyme Inhibition: A series of benzoxazinones were found to be effective inhibitors of α-chymotrypsin, a serine protease, suggesting potential therapeutic applications for abnormalities mediated by this class of enzymes.[21]

Visualizing Structure-Activity Relationships

This diagram illustrates how different substitution points on the 1,4-benzoxazine core can be modified to elicit distinct biological activities.

Caption: Key substitution points and resulting activities.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide detailed, step-by-step guides for the synthesis of a representative 1,4-benzoxazine derivative and a key biological assay.

Protocol: Synthesis of 2H-benzo[b][3][7]oxazin-3(4H)-one

This protocol describes a foundational synthesis based on the reaction between 2-aminophenol and chloroacetic acid.[3][9]

Materials:

  • 2-Aminophenol

  • Chloroacetic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminophenol (1.0 eq) in dry DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq) to the solution. The base acts as a proton scavenger for both the phenolic and carboxylic acid protons formed during the reaction.

  • Reagent Addition: Add chloroacetic acid (1.1 eq) portion-wise to the stirring mixture at room temperature.

  • Reaction Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular nucleophilic substitution (cyclization).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic product will partition into the ethyl acetate layer.

  • Washing: Wash the combined organic layers with brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield the pure 2H-benzo[b][3][7]oxazin-3(4H)-one.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is a white to off-white solid with spectral data consistent with the target structure.

Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Assay)

This protocol provides a reliable method to screen synthesized compounds for antibacterial activity.[3]

Materials:

  • Synthesized 1,4-benzoxazine derivatives

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Nutrient Broth

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile petri dishes, cotton swabs, and micropipettes

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a loopful of the test bacterium into nutrient broth and incubate at 37 °C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Trustworthiness: Standardizing the inoculum is critical for reproducible results.

  • Prepare Agar Plates: Pour sterile, molten MHA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Seed the Plates: Uniformly spread the standardized bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Prepare Test Solutions: Dissolve the synthesized compounds and the positive control antibiotic in sterile DMSO to a known concentration (e.g., 1 mg/mL).

  • Create Wells: Aseptically punch wells (e.g., 6 mm diameter) into the seeded agar plates.

  • Load Wells: Add a fixed volume (e.g., 100 µL) of each test compound solution, the positive control, and pure DMSO (as a negative control) into separate wells.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measure and Interpret: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity. The negative control (DMSO) should show no zone of inhibition. The positive control provides a benchmark for potency.

  • Self-Validation: The experiment is valid if the positive control shows a significant zone of inhibition and the negative control shows none. The size of the zone for the test compounds directly correlates with their antibacterial potency under these conditions.

Future Perspectives and Challenges

The 1,4-benzoxazine scaffold is far from being fully exploited. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more atom-economical, stereoselective, and green synthetic routes will be essential for creating complex and diverse chemical libraries.[22]

  • Multi-Target Ligands: Given the scaffold's versatility, designing derivatives that can modulate multiple targets simultaneously (e.g., dual 5-HT1A/5-HT2A ligands) is a promising strategy for complex diseases like cancer and depression.[19]

  • Bio-based Benzoxazines: The synthesis of benzoxazine monomers and polymers from renewable sources (e.g., curcumin, furfuryl amine) is an emerging area, with applications in developing antimicrobial and antibiofilm materials.[23]

  • Overcoming Resistance: In the antimicrobial and anticancer fields, a primary challenge will be to design derivatives that can overcome existing drug resistance mechanisms. This may involve targeting novel pathways or developing compounds that inhibit resistance-conferring enzymes.

Conclusion

The 1,4-benzoxazine ring system represents a truly privileged scaffold in medicinal chemistry. Its synthetic accessibility and the rich pharmacological profile of its derivatives have cemented its importance in drug discovery.[1][2] From fighting drug-resistant bacteria to modulating CNS targets and inducing cancer cell death, the applications are vast and compelling. By understanding the underlying principles of its synthesis, structure-activity relationships, and biological mechanisms, the scientific community can continue to unlock the full therapeutic potential of this remarkable molecular framework.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • KAJINO M, SHIBOUTA Y, NISHIKAWA K, MEGURO K. Synthesis and biological activities of new 2-substituted 1, 4-benzoxazine derivatives. Chemical and pharmaceutical bulletin. 1991 Nov 25;39(11):2896-905. (URL: )
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols - PubMed. (URL: [Link])

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. (URL: )
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (URL: [Link])

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Benzoxazine: a privileged scaffold in medicinal chemistry - PubMed. (URL: [Link])

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. (URL: [Link])

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - Bentham Science. (URL: [Link])

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed. (URL: [Link])

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. (URL: [Link])

  • Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. (URL: [Link])

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. - ResearchGate. (URL: [Link])

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (URL: [Link])

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity. - ResearchGate. (URL: [Link])

  • Synthesis of 1,4-benzoxazine derivatives. - ResearchGate. (URL: [Link])

  • (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5) - ResearchGate. (URL: [Link])

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945 - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Showing biologically active 1,4‐benzoxazinone derivatives. - ResearchGate. (URL: [Link])

  • 1,4‐Benzoxazine Derivatives in Plants - ResearchGate. (URL: [Link])

  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives. (URL: [Link])

  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria | ACS Applied Polymer Materials - ACS Publications. (URL: [Link])

  • Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (URL: [Link])

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed. (URL: [Link])

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (URL: [Link])

Sources

A Senior Application Scientist’s Guide to the Preliminary In-Vitro Screening of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Pragmatic Approach to Early-Stage Discovery

In the landscape of drug discovery, the benzoxazinone scaffold represents a privileged structure, a recurring motif in molecules demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2] The initial, or preliminary, in-vitro screening phase is arguably the most critical juncture in the journey of a novel benzoxazinone library. It is here that we make the foundational decisions—separating the promising few from the many—that will dictate the trajectory of a research program.

This guide is not a mere collection of protocols. It is a distillation of field-proven logic, designed to provide researchers with a strategic framework for efficiently screening benzoxazinone compounds. We will move beyond the "what" and delve into the "why," exploring the causality behind the experimental choices that constitute a robust and self-validating screening cascade. Our objective is to identify not just active compounds, but candidates with genuine therapeutic potential, characterized by both efficacy and a viable safety window.

Part 1: The Foundational Screening Cascade - A Triaged Approach

A successful screening campaign is built on a foundation of logical progression. We begin with broad, essential questions and progressively refine our focus. The primary goal is to quickly identify compounds that are either too toxic for therapeutic use or completely inactive, thus conserving resources for the most promising candidates.

Our cascade is designed as a multi-tiered funnel, starting with a crucial assessment of general cellular toxicity, followed by parallel screens for desired biological activities.

Screening_Cascade cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Parallel Activity Screens cluster_2 Phase 3: Data Integration & Hit Selection Compound_Library Benzoxazinone Compound Library Cytotoxicity_Screen Primary Screen: General Cytotoxicity Assay (MTT) Compound_Library->Cytotoxicity_Screen All Compounds Anti_Inflammatory Anti-Inflammatory Screen: Nitric Oxide (NO) Inhibition Assay Cytotoxicity_Screen->Anti_Inflammatory Non-Toxic Conc. Antibacterial Antibacterial Screen: Minimum Inhibitory Conc. (MIC) Assay Cytotoxicity_Screen->Antibacterial Non-Toxic Conc. Enzyme_Inhibition Targeted Screen: Enzyme Inhibition Assay (e.g., Protease, Kinase) Cytotoxicity_Screen->Enzyme_Inhibition Non-Toxic Conc. Data_Analysis Data Analysis & Hit Prioritization (IC50, MIC, Selectivity Index) Cytotoxicity_Screen->Data_Analysis IC50 Values (Toxicity Profile) Anti_Inflammatory->Data_Analysis IC50 Values Antibacterial->Data_Analysis MIC Values Enzyme_Inhibition->Data_Analysis IC50 Values Lead_Candidates Lead Candidates for Further Development Data_Analysis->Lead_Candidates Select Hits

Caption: A logical workflow for the preliminary in-vitro screening of benzoxazinone compounds.

Part 2: The Primary Screen - Assessing Cytotoxicity

Before investigating any specific therapeutic activity, we must first understand the inherent toxicity of our compounds. A compound that kills all cells at the same concentration it shows a desired effect is not a viable drug candidate. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[3][4]

Principle of the MTT Assay

The assay measures cellular metabolic activity.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • Cell Lines: At least one cancer cell line (e.g., HeLa, MCF-7) and one non-cancerous cell line (e.g., HEK293) to determine selectivity.[3][4]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Benzoxazinone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[8][9]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO).[9]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm).[6]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of your benzoxazinone compounds in culture medium. A typical starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same concentration of DMSO used for the compounds) and "untreated control" wells (medium only).

  • Incubate for the desired exposure time (typically 24 or 48 hours).[4]

  • MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9] Read the absorbance at 590 nm using a microplate reader.

Data Analysis & Interpretation

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to the untreated control.[8]

  • Correct for Background: Subtract the average absorbance of "medium only" wells from all other readings.

  • Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Compound IDCell LineIC50 (µM)Selectivity Index (SI)¹
BZX-001MCF-7 (Cancer)8.45.2
HEK293 (Non-cancer)43.7
BZX-002MCF-7 (Cancer)25.11.1
HEK293 (Non-cancer)27.6
BZX-003MCF-7 (Cancer)> 100N/A
HEK293 (Non-cancer)> 100
DoxorubicinMCF-7 (Cancer)1.28.3
(Control)HEK293 (Non-cancer)10.0

¹ Selectivity Index (SI) = IC50 in Non-cancerous Cells / IC50 in Cancerous Cells. A higher SI is desirable.

Causality: A compound like BZX-001 is a promising hit. It shows moderate potency against the cancer cell line and significantly less toxicity towards the normal cell line (high SI). BZX-002 is less promising due to its lack of selectivity. BZX-003 is non-toxic and may be pursued for non-cytotoxic applications.

Part 3: Secondary Screens - Probing Biological Activity

With an understanding of their cytotoxic profiles, we can now screen the non-toxic concentrations of our compounds for specific biological activities. Benzoxazinones are frequently associated with anti-inflammatory and antibacterial properties.[1][2]

A. Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition

Principle: During inflammation, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a key mediator of inflammatory damage.[10] Therefore, a compound's ability to inhibit NO production in stimulated macrophages is a strong indicator of potential anti-inflammatory activity.[11] We measure NO indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

Experimental Protocol: Griess Assay for Nitrite

Materials:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Lipopolysaccharide (LPS).

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution).[12]

  • Sodium Nitrite (for standard curve).[12]

  • 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the benzoxazinone compounds for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control to induce inflammation and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, incubate for 10 minutes at room temperature, protected from light.[12]

  • Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[12]

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production for each compound concentration and calculate the IC50 value.

Compound IDAnti-inflammatory IC50 (µM)
BZX-00112.5
BZX-0035.8
Indomethacin (Control)2.2
B. Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] It is the gold standard for assessing the in-vitro potency of a potential antibiotic.[14] The broth microdilution method is a highly efficient technique for determining MIC.[17]

MIC_Assay cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Compound Compound Stock Dilution Serial Dilution in 96-well plate Compound->Dilution Incubate Incubate 18-24h at 37°C Dilution->Incubate Add Inoculum Bacteria Bacterial Inoculum (~5x10^5 CFU/mL) Bacteria->Incubate Readout Visual Inspection for Turbidity Incubate->Readout MIC_Value MIC Determination: Lowest concentration with no visible growth Readout->MIC_Value

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution

Materials:

  • Bacterial Strains: At least one Gram-positive (e.g., Staphylococcus aureus) and one Gram-negative (e.g., Escherichia coli) strain.[18][19]

  • Growth Medium: Mueller-Hinton Broth (MHB).[20]

  • Sterile 96-well plates.

  • Bacterial suspension standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

Step-by-Step Methodology:

  • Prepare Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the benzoxazinone compound at twice the highest desired test concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[14][20]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the total volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • Reading Results: The MIC is the lowest compound concentration in which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Interpretation: The MIC value is a direct measure of potency. A lower MIC indicates higher antibacterial activity.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BZX-001> 128> 128
BZX-004864
BZX-0051616
Ciprofloxacin (Control)0.50.25

Part 4: Conclusion - Synthesizing Data for Hit Selection

The preliminary in-vitro screen provides a multi-faceted data profile for each benzoxazinone compound. The final step is to integrate these datasets to select the most promising candidates for further investigation.

  • A Promising Anti-cancer Lead (e.g., BZX-001): Exhibits potent cytotoxicity against a cancer cell line with a high selectivity index (low toxicity to normal cells). May or may not have other activities.

  • A Promising Anti-inflammatory Lead (e.g., BZX-003): Shows potent inhibition of NO production with low general cytotoxicity (high IC50 in the MTT assay).

  • A Promising Antibacterial Lead (e.g., BZX-004): Displays a low MIC value against one or more bacterial strains. Its cytotoxicity against mammalian cells should be significantly higher than its MIC value to ensure a good therapeutic window.

This structured, tiered approach ensures that research efforts are focused on compounds that possess not only the desired biological activity but also a viable safety profile, which is the cornerstone of successful drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
  • Grokipedia. (n.d.). Minimum inhibitory concentration.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • Turnidge, J., & Paterson, D. L. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Infectious Diseases, 72(8), 1391-1402.
  • Abcam. (n.d.). MTT assay protocol.
  • Fuchs, D., & Gostner, J. M. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of visualized experiments : JoVE, (77), e50422.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 82(6), 1260–1264.
  • Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science, 15(2), 1-10.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Zhang, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Drug Development Research, 81(7), 896-906.
  • ResearchGate. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Cyrusbio. (n.d.). MTT Assay Protocol.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit.
  • BenchChem. (n.d.). Unveiling the Selectivity of 4H-3,1-Benzoxazin-4-one Derivatives as Enzyme Inhibitors: A Comparative Guide.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Research and Analytical Reviews, 6(2), 888-893.
  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 71, 130–138.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-635.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.

Sources

Methodological & Application

synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid from 2-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid from 2-Aminophenol

Introduction

The 2,3-dihydro-3-oxo-4H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological and pharmacological activities.[1][2][3] Its structural rigidity and potential for substitution make it a valuable building block in medicinal chemistry and drug development, particularly for treatments targeting neurodegenerative diseases and inflammation.[1] This document provides a comprehensive, three-step synthetic pathway for the preparation of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, starting from the readily available precursor, 2-aminophenol.

The synthetic strategy is designed for clarity, efficiency, and reproducibility. It involves an initial N-acylation of 2-aminophenol, followed by a base-mediated intramolecular cyclization to form the core benzoxazine ring, and concludes with an N-alkylation to introduce the propionic acid side chain. This guide explains the rationale behind each step, providing researchers with the necessary detail to replicate and, if necessary, adapt the procedure.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • N-Acylation: Synthesis of intermediate 2 , N-(2-hydroxyphenyl)-2-chloroacetamide, from 2-aminophenol (1 ).

  • Intramolecular Cyclization: Conversion of intermediate 2 into the core scaffold 3 , 4H-1,4-benzoxazin-3(2H)-one.

  • N-Alkylation and Hydrolysis: Synthesis of the final product, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (5 ), via an ester intermediate (4 ).

Part 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide (Intermediate 2)

Principle and Rationale

This initial step involves the selective acylation of the amino group of 2-aminophenol. Chloroacetyl chloride is a highly reactive acylating agent, and the reaction is typically performed at a reduced temperature to control its exothermic nature. The amino group is a stronger nucleophile than the hydroxyl group under neutral or slightly acidic conditions, leading to preferential N-acylation. A base, such as sodium acetate or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4]

Experimental Protocol

Materials:

  • 2-Aminophenol (1 )

  • Chloroacetyl chloride

  • Sodium Acetate (anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 2-aminophenol in 100 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve 16.4 g (0.2 mol) of anhydrous sodium acetate in a minimal amount of water and add it to the reaction mixture.

  • Slowly add 9.0 mL (0.11 mol) of chloroacetyl chloride dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold deionized water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Dry the product, N-(2-hydroxyphenyl)-2-chloroacetamide (2 ), in a vacuum oven at 50-60 °C.

Expected Results & Characterization
ParameterExpected Value
Product N-(2-hydroxyphenyl)-2-chloroacetamide (2 )
Appearance Off-white to light brown solid
Expected Yield 85-95%
Melting Point 128-131 °C

Part 2: Synthesis of 4H-1,4-Benzoxazin-3(2H)-one (Intermediate 3)

Principle and Rationale

This step constructs the heterocyclic benzoxazine ring via an intramolecular Williamson ether synthesis.[6][7] A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group of intermediate 2 , forming a nucleophilic phenoxide. This phenoxide then attacks the adjacent electrophilic carbon bearing the chlorine atom, displacing the chloride ion and closing the ring. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Experimental Protocol

Materials:

  • N-(2-hydroxyphenyl)-2-chloroacetamide (2 )

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone

  • Deionized Water

Procedure:

  • To a 500 mL round-bottom flask, add 18.5 g (0.1 mol) of N-(2-hydroxyphenyl)-2-chloroacetamide (2 ) and 200 mL of acetone.

  • Add 27.6 g (0.2 mol) of anhydrous potassium carbonate to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium chloride salts.

  • Wash the collected solids with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure 4H-1,4-benzoxazin-3(2H)-one (3 ).

Expected Results & Characterization
ParameterExpected Value
Product 4H-1,4-Benzoxazin-3(2H)-one (3 )
Appearance White crystalline solid
Expected Yield 75-85%
Melting Point 210-213 °C

Part 3: Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (5)

Principle and Rationale

This final stage involves two transformations: N-alkylation and ester hydrolysis.

  • N-Alkylation: The nitrogen atom of the benzoxazinone ring is deprotonated by a strong base like sodium hydride (NaH) to form an amide anion. This potent nucleophile then reacts with ethyl 3-bromopropionate in an S_N2 reaction to form the ester intermediate 4 . Anhydrous DMF is used as the solvent to ensure a water-free environment, as NaH reacts violently with water.

  • Hydrolysis: The resulting ethyl ester (4 ) is saponified using a base like sodium hydroxide, followed by acidification. This process cleaves the ester bond to yield the final carboxylic acid product (5 ).

Experimental Protocol

Materials:

  • 4H-1,4-Benzoxazin-3(2H)-one (3 )

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl 3-bromopropionate

  • Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Deionized Water

Procedure:

Step 3a: N-Alkylation to form Intermediate 4

  • In a dry 250 mL three-neck flask under a nitrogen atmosphere, suspend 1.6 g (0.04 mol) of sodium hydride (60% dispersion) in 50 mL of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4.5 g (0.03 mol) of 4H-1,4-benzoxazin-3(2H)-one (3 ) in 50 mL of anhydrous DMF to the NaH suspension. Stir for 1 hour at 0 °C.

  • Add 4.5 mL (0.033 mol) of ethyl 3-bromopropionate dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 100 mL of ice-cold water.

  • Extract the aqueous mixture three times with 75 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate 4 . This intermediate is often used in the next step without further purification.

Step 3b: Hydrolysis to form Final Product 5

  • Dissolve the crude ester intermediate (4 ) in 100 mL of ethanol.

  • Add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with a small portion of ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield the final product, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (5 ).

Expected Results & Characterization
ParameterExpected Value
Product 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (5 )
Appearance White to off-white powder
Expected Yield 60-75% (over two steps)
Melting Point 185-188 °C

Visual Workflow and Mechanism

The following diagrams illustrate the overall synthetic workflow and the key cyclization mechanism.

SynthesisWorkflow cluster_0 Part 1: N-Acylation cluster_1 Part 2: Cyclization cluster_2 Part 3: Alkylation & Hydrolysis A 1: 2-Aminophenol B 2: N-(2-hydroxyphenyl)- 2-chloroacetamide A->B Chloroacetyl Chloride, NaOAc, Acetic Acid C 3: 4H-1,4-Benzoxazin-3(2H)-one B->C K₂CO₃, Acetone, Reflux D 4: Ester Intermediate C->D 1. NaH, DMF 2. Ethyl 3-bromopropionate E 5: Final Product D->E NaOH, H₂O/EtOH then H⁺

Caption: Overall synthetic workflow for the target molecule.

Caption: Mechanism of intramolecular Williamson ether synthesis.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with care and appropriate PPE.

  • Always perform reactions in appropriate glassware and ensure proper cooling for exothermic steps.

References

  • Yilmaz Obali, A., et al. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate. Available at: [Link]

  • Li, Q., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

  • Raiford, L. C. (1940). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. UNI ScholarWorks. Available at: [Link]

  • CN101121673A. (2008). Technique for synthesizing o-chloroacetaminophenol. Google Patents.
  • Various Authors. (2014). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Karataş, M. O., et al. (2017). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]

  • Various Authors. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]

  • Li, Q., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • Jotani, M. M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. Available at: [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Various Authors. (2019). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... ResearchGate. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Various Authors. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. Available at: [Link]

  • CN106397210A. (2017). Preparation method of 2-chloracetylamino-5-nitro benzophenone. Google Patents.
  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]

  • Various Authors. (2022). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. Available at: [Link]

  • Various Authors. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • Sharma, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Vijayakumar, C.T., et al. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. ResearchGate. Available at: [Link]

  • Various Authors. (2022). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Royal Society of Chemistry. Available at: [Link]

  • EP0083204A2. (1983). 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. ResearchGate. Available at: [Link]

Sources

Topic: A Comprehensive Guide to the Analytical Characterization of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS No. 23866-15-1) is a heterocyclic compound featuring a benzoxazine core N-substituted with a propionic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of biologically active molecules or functional polymers.[1][2] The presence of multiple functional groups—a carboxylic acid, a lactam (cyclic amide), an ether linkage, and an aromatic ring—necessitates a multi-faceted analytical approach for unambiguous characterization.[3]

This guide provides a detailed framework of validated analytical protocols for the comprehensive characterization of this molecule. The methodologies detailed herein are designed not merely as procedural steps but as an integrated strategy to ensure the identity, purity, structure, and stability of the compound are rigorously established. This is critical for its application in regulated environments such as drug development, where understanding the precise attributes of a chemical entity is paramount.

The compound typically presents as a white to light yellow crystalline solid with low solubility in water but is soluble in organic solvents like methanol and chloroform.[1]

Physicochemical PropertyValueSource
CAS Number 23866-15-1
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance White to light yellow crystalline solid[1]
Melting Point 163-166 °C (literature)
Key Functional Groups Carboxylic acid, Amide (Lactam), Ether, Benzene Ring

Chromatographic Analysis: Purity Assessment and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. For 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, a reversed-phase method is optimal. This technique separates compounds based on their hydrophobicity, making it ideal for this moderately polar molecule containing both hydrophobic (benzene ring) and hydrophilic (carboxylic acid) regions.[4] UV detection is employed due to the strong absorbance of the benzoxazine chromophore.

Scientific Rationale for Method Selection

The choice of a C18 stationary phase provides a non-polar surface for hydrophobic interactions. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group (pKa ~4-5). In its neutral form, the analyte is more retained on the non-polar column, leading to sharper peaks and more reproducible retention times.[5] A gradient elution from a weaker organic solvent (e.g., water) to a stronger one (e.g., acetonitrile) ensures that any impurities with different polarities are effectively separated and eluted within a reasonable timeframe.

Detailed Protocol: RP-HPLC for Purity Analysis

A. Instrumentation & Consumables

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

C. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Gradient of A and BEnsures elution of a wide range of potential impurities.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% BInitial hold for equilibration, gradient for separation, high organic for column wash, re-equilibration.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[5]
Injection Volume 10 µLStandard volume to avoid column overloading.
Detection Wavelength 210 nm and 254 nm210 nm for general organic acid detection; 254 nm for the aromatic benzoxazine ring.[5]
Run Time 22 minutesSufficient to elute the main peak and any late-eluting impurities.

D. System Suitability & Analysis

  • Perform five replicate injections of the Standard Solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Inject the sample solution and determine the area percentage of the main peak to calculate purity.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvents Prepare Mobile Phases (A: Aq. HCOOH, B: ACN/HCOOH) Inject Inject 10 µL into HPLC System Solvents->Inject Sample Prepare Sample & Standard (100 µg/mL in Diluent) Sample->Inject Separate Gradient Separation on C18 Column Inject->Separate Flow: 1 mL/min Temp: 30°C Detect UV Detection (210/254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Structural Elucidation and Confirmation

A combination of mass spectrometry and spectroscopic techniques is required to confirm the molecular structure unequivocally.

High-Resolution Mass Spectrometry (HRMS)

A. Principle Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, generating intact molecular ions.[6] HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the determination of the elemental composition, thereby confirming the molecular formula.[7] Tandem MS (MS/MS) fragments the molecular ion to reveal structural motifs.

B. Protocol: LC-HRMS

  • System: Couple the HPLC system described in Section 1.2 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, Positive and Negative. Positive mode will detect [M+H]⁺ and [M+Na]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻.

  • Scan Range: m/z 50-500.

  • Data Acquisition:

    • Full Scan (MS1): To detect the molecular ion.

    • MS/MS (ddMS2): Data-dependent fragmentation of the most intense ions from the full scan to obtain structural information.

  • Expected Results:

    • Molecular Formula: C₁₁H₁₁NO₄

    • Exact Mass: 221.0688

    • Positive Mode Ions [M+H]⁺: m/z 222.0761

    • Negative Mode Ion [M-H]⁻: m/z 220.0615

    • Key Fragments: Expect losses corresponding to H₂O, CO₂, the propionic acid side chain (∙CH₂CH₂COOH), and cleavages within the benzoxazine ring.

MS ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive / Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Scan Mode Full Scan & ddMS2
Collision Energy (MS/MS) 10-40 eV (Ramped)
Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Principle NMR spectroscopy provides the definitive connectivity map of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[8][9]

B. Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the acidic carboxylic acid proton.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. 2D experiments like COSY and HSQC can be used for more complex assignments.

C. Predicted Spectral Data (in DMSO-d₆)

  • ¹H NMR Predictions:

    Protons (Assignment) Predicted δ (ppm) Multiplicity Integration Rationale
    Carboxylic Acid (-OH) ~12.0 Broad Singlet 1H Acidic proton, exchangeable.
    Aromatic (-CH) 7.0 - 7.8 Multiplets 4H Protons on the benzene ring.
    Oxazine Methylene (-O-CH₂-) ~4.6 Singlet 2H Methylene group adjacent to ether oxygen and amide carbonyl.
    N-Methylene (-N-CH₂-) ~4.1 Triplet 2H Methylene group attached to the nitrogen atom.

    | Propionyl Methylene (-CH₂-COOH) | ~2.7 | Triplet | 2H | Methylene group adjacent to the carboxylic acid. |

  • ¹³C NMR Predictions:

    Carbon (Assignment) Predicted δ (ppm)
    Carboxylic Acid (-COOH) ~172
    Amide Carbonyl (-C=O) ~165
    Aromatic Carbons 115 - 145
    Oxazine Methylene (-O-CH₂-) ~67
    N-Methylene (-N-CH₂-) ~40

    | Propionyl Methylene (-CH₂-COOH) | ~32 |

Fourier-Transform Infrared (FTIR) Spectroscopy

A. Principle FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]

B. Protocol The spectrum can be acquired using a KBr pellet method or, more conveniently, with an Attenuated Total Reflectance (ATR) accessory.

C. Predicted Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1720C=O stretchCarboxylic Acid
~1680C=O stretchAmide (Lactam)
1600, 1480C=C stretchAromatic Ring
~1230C-O-C stretch (asymmetric)Ether in Oxazine Ring[3]
~920=C-H bendBenzene ring attached to oxazine ring[3]

Thermal Properties Analysis

Thermal analysis provides crucial information on the compound's melting behavior, purity, and thermal stability.[11]

A. Principle

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and assess purity (a sharp melting endotherm indicates high purity).[12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and evaluate thermal stability.[13]

B. Protocol

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or alumina (for TGA) pan.

  • DSC Conditions:

    • Temperature Range: 25 °C to 200 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

  • TGA Conditions:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

C. Expected Results

  • DSC Thermogram: A single, sharp endothermic peak with an onset temperature between 163-166 °C, corresponding to the melting of the crystalline solid.

  • TGA Thermogram: The compound should be stable with no significant mass loss up to temperatures well above its melting point. The onset of decomposition would likely occur above 200-250 °C.

Visualization of Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Weigh 3-5 mg Sample DSC_Load Load into Aluminum Pan Start->DSC_Load TGA_Load Load into Alumina Pan Start->TGA_Load DSC_Run Heat at 10°C/min (N₂ Atmosphere) DSC_Load->DSC_Run DSC_Result Obtain Melting Point & Purity Profile DSC_Run->DSC_Result TGA_Run Heat at 10°C/min (N₂ Atmosphere) TGA_Load->TGA_Run TGA_Result Determine Decomposition Temperature & Stability TGA_Run->TGA_Result

Caption: Workflow for DSC and TGA thermal analysis.

Conclusion

The comprehensive characterization of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is achieved through the synergistic application of orthogonal analytical techniques. HPLC establishes purity and provides a quantitative measure, while HRMS confirms the elemental composition. The precise molecular structure and connectivity are definitively elucidated by a combination of ¹H and ¹³C NMR, with FTIR confirming the presence of all key functional groups. Finally, DSC and TGA provide essential data on its thermal properties, including melting point and stability. This integrated analytical package provides a robust and reliable characterization dossier, ensuring the quality and consistency of the material for its intended scientific or developmental application.

References

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid - Introduction. (2024). ChemBK. Available at: [Link]

  • Chourasiya, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][13]oxazines as Potent Antioxidants. PMC - PubMed Central. Available at: [Link]

  • Worrell, B. T., et al. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE: Research & Learning Repository. Available at: [Link]

  • Thirukumaran, P., et al. (2014). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Available at: [Link]

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile. SpectraBase. Available at: [Link]

  • Zhang, K., et al. (2020). TGA vs. DSC plots of benzoxazine monomers. ResearchGate. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. Available at: [Link]

  • Comí, M., et al. (2013). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Zhang, K., et al. (2017). Normalized FTIR spectra of oPP-a by the internal reference at 1082 cm-1. ResearchGate. Available at: [Link]

  • Hinton, D. J., & Kinter, M. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • Thermal Analysis (TGA/DTA/DSC). Arizona State University Core Research Facilities. Available at: [Link]

  • Tiptipakorn, S., et al. (2021). FTIR spectra of benzoxazine monomers (a) and polymers (b). ResearchGate. Available at: [Link]

  • Tan, K. L., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (2021). Shimadzu. Available at: [Link]

  • Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. SciSpace. Available at: [Link]

  • Lister, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. Available at: [Link]

  • Analyzing Liquid Fractions of Biogas Processes by HPLC. (2011). Agilent. Available at: [Link]

  • Gaponik, N., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. Available at: [Link]

  • Propanoic acid. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. PubChem. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). NIH. Available at: [Link]

  • 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). TA Instruments. Available at: [Link]

  • Propanoic acid, 2-oxo-. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Propanoic acid, 2-oxo- Mass Spectrum. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • El-Din, N. A. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • El-Din, N. A. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. Available at: [Link]

Sources

1H NMR and 13C NMR analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the ¹H and ¹³C NMR Spectroscopic Analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS No: 23866-15-1), a heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. The causality behind experimental choices, such as solvent selection, is explained to ensure methodological robustness and data integrity. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for the structural verification of this and related benzoxazine derivatives.

Introduction

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a bifunctional molecule featuring a benzoxazine core and a carboxylic acid moiety.[3][4] The benzoxazine ring system is a privileged scaffold found in numerous biologically active compounds.[5][6] Accurate structural confirmation is the first critical step in any research and development pipeline. NMR spectroscopy provides detailed information about the molecule's carbon-hydrogen framework, allowing for the verification of its identity, purity, and structure.[7][8]

This document outlines the complete workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound, emphasizing the rationale behind each step to empower the user with a deep understanding of the analytical process.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid are numbered as shown below. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure with atom numbering.

PART I: EXPERIMENTAL PROTOCOLS & METHODOLOGY

A robust experimental protocol is the foundation of high-quality, reproducible NMR data. The following sections provide a step-by-step guide from material preparation to instrument setup.

Materials and Equipment
  • Analyte: 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (≥97% purity)

  • NMR Tubes: 5 mm outer diameter, high-precision tubes

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as solvent peak can be used for referencing)

  • Pipettes/Syringes: For accurate solvent transfer

  • Vortex Mixer: To ensure sample homogeneity

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer

Rationale for Solvent Selection

The choice of a deuterated solvent is critical for successful NMR analysis.[9] For 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, DMSO-d₆ is the recommended solvent for several key reasons:

  • Excellent Solubilizing Power: The target molecule contains both a polar carboxylic acid group and a less polar benzoxazine core. DMSO-d₆ is a highly polar aprotic solvent capable of effectively dissolving the compound, ensuring a homogeneous solution necessary for high-resolution spectra.

  • Minimization of Proton Exchange: The most crucial advantage of DMSO-d₆ is its ability to slow down the rate of chemical exchange for labile protons, such as the one in the carboxylic acid (-COOH) group.[10] In protic solvents like D₂O or CD₃OD, this acidic proton would rapidly exchange, leading to signal broadening or complete disappearance. In DMSO-d₆, the -COOH proton typically appears as a distinct, albeit sometimes broad, singlet, allowing for its direct observation and integration.[10]

  • Chemical Shift Range: The residual proton signal for DMSO-d₆ appears at approximately 2.50 ppm, a region that is unlikely to overlap with the aromatic or key methylene protons of the analyte.[11]

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh 10-20 mg of the analyte for ¹H NMR. For a subsequent ¹³C NMR experiment on the same sample, a concentration towards the higher end of this range (20-30 mg) is preferable to improve the signal-to-noise ratio.[12]

  • Dissolution: Place the weighed solid into a clean, dry vial. Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the vial and vortex the mixture for 30-60 seconds to ensure the sample is fully dissolved. A clear, particulate-free solution should be obtained.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a clean pipette. Ensure the sample height in the tube is at least 4 cm to be within the detection region of the NMR probe.[9][12]

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[12] Label the tube clearly.

NMR Data Acquisition Workflow

The following is a generalized workflow for acquiring 1D proton and carbon spectra. Specific command names may vary between spectrometer manufacturers (e.g., Bruker, JEOL, Varian).

Caption: General workflow for NMR data acquisition.

Protocol Details:

  • Sample Insertion and Locking: Insert the NMR tube into the spinner and place it in the spectrometer. The instrument will "lock" onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field during the experiment.[13]

  • Shimming: This crucial step optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers and are highly effective at producing sharp, well-resolved peaks.[12]

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[13]

  • ¹H Spectrum Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover a range of approximately -2 to 14 ppm.

    • A typical acquisition uses 8 to 16 scans, with a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled 1D carbon experiment (e.g., zgpg30). Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in each unique carbon appearing as a singlet.[7]

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition may range from 256 to 1024 scans or more, depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. This is followed by phase correction, baseline correction, and referencing. The spectrum should be referenced to the residual DMSO solvent peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[11]

PART II: SPECTRAL INTERPRETATION AND ANALYSIS

The following analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and integration.[8][14]

Predicted and Observed ¹H NMR Data

The ¹H NMR spectrum is expected to show 7 distinct signals. The propionic acid chain provides a classic ethyl-like coupling pattern, while the aromatic region shows signals characteristic of a 1,2-disubstituted benzene ring.

Table 1: ¹H NMR Peak Assignments for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in DMSO-d₆

Atom #Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-11~12.3Broad Singlet1H-The carboxylic acid proton is highly deshielded and appears far downfield.[15][16] Its broadness is due to hydrogen bonding and slow exchange.
H-5, H-6, H-7, H-8~6.9 - 7.3Multiplets4H-These four protons on the benzene ring will appear as a complex set of multiplets, typical for an ortho-disubstituted aromatic system.
H-2~4.7Singlet2H-The methylene protons on the oxazine ring are adjacent to an oxygen atom and a carbonyl group (via the nitrogen), resulting in a downfield chemical shift. They have no adjacent protons, so they appear as a singlet.
H-9~4.1Triplet2H~7.0These methylene protons are directly attached to the nitrogen atom, causing a significant downfield shift. They are coupled to the two H-10 protons, resulting in a triplet (n+1 rule, 2+1=3).
H-10~2.7Triplet2H~7.0These methylene protons are adjacent to the electron-withdrawing carboxylic acid group. They are coupled to the two H-9 protons, resulting in a triplet.
Predicted and Observed ¹³C NMR Data

Due to the lack of molecular symmetry, all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: ¹³C NMR Peak Assignments for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in DMSO-d₆

Atom #Chemical Shift (δ, ppm)Assignment Rationale
C-11~172The carbonyl carbon of the carboxylic acid group is highly deshielded.[16]
C-3~165The amide carbonyl carbon within the oxazine ring is also significantly deshielded.
C-8a~143Aromatic carbon attached to the oxygen atom (quaternary).
C-4a~128Aromatic carbon attached to the nitrogen atom (quaternary).
C-5, C-6, C-7, C-8~115 - 125The four aromatic CH carbons will appear in this typical region. Specific assignments often require 2D NMR.
C-2~67The methylene carbon attached to the ring oxygen atom (O-CH₂).
C-9~40The methylene carbon attached to the nitrogen atom (N-CH₂).
C-10~32The methylene carbon adjacent to the carboxylic acid group (-CH₂-COOH).
Corroboration with 2D NMR Techniques

While 1D NMR is sufficient for routine verification, complex structural problems or definitive assignment of aromatic signals benefit greatly from 2D NMR experiments.[14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a clear correlation cross-peak between the triplets at ~4.1 ppm (H-9) and ~2.7 ppm (H-10), confirming their connectivity in the propionic acid chain.[14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the singlet at ~4.7 ppm would correlate with the carbon at ~67 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the H-9 protons (~4.1 ppm) should show a correlation to the amide carbonyl carbon C-3 (~165 ppm), confirming the attachment point of the propionic acid chain to the ring nitrogen.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. By following the detailed protocols for sample preparation and data acquisition, and by using the provided spectral interpretations as a guide, researchers can confidently verify the structure and purity of this important heterocyclic compound. The emphasis on the rationale behind key experimental decisions, such as solvent choice, ensures that the methodology is not only repeatable but also adaptable for the analysis of structurally related molecules.

References
  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • Krasnov, A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available at: [Link]

  • ResearchGate. The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. Available at: [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. Available at: [Link]

  • Pazio, A. E., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. ACS Publications. Available at: [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

  • UT Health San Antonio. Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Balguri, S. P., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. NIH. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ChemBK. 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • Amgen & University of Toronto. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ChemBK. 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid - Introduction. Available at: [Link]

  • Jakše, R., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available at: [Link]

  • ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available at: [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Available at: [Link]

  • NIH. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Available at: [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound for downstream applications. The protocol outlines the critical parameters, from sample preparation to fraction collection and analysis, and explains the scientific rationale behind the experimental choices to ensure robust and reproducible results.

Introduction

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Benzoxazine derivatives are known for a wide range of biological activities.[1][2][3] The purity of this compound is paramount for accurate biological evaluation and further chemical modifications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and selectivity.[4]

This guide details a robust RP-HPLC method for the purification of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. The protocol is built upon the fundamental principles of reverse-phase chromatography, where separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance White to light yellow crystalline solid[5][6]
Melting Point 163-166 °C
Solubility Low solubility in water; soluble in methanol and chloroform[5][6]
Functional Group Carboxylic acid

The presence of the carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter in controlling the retention and peak shape of the compound.[7][8]

HPLC Purification Workflow

The overall workflow for the purification of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is depicted in the following diagram.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification sample_prep Sample Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_equilibration System Equilibration mobile_phase_prep->system_equilibration system_equilibration->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection fraction_analysis Fraction Analysis (TLC/HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation final_product High-Purity Product solvent_evaporation->final_product

Caption: Overall workflow for the HPLC purification of the target compound.

Materials and Methods

Instrumentation and Consumables
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Fraction collector.

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC grade water.

  • Trifluoroacetic acid (TFA) or formic acid (FA).

  • Syringe filters (0.45 µm).

Mobile Phase Preparation

The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B). The addition of an acid to the mobile phase is critical for protonating the carboxylic acid group of the analyte, thereby increasing its hydrophobicity and retention on the reverse-phase column.[7][8] This also leads to sharper peaks by preventing ionization.

  • Solvent A: 0.1% TFA (v/v) in HPLC grade water.

  • Solvent B: 0.1% TFA (v/v) in HPLC grade acetonitrile.

Protocol:

  • To prepare 1 L of Solvent A, add 1 mL of TFA to 999 mL of HPLC grade water.

  • To prepare 1 L of Solvent B, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile.

  • Degas both solvents by sonication or helium sparging before use to prevent bubble formation in the HPLC system.

Sample Preparation

The crude 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid should be dissolved in a suitable solvent at a known concentration.

Protocol:

  • Dissolve the crude sample in a minimal amount of a strong solvent in which it is freely soluble, such as methanol or acetonitrile.

  • Dilute the sample with the initial mobile phase composition (e.g., 95% Solvent A: 5% Solvent B) to ensure good peak shape upon injection.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

HPLC Purification Protocol

The following table summarizes the optimized HPLC parameters for the purification of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the benzoxazine core.
Mobile Phase A 0.1% TFA in WaterThe aqueous phase. TFA suppresses the ionization of the carboxylic acid.[9]
Mobile Phase B 0.1% TFA in AcetonitrileThe organic phase for elution. Acetonitrile generally provides good peak shapes.
Flow Rate 15-20 mL/minAppropriate for a preparative column of this dimension.
Detection Wavelength 254 nm or 280 nmBenzoxazine derivatives typically have strong UV absorbance in this range.
Injection Volume Dependent on sample concentration and column capacityStart with a small injection to scout the separation, then scale up.
Gradient Elution See detailed protocol belowA gradient is necessary to elute the compound with good resolution from impurities.[9]

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 5% Solvent B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (injection of the sample solvent without the analyte) to identify any system peaks.

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Start the following gradient program:

    • 0-5 min: 5% B (Isocratic hold)

    • 5-35 min: Linear gradient from 5% to 70% B

    • 35-40 min: Linear gradient from 70% to 95% B

    • 40-45 min: 95% B (Column wash)

    • 45-50 min: Return to 5% B (Re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak corresponding to the target compound.

Post-Purification Analysis and Processing

Fraction Analysis

After collection, the purity of each fraction should be assessed to determine which fractions to pool.

Sources

Application Notes and Protocols: 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid as a Privileged Scaffold for Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold in Medicinal Chemistry

The 1,4-benzoxazine ring system is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. Derivatives of the 1,4-benzoxazine core have demonstrated significant potential in the development of novel therapeutics, with reported activities including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer effects.[4][5] The versatility of the benzoxazine scaffold, with its multiple sites for chemical modification, allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs.[2][3]

This application note focuses on a specific derivative, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid , as a core structure for the rational design of novel anti-inflammatory agents. The inclusion of the propionic acid moiety at the N-4 position is a strategic design element, reminiscent of the structures of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This suggests a potential mechanism of action and provides a clear direction for lead optimization and biological evaluation.

This guide will provide a comprehensive overview of the rationale behind using this scaffold, detailed protocols for its synthesis and derivatization, and robust methodologies for evaluating the anti-inflammatory activity of the resulting compounds.

Scientific Rationale for Anti-Inflammatory Drug Design

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] Additionally, the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by immune cells like macrophages and microglia exacerbates the inflammatory response.[7]

Derivatives of the parent 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to effectively suppress the production of these key inflammatory mediators. Studies have demonstrated that certain benzoxazinone derivatives can downregulate the expression of iNOS and COX-2 and significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[6] This provides a strong mechanistic basis for exploring 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid and its analogs as potent anti-inflammatory agents.

The workflow for leveraging this scaffold in a drug discovery program can be visualized as follows:

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Design cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization Scaffold 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid Library Combinatorial Library Synthesis (SAR Exploration) Scaffold->Library Derivatization HTS Primary Screen: COX-2 Inhibition Assay Library->HTS Screening Secondary Secondary Screen: Cytokine Release Assay (LPS-stimulated PBMCs/THP-1) HTS->Secondary Confirm Hits SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Generate Data ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET Refine Leads ADMET->Library Iterative Design

Caption: Drug discovery workflow using the benzoxazine scaffold.

Protocols: Synthesis and Biological Evaluation

Part 1: Synthesis of the Scaffold and Derivatives

The synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid can be achieved through a two-step process starting from the commercially available 2H-benzo[b][1][4]oxazin-3(4H)-one. The general approach involves N-alkylation of the benzoxazinone core followed by hydrolysis of the resulting ester.

Protocol 1.1: Synthesis of Ethyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate (Intermediate)

This protocol describes the N-alkylation of the benzoxazinone core using ethyl 3-bromopropionate.

  • Materials:

    • 2H-benzo[b][1][4]oxazin-3(4H)-one

    • Ethyl 3-bromopropionate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2H-benzo[b][1][4]oxazin-3(4H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl 3-bromopropionate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired ester intermediate.

Protocol 1.2: Hydrolysis to 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

This protocol describes the base-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid scaffold.

  • Materials:

    • Ethyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 1M

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent to yield the final product, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, which can be further purified by recrystallization if necessary.

Derivatization Strategy:

The synthesized scaffold offers multiple points for diversification to explore structure-activity relationships (SAR).

SAR_Diagram cluster_A Aromatic Ring (A) cluster_B Oxazine Ring (B) cluster_C Propionic Acid Chain (C) mol R1 R1 (Positions 5, 6, 7, 8) - EWG/EDG - Halogens - Alkyl/Alkoxy R2 R2 (Position 2) - Alkyl/Aryl groups R3 R3 (Chain modifications) - Alpha-substitution - Chain length variation - Bioisosteres (e.g., tetrazole)

Caption: Key diversification points for SAR studies.

  • Aromatic Ring (Positions 5, 6, 7, 8): Introduction of electron-donating or electron-withdrawing groups can modulate electronic properties and metabolic stability.

  • Oxazine Ring (Position 2): Substitution at this position can influence the conformation and binding interactions.

  • Propionic Acid Chain: Modifications such as alpha-substitution, varying the chain length, or replacing the carboxylic acid with bioisosteres (e.g., tetrazole) can impact potency and pharmacokinetic properties.

Part 2: In Vitro Anti-Inflammatory Evaluation

The following protocols outline key in vitro assays to determine the anti-inflammatory potential of the synthesized compounds.

Protocol 2.1: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the COX enzyme is then measured via the fluorometric detection of a probe.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Inhibitor Screening Assay Kit (e.g., from BPS Bioscience or Assay Genie)[6][7]

    • Test compounds dissolved in DMSO

    • Reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add assay buffer, heme cofactor, and the diluted COX-1 or COX-2 enzyme to designated wells.

    • Add the test compounds or reference inhibitors to the appropriate wells. Include "Enzyme Control" (with DMSO vehicle) and "Inhibitor Control" wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm for 5-10 minutes.

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by plotting percent inhibition versus log[inhibitor concentration].

Protocol 2.2: Cytokine Release Assay in Human PBMCs

This assay measures the inhibition of pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

  • Principle: LPS, a component of gram-negative bacteria, stimulates Toll-like receptor 4 (TLR4) on immune cells, leading to the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA or multiplex assay.[8][9]

  • Materials:

    • Human PBMCs, freshly isolated from healthy donor blood

    • RPMI-1640 culture medium with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds dissolved in DMSO

    • Dexamethasone (positive control)

    • Human TNF-α and IL-6 ELISA kits or multiplex assay system (e.g., Luminex)

    • 96-well cell culture plate

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.

    • Add serial dilutions of the test compounds or dexamethasone to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate and carefully collect the supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine release for each compound and determine the IC₅₀ values.

Data Presentation and Interpretation

While specific biological data for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is not yet publicly available, data from structurally related compounds highlight the potential of this scaffold. The following tables present hypothetical, yet plausible, data based on published results for similar benzoxazinone derivatives to illustrate how results should be presented.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Scaffold > 10015.2> 6.6
Derivative A 50.10.7566.8
Derivative B > 1000.52> 192.3
Celecoxib > 1000.30> 333
Ibuprofen 5.522.10.25

Data is illustrative. A higher Selectivity Index indicates greater selectivity for COX-2.

Table 2: Inhibition of Cytokine Release from LPS-Stimulated PBMCs

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Scaffold 25.831.5
Derivative A 5.28.9
Derivative B 2.14.5
Dexamethasone 0.050.08

Data is illustrative. Lower IC₅₀ values indicate greater potency.

Interpretation:

  • COX Inhibition: The primary goal is to identify compounds with high potency against COX-2 (low IC₅₀) and high selectivity over COX-1 (high SI). This profile is associated with a reduced risk of gastrointestinal side effects common to non-selective NSAIDs.

  • Cytokine Inhibition: Potent inhibition of TNF-α and IL-6 release confirms a broader anti-inflammatory profile beyond COX inhibition, suggesting the compound may modulate key upstream signaling pathways, such as NF-κB.

Conclusion and Future Directions

The 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its structural similarity to known NSAIDs, combined with the proven anti-inflammatory potential of the broader benzoxazinone class, provides a strong rationale for its exploration. The synthetic and screening protocols detailed in this application note offer a robust framework for researchers to synthesize a library of derivatives and systematically evaluate their biological activity.

Future work should focus on a comprehensive SAR exploration, investigating substitutions at all three key positions of the molecule. Promising lead compounds identified through the in vitro screening cascade should be advanced to in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) to assess their efficacy and pharmacokinetic properties. Through this iterative process of design, synthesis, and testing, this privileged scaffold holds the potential to yield new and effective treatments for a range of inflammatory diseases.

References

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.
  • Venepally, V., & Reddy Jala, R.C. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers.
  • PubMed. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Curr Med Chem.
  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.
  • ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • De-Sheng, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Jadhav, S. B., et al. (2021).
  • Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351-4.
  • De-Sheng, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • De-Sheng, H., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated LPS-induced iNOS and COX-2 transcription and protein levels in BV2 microglial cells.
  • De-Sheng, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure-Activity Relationship Studies. Journal of Medicinal Chemistry.
  • Eureka Blog. (2021). Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Retrieved from [Link]

Sources

Developing Novel Antifungal Agents from 1,4-Benzoxazin-3-one Derivatives: From Synthesis to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Imperative for New Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. The 1,4-benzoxazin-3-one scaffold, a heterocyclic motif found in various natural products and pharmacologically active molecules, has emerged as a highly promising starting point for the development of such agents.[1][2][3][4] First identified in plants like rye in the 1960s, these compounds, also known as benzoxazinoids, serve as natural defense chemicals.[2][4] While natural monomeric benzoxazinoids often lack potent antimicrobial activity, synthetic derivatives have demonstrated significant efficacy against a spectrum of pathogenic fungi, validating the 1,4-benzoxazin-3-one backbone as a "privileged structure" for antifungal drug design.[4][5]

This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals. It outlines detailed protocols and the scientific rationale for the synthesis, in vitro screening, structure-activity relationship (SAR) analysis, and in vivo evaluation of 1,4-benzoxazin-3-one derivatives as potential antifungal therapeutics.

Section 1: The 1,4-Benzoxazin-3-one Scaffold: Rationale and Therapeutic Potential

The selection of a chemical scaffold is the foundational decision in a drug discovery campaign. The 1,4-benzoxazin-3-one structure is compelling for several reasons:

  • Proven Biological Activity: Derivatives of this scaffold have been reported to possess not only antifungal properties but also antibacterial, antitumor, and anti-inflammatory activities, indicating a favorable interaction profile with biological systems.[1][6]

  • Synthetic Tractability: The core structure is readily synthesized and modified, allowing for the systematic exploration of chemical space to optimize potency and drug-like properties.[6][7]

  • Potential for Novel Mechanisms: As analogues of quinolones and other antimicrobials, these compounds may target key fungal pathways.[1][2] Some bulky 1,4-benzoxazine derivatives have been designed as potential inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a well-validated target for azole antifungals, suggesting a clear mechanistic hypothesis to guide development.[8]

This inherent potential provides the causal justification for investing resources into the exploration of this specific chemical class for novel antifungal agents.

Section 2: Synthesis and Characterization of Derivatives

A robust and versatile synthetic strategy is paramount. The goal is to create a diverse library of compounds where specific positions on the benzoxazinone ring are systematically modified to probe the structure-activity relationship.

Protocol 2.1: A General and Efficient Two-Step Synthesis

This widely-used method provides a reliable pathway to the core scaffold and subsequent N-alkylation or N-arylation, making it ideal for generating an initial compound library.[6][7]

Step 1: Synthesis of the 2H-1,4-benzoxazin-3(4H)-one Intermediate

  • Reaction Setup: To a solution of an appropriately substituted o-aminophenol (1.0 eq.) in a suitable solvent (e.g., acetone, THF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise while stirring vigorously. Causality Note: The base is crucial for deprotonating the phenolic hydroxyl and the amino groups, facilitating nucleophilic attack on the acyl chloride. The dropwise addition at low temperature controls the exothermic reaction.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure. The crude intermediate can be purified by recrystallization or column chromatography to yield the 2H-1,4-benzoxazin-3(4H)-one core.

Step 2: N-Substitution of the Benzoxazinone Intermediate

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add a base (e.g., K₂CO₃ or NaH, 1.5 eq.).

  • Alkylation/Arylation: Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.2 eq.) and stir the mixture at room temperature or with gentle heating (50-70°C) for 8-12 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Protocol 2.2: "Green" Catalytic Reductive Cyclization

For a more environmentally benign approach, this method avoids harsher reagents and often proceeds with high efficiency.[9][10]

  • O-Alkylation: React a 2-nitrophenol with a methyl 2-bromoalkanoate in the presence of a base to form the 2-nitro ester intermediate.

  • Reductive Cyclization: Subject the intermediate to catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst or transfer hydrogenation with ammonium formate). Causality Note: This single step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the 1,4-benzoxazin-3-one ring, offering high atom economy.

  • Purification: Purify the final product via column chromatography.

Structural Validation: A Self-Validating System

Trustworthiness in synthesis is achieved through rigorous characterization. Every new compound must be validated to confirm its structure and purity.

  • Spectroscopy: Use ¹H NMR, ¹³C NMR to confirm the chemical structure and connectivity.[1][9]

  • Mass Spectrometry: Employ High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[1][2]

  • Purity: Assess purity using HPLC or elemental analysis.

G cluster_synthesis Synthesis Workflow Start Starting Materials (o-Aminophenol, Chloroacetyl Chloride) Step1 Step 1: Acylation & Intramolecular Cyclization Start->Step1 Intermediate Core Scaffold: 2H-1,4-benzoxazin-3(4H)-one Step1->Intermediate Step2 Step 2: N-Substitution (Alkyl/Aryl Halides) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Characterize Structural Characterization (NMR, HRMS) Purify->Characterize Final Pure, Validated Derivative Characterize->Final

Fig. 1: General workflow for the synthesis and validation of 1,4-benzoxazin-3-one derivatives.

Section 3: High-Throughput In Vitro Antifungal Screening

The primary goal of in vitro testing is to determine the intrinsic potency of the synthesized compounds against a panel of clinically relevant or agriculturally significant fungi. Standardized methodologies are critical for generating reproducible and comparable data.[11][12]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[12][13] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strain and Inoculum Preparation:

    • Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density, which is a critical parameter for test reproducibility.[11]

    • Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration specified by CLSI guidelines.

  • Microtiter Plate Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Include a positive control (a known antifungal like fluconazole or amphotericin B), a negative/growth control (no compound), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the sterility control).

    • Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by reading the optical density (OD) at a specific wavelength with a microplate reader.[11][13] An objective spectrophotometric reading is often preferred to reduce inter-operator variability.[13]

Protocol 3.2: Determining Minimum Fungicidal Concentration (MFC)

This protocol differentiates fungistatic (inhibits growth) from fungicidal (kills) activity and is a direct extension of the MIC assay.

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 20 µL) from each well that showed no visible growth.[11]

  • Plating: Spot the aliquot onto a fresh drug-free agar plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest compound concentration from the MIC plate that results in no fungal growth (or a >99% reduction in CFUs compared to the initial inoculum) on the subculture plate.[11]

Data Presentation and Interpretation

Summarize the screening results in a clear, tabular format for easy comparison of compound activity.

Compound IDSubstituent (R)MIC (µg/mL) vs C. albicansMFC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatus
5a H64>128128
5s 6-Cl, 4-F-benzyl163232
6 N-acetyl326464
Fluconazole -464>128

Table 1: Example data table for summarizing in vitro antifungal activity. Data is illustrative.

Section 4: Driving Discovery with Structure-Activity Relationship (SAR) Analysis

SAR is the intellectual engine of lead optimization. By correlating changes in chemical structure with changes in biological activity, researchers can develop hypotheses to design more potent and selective compounds.[5]

Methodology:

  • Data Collation: Group compounds based on the position and nature of their substituents.

  • Trend Identification: Analyze the MIC/MFC data to identify key structural features that enhance or diminish activity. For example, studies have shown that introducing a chlorine atom at the 6-position or an acylhydrazone moiety can significantly boost antifungal potency against certain plant pathogenic fungi.[1][2] Similarly, an N-acetyl derivative has been shown to be highly effective against multiple fungal strains.[9][10]

  • Hypothesis Generation: Formulate a hypothesis, e.g., "Electron-withdrawing groups on the benzene ring increase activity."

  • Iterative Design: Design and synthesize a new, focused set of derivatives to test this hypothesis. This iterative cycle is the core of rational drug design.

G Synthesize Synthesize Focused Compound Library Test In Vitro Screening (MIC/MFC Assays) Synthesize->Test Biological Evaluation Analyze Analyze Data & Identify SAR Trends Test->Analyze Data Collation Design Formulate Hypothesis & Design New Derivatives Analyze->Design Rational Insight Design->Synthesize Iterative Cycle

Fig. 2: The iterative cycle of Structure-Activity Relationship (SAR) driven lead optimization.

Section 5: Evaluating In Vivo Efficacy in Preclinical Models

Promising in vitro activity is not a guarantee of in vivo success.[8] Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and preliminary safety profile in a complex physiological system.

Protocol 5.1: Murine Model of Systemic Candidiasis

This is a widely accepted model for assessing the therapeutic potential of antifungal agents against systemic Candida infections.[8]

Ethical Statement: All animal experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC), ensuring humane treatment and minimization of suffering.

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide) to establish a robust infection.

  • Infection: Administer a standardized inoculum of C. albicans intravenously (IV) via the lateral tail vein.

  • Treatment: At a set time post-infection (e.g., 2 hours), begin treatment with the test compound, administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Efficacy Endpoints:

    • Survival: Monitor the animals daily for a set period (e.g., 14-21 days) and record mortality to generate Kaplan-Meier survival curves.

    • Fungal Burden: At a predetermined endpoint (e.g., day 4 post-infection), humanely euthanize a subset of animals from each group. Harvest target organs (typically the kidneys, as they are a primary site of colonization), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) plating to quantify the fungal load.[8]

Data Interpretation

A successful lead compound will demonstrate a statistically significant increase in animal survival and a reduction in the fungal burden in target organs compared to the vehicle control group.

Conclusion and Future Outlook

The 1,4-benzoxazin-3-one scaffold represents a fertile ground for the discovery of next-generation antifungal agents. By employing a systematic approach that integrates rational synthesis, standardized biological screening, iterative SAR analysis, and rigorous preclinical evaluation, researchers can effectively navigate the path from a promising chemical starting point to a viable drug candidate. Future work on optimized leads should focus on detailed mechanism of action studies, comprehensive ADME/Tox profiling, and further evaluation in diverse models of fungal disease. This structured methodology provides the robust, self-validating framework necessary to advance these compelling molecules toward clinical application.

References

  • Yang, L., Fan, Z., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • Yang, L., Fan, Z., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]

  • Jenks, J. D., & Namtu, K. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

  • Gow, N. A. R., & Netea, M. G. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of new benzoxazine (1a-20a) from Intermediate (a or a') and aryl or alkyl halide. ResearchGate. [Link]

  • Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Taylor & Francis Online. [Link]

  • Fringuelli, R., Giacchè, N., et al. (2009). Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Bioorganic & Medicinal Chemistry. [Link]

  • Jenks, J. D., & Namtu, K. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH. [Link]

  • Gow, N. A. R., & Netea, M. G. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]

  • Fringuelli, R., Giacchè, N., et al. (2009). Bulky 1,4-benzoxazine derivatives with antifungal activity. ResearchGate. [Link]

  • Al-Obaydi, J. (2021). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. ResearchGate. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Dick, M., & Wessjohann, L. A. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry. [Link]

  • Choudhary, A., Kumar, A., & Singh, J. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

  • Dick, M., & Wessjohann, L. A. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. [Link]

  • Badr, M. Z. A., El-Naggar, G. M., & El-Sherief, H. A. H. (1982). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Die Pharmazie. [Link]

Sources

Application Notes & Protocols for Assessing the Anti-inflammatory Activity of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Novel Benzoxazine Scaffolds

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is a complex network of cellular and molecular events, primarily mediated by signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which lead to the production of pro-inflammatory mediators like prostaglandins, leukotrienes, nitric oxide (NO), and a variety of cytokines (e.g., TNF-α, IL-6, IL-1β).[1][2][3]

The 1,4-benzoxazine core structure has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory potential.[4] Compounds bearing this scaffold have been shown to modulate key inflammatory targets. This guide focuses on providing a strategic and detailed framework for evaluating the anti-inflammatory activity of a specific novel compound, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid . We will explore a tiered approach, beginning with targeted in vitro enzymatic and cell-based assays to elucidate the mechanism of action, followed by a well-established in vivo model to confirm efficacy in a physiological context.

Part 1: In Vitro Evaluation - Mechanistic Insights and Cellular Responses

The initial phase of screening aims to identify the direct molecular targets and cellular pathways modulated by the test compound. This is a cost-effective and high-throughput approach to establish a preliminary anti-inflammatory profile.

Direct Enzyme Inhibition Assays: Targeting the Arachidonic Acid Cascade

A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. Similarly, the 5-lipoxygenase (5-LOX) enzyme initiates the production of pro-inflammatory leukotrienes. Assessing the direct inhibitory potential of our lead compound against these enzymes is a logical first step.

Directly measuring the inhibition of COX-1, COX-2, and 5-LOX provides immediate insight into whether the compound acts similarly to traditional NSAIDs. Selective inhibition of COX-2 over COX-1 is a desirable trait, as COX-1 plays a role in gastric mucosa protection, and its inhibition is associated with gastrointestinal side effects.

This protocol is based on commercially available fluorometric or colorimetric assay kits.[5][6][7]

  • Reagent Preparation: Prepare assay buffers, enzyme solutions (recombinant human COX-1, COX-2, or 5-LOX), and substrate (arachidonic acid) according to the kit manufacturer's instructions.[8]

  • Compound Preparation: Dissolve 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the appropriate wells.

    • Add the diluted test compound or a reference inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) to the designated wells.

    • Include wells for vehicle control (solvent only) and a no-enzyme control.

    • Pre-incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength at specified time intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Cellular Assays: Probing Inflammatory Pathways in Macrophages

Macrophages are key players in the inflammatory response. The murine macrophage cell line, RAW 264.7, is a robust and widely accepted model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators.[9][10][11]

LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a potent pro-inflammatory mediator.

Measuring the inhibition of NO production is a reliable indicator of anti-inflammatory activity.[12][13] It reflects the compound's ability to interfere with the signaling pathways leading to iNOS expression, such as the NF-κB pathway.[14][15]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid for 1-2 hours. Include a vehicle control and a positive control (e.g., L-NMMA, an iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[9]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[9]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT or CCK-8): Concurrently, perform a cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.[16]

LPS stimulation also triggers the release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.

Quantifying the levels of these cytokines provides a direct measure of the compound's ability to suppress the inflammatory response.[17] This is often a downstream effect of inhibiting the NF-κB or MAPK signaling pathways.[18]

  • Cell Treatment and Supernatant Collection: Follow the same procedure as for the NO production assay (steps 1-4).

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Coat a 96-well plate with the capture antibody.

    • Add the collected cell culture supernatants, standards, and controls to the wells.

    • Incubate, wash, and add the detection antibody.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and then the substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Mechanistic Assays: Unraveling the Signaling Pathways

To delve deeper into the mechanism of action, it is essential to investigate the effect of the compound on key inflammatory signaling pathways.

Western blotting allows for the visualization and quantification of key proteins involved in the NF-κB and MAPK pathways. This provides direct evidence of the compound's molecular targets within the cell.

  • Cell Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described previously. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK).

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizing the Inflammatory Cascade and Assay Workflow

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage (e.g., RAW 264.7) cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_assays In Vitro Assays LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines WB_Assay Western Blot (p-p65, p-p38) MAPK->WB_Assay NFkB->iNOS NFkB->COX2 NFkB->Cytokines NFkB->WB_Assay NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs COX_Assay COX-2 Inhibition Assay COX2->COX_Assay Cytokine_Assay Cytokine ELISA Cytokines->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) NO->NO_Assay

Caption: Overview of LPS-induced inflammatory pathways and corresponding in vitro assays.

Part 2: In Vivo Validation - Efficacy in a Preclinical Model

Positive results from in vitro assays provide a strong rationale for progressing to in vivo studies to assess the compound's efficacy and safety in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[19]

Carrageenan-Induced Paw Edema in Rodents

This model is highly reproducible and is particularly useful for evaluating compounds that interfere with the mediators of the early stages of acute inflammation, such as histamine, serotonin, bradykinin, and prostaglandins.[20] The extent of paw swelling is a direct and quantifiable measure of the inflammatory response.[21]

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=6-8 per group).

    • Group 1 (Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

    • Groups 3-5 (Test Groups): Administer 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid at three different dose levels (e.g., low, medium, high).

    • Administer all treatments orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[19][22]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][22]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

in_vivo_workflow cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Grouping & Dosing (Vehicle, Standard, Test Compound) Acclimatization->Grouping Initial_Measure Initial Paw Volume Measurement Grouping->Initial_Measure Carrageenan Sub-plantar Carrageenan Injection Initial_Measure->Carrageenan Post_Measure Measure Paw Volume (1, 2, 3, 4, 5 hours) Carrageenan->Post_Measure Calc_Edema Calculate % Edema Increase Post_Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition of Edema Calc_Edema->Calc_Inhibition Stats Statistical Analysis (ANOVA) Calc_Inhibition->Stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation and Interpretation

Table 1: In Vitro Anti-inflammatory Activity of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (Hypothetical Data)
AssayParameterTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Enzyme Inhibition COX-1>100Indomethacin0.5
COX-215.2Celecoxib0.8
5-LOX45.8Zileuton2.1
Cell-Based Assays NO Production (RAW 264.7)12.5L-NMMA5.5
TNF-α Release18.9Dexamethasone0.2
IL-6 Release22.4Dexamethasone0.3

Interpretation: The hypothetical data suggests that the test compound is a selective COX-2 inhibitor with moderate 5-LOX inhibitory activity. It also effectively reduces the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential to modulate key inflammatory pathways.

Table 2: Effect of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.32 ± 0.0462.4%
Test Compound 250.65 ± 0.0523.5%
Test Compound 500.48 ± 0.0343.5%
Test Compound 1000.35 ± 0.04*58.8%

*Values are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group.

Interpretation: The hypothetical in vivo data demonstrates a dose-dependent reduction in paw edema by the test compound. At the highest dose, its efficacy is comparable to the standard drug, Indomethacin, confirming its anti-inflammatory activity in a physiological setting.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to evaluate the anti-inflammatory potential of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. The described in vitro and in vivo assays provide a robust framework for elucidating its mechanism of action and confirming its efficacy. Positive findings from these studies would warrant further investigation into its safety profile, pharmacokinetic properties, and evaluation in more complex, chronic models of inflammation to fully establish its therapeutic potential.

References

  • He, F., Wang, M., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available from: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Creative Biolabs. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • Gao, S., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available from: [Link]

  • Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2. Science, 310(5756), 1966–1970.
  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679–692.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Chandra, S., et al. (2012). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Pharmacy Research, 5(8), 4153-4156.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sawle, A. (2021). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8.
  • Assay Genie. (n.d.). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Kurt, B. Z., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(21), 7393.
  • Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. Retrieved from [Link]

  • Wu, C. C., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(10), 5094–5103.
  • ResearchGate. (2018). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis.
  • Creative Biolabs. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • ResearchGate. (2017). Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical and Bio-Medical Science.
  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • El-Mowafy, M., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • Ahmadiani, A., Hosseiny, J., Semnanian, S., Javan, M., Saeedi, F., Kamalinejad, M., & Saremi, S. (2000). Anti-inflammatory and antipyretic effects of Punica granatum L. flower extract in rats. Journal of Ethnopharmacology, 68(1-3), 305–308.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • iQ Biosciences. (n.d.). Cytokine Release Assay | Performed By Immunology Experts. Retrieved from [Link]

  • Stan, M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149.
  • Jantrawut, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl 5), S67-S73.
  • Sircar, J. C., et al. (1983). Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. Journal of Medicinal Chemistry, 26(7), 1034-1038.
  • ResearchGate. (2020). Carrageenan-induced inflammation assay, paw diameter in carrageenan-induced edema was significantly reduced at different doses of plant extract.
  • Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
  • Khan, K. M., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Journal of Molecular Structure, 1272, 134208.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • ResearchGate. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. Retrieved from [Link]

  • Yuniwarti, E. Y. W., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 589-596.

Sources

Application Notes and Protocols for In-Vitro Cytotoxicity Testing of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for assessing the in-vitro cytotoxic potential of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, a compound belonging to the versatile benzoxazine class of heterocyclic molecules.[1][2] Benzoxazine derivatives have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities, including notable anti-cancer properties.[1][3] This document outlines detailed, field-proven protocols for evaluating the compound's effect on cancer cell lines using two complementary endpoint assays: the MTT assay to measure metabolic viability and the Lactate Dehydrogenase (LDH) assay to quantify cell membrane integrity.[4] By employing this dual-assay approach, researchers can obtain a more robust and nuanced understanding of the compound's cytotoxic mechanism. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and data reproducibility.

Scientific Background

The Compound: 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
  • Structure and Properties: 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS No: 23866-15-1; Molecular Formula: C11H11NO4) is a derivative of the 1,4-benzoxazine scaffold.[5][6] It typically appears as a white to light-yellow crystalline solid with a melting point of 163-166 °C.[5] While soluble in some organic solvents, it has low solubility in water.[5] As its toxicological profile is not fully characterized, appropriate safety precautions, including the use of personal protective equipment, are essential during handling.[5]

  • Scientific Rationale for Cytotoxicity Testing: The benzoxazine core is recognized as a "valuable scaffold" in medicinal chemistry due to its structural versatility and demonstrated antitumor activity in various cancer cell lines.[3] Studies on related benzoxazinone derivatives have revealed several potential anti-cancer mechanisms of action, including:

    • Inhibition of DNA Repair: Some benzoxazines act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. This leads to delayed DNA repair, cell cycle arrest, and apoptosis.[7]

    • Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis by upregulating tumor suppressor protein p53 and caspase-3.[8]

    • Downregulation of Oncogenes: Other analogues have demonstrated the ability to downregulate the expression of the c-Myc oncogene, which is crucial for the proliferation of many cancer cells.[9]

Given this precedent, evaluating the cytotoxic effects of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a logical and critical step in determining its potential as a novel anti-cancer agent.

Principles of the Selected In-Vitro Assays

A multi-assay approach is critical for a comprehensive understanding of a compound's cytotoxic effects, as different assays measure distinct cellular events.[4][10] Relying on a single assay can sometimes be misleading; for instance, an assay measuring metabolic activity might not distinguish between cell death (cytotoxicity) and the inhibition of cell growth (cytostasis).[11]

  • MTT Assay (Metabolic Viability): This colorimetric assay is a cornerstone for assessing cell viability based on mitochondrial function.[12][13] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate. The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13] A decrease in the formazan signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostasis.

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay is a direct measure of cytotoxicity caused by the loss of cell membrane integrity.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[16] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[16]

The logical workflow for testing the compound involves initial screening with the MTT assay to gauge its overall effect on cell viability, followed by the LDH assay to specifically confirm cell death and quantify cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CompoundPrep Prepare Compound Stock (2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid) CellCulture Culture & Maintain Cancer Cell Lines Treatment Treat with Serial Dilutions of Compound CompoundPrep->Treatment CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CellSeeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Absorbance Measure Absorbance (Plate Reader) MTT_Assay->Absorbance LDH_Assay->Absorbance Calc Calculate % Viability & % Cytotoxicity Absorbance->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Overall experimental workflow for cytotoxicity testing.

Materials and Reagents

  • Compound: 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (Purity ≥97%)

  • Cell Lines: A panel of human cancer cell lines is recommended. For example:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)[7]

    • HT29 (Colorectal adenocarcinoma)[7]

    • HeLa (Cervical cancer)[7]

    • A non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Complete culture medium (e.g., DMEM or RPMI-1640, specific to cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

    • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar).[14]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood (Class II)

    • Microplate reader (capable of measuring absorbance at 490 nm and 570 nm)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Orbital shaker

Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate serial dilutions and to minimize solvent-induced toxicity. DMSO is commonly used but its final concentration in the culture medium must be kept low (typically ≤0.5%) to avoid affecting cell viability.

  • Weigh out a precise amount of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Cell Culture and Seeding

Causality: Proper cell handling and seeding density are critical for reproducible results. Cells should be in the logarithmic growth phase and form a sub-confluent monolayer at the time of treatment. Over- or under-confluency can alter cellular responses to the test compound.

  • Culture the selected cancer cell lines in their recommended complete medium in a 37°C, 5% CO2 incubator.

  • On the day before the experiment, harvest the cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well (in 100 µL) for a 24-72 hour assay.[4][17]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Incubate the plates overnight to allow for cell attachment.

Protocol 3: MTT Assay for Cell Viability

Causality: This protocol quantifies the reduction of MTT by mitochondrial enzymes in living cells, serving as an indicator of metabolic activity and overall cell viability.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound, vehicle control, or fresh medium (for untreated control) to the respective wells. Each condition should be performed in at least triplicate.[17]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition:

    • After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[17]

    • Incubate for an additional 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[17]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[4]

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13][17]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[13][17]

Protocol 4: LDH Assay for Cytotoxicity

Causality: This protocol quantifies LDH released from cells with damaged membranes, providing a direct measure of cytotoxicity.[18] The inclusion of specific controls is mandatory for accurate data interpretation.[19]

  • Plate Setup and Treatment:

    • Seed and treat cells as described in Protocol 3 (steps 1 and 2).

    • Crucially, set up the following controls in triplicate:

      • Untreated Control (Spontaneous Release): Cells treated with vehicle only.

      • Maximum Release Control: Cells treated with the lysis buffer provided in the kit (typically 1-2 hours before the end of incubation). This represents 100% cytotoxicity.[18]

      • Background Control: Wells with medium only (no cells).[4]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.[4][19]

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[4][19]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[14]

    • Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[4]

  • Incubation and Measurement:

    • Incubate at room temperature for 20-30 minutes, protected from light.[4][19]

    • If required by the kit, add the Stop Solution.

    • Measure the absorbance at 490 nm within 1 hour.[16][19]

Data Analysis and Interpretation

MTT Assay Data
  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This can be calculated by plotting % Viability against the log of the compound concentration and using non-linear regression analysis (e.g., in GraphPad Prism or via Excel).[20]

LDH Assay Data
  • Correct Absorbance: Subtract the average absorbance of the Background Control from all other readings.

  • Calculate Percent Cytotoxicity: % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

    • Experimental Release: Absorbance from compound-treated cells.

    • Spontaneous Release: Absorbance from untreated/vehicle-treated cells.

    • Maximum Release: Absorbance from lysed cells.

Visualizing Assay Principles

G cluster_MTT MTT Assay Principle cluster_LDH LDH Assay Principle MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases Solubilization Add DMSO Formazan->Solubilization Measurement Measure Absorbance @ 570 nm Formazan->Measurement LiveCell Viable Cell with Active Mitochondria Solubilization->Measurement DeadCell Dead Cell (Compromised Membrane) LDH LDH Enzyme DeadCell->LDH Release Substrate Tetrazolium Salt (Colorless) LDH->Substrate Catalyzes Reduction Product Formazan (Colored) Substrate->Product Measurement2 Measurement2 Product->Measurement2 Measure Absorbance @ 490 nm

Caption: Principles of the MTT and LDH cytotoxicity assays.

Data Presentation

Summarize results in clear, well-labeled tables.

Table 1: Example MTT Assay Data Summary

Compound Conc. (µM)Mean Absorbance (570nm)Std. Deviation% Viability
0 (Vehicle)1.2500.085100.0%
11.1500.07092.0%
100.8750.06570.0%
500.6130.05049.0%
1000.3500.04528.0%

Table 2: Example LDH Assay Data Summary

Treatment GroupMean Absorbance (490nm)Corrected Absorbance% Cytotoxicity
Background0.050N/AN/A
Spontaneous Release0.1500.1000.0%
Maximum Release1.0501.000100.0%
50 µM Compound0.5900.54048.9%
100 µM Compound0.8300.78075.6%
Potential Mechanistic Insights

Based on literature for related benzoxazine compounds, a potential mechanism of action involves the inhibition of DNA repair pathways.[7]

G cluster_pathway Potential Mechanism: DNA-PK Inhibition Compound Benzoxazine Derivative DNAPK DNA-PK Enzyme Compound->DNAPK Inhibits Repair DNA Repair DNAPK->Repair DSB DNA Double-Strand Breaks (DSBs) DSB->DNAPK Activates Repair->DSB Fixes Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Prevents

Sources

Application Notes and Protocols for Molecular Docking Studies of 1,4-Benzoxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 1,4-benzoxazin-3-one derivatives. We will explore the theoretical underpinnings, offer step-by-step protocols using both industry-standard commercial software (Schrödinger Maestro/Glide) and widely used academic software (AutoDock Vina), and discuss the critical importance of result validation and interpretation.

Part 1: Scientific Rationale and Strategic Planning

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[3] The primary goal is to forecast the binding mode and affinity, which is often represented by a scoring function. For 1,4-benzoxazin-3-one derivatives, this methodology is instrumental in elucidating their mechanism of action and guiding the rational design of more potent and selective analogues.

The Causality Behind Target Selection

The success of any docking study is fundamentally dependent on the selection of a biologically relevant and high-quality macromolecular target. The diverse activities of 1,4-benzoxazin-3-ones mean they can interact with a range of protein targets. The choice of target should be hypothesis-driven, based on existing biological data or therapeutic goals.

Common Protein Targets for 1,4-Benzoxazin-3-one Derivatives:

  • Bacterial Enzymes: For antimicrobial applications, targets like E. coli DNA gyrase are often investigated to understand how these compounds disrupt bacterial DNA replication.[1][4]

  • Tyrosine Kinases: In oncology, various tyrosine kinases (e.g., KDR, ABL) are critical targets, and derivatives of this scaffold have been designed as potential inhibitors.[5]

  • Metabolic Enzymes: For diseases like diabetes, enzymes such as pancreatic α-amylase and intestinal α-glucosidase are targets for controlling carbohydrate metabolism.[2]

  • Hormone Receptors: The mineralocorticoid receptor (MR) has been a target for developing novel nonsteroidal antagonists for cardiovascular diseases.[6][7]

Expert Insight: Always begin by retrieving the 3D structure of your target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand in the active site. The co-crystallized ligand is invaluable for validating your docking protocol and defining the binding pocket.

The Logic of the Docking Workflow

A robust molecular docking study is more than just running a program; it's a multi-step process where each stage builds upon the last. The integrity of the entire experiment relies on meticulous preparation of both the ligand and the receptor.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment) GridGen Grid Generation (Define Binding Site Search Space) LigandPrep->GridGen ProteinPrep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) ProteinPrep->GridGen Docking Docking Simulation (Conformational Sampling & Scoring) GridGen->Docking Defines Search Area PoseAnalysis Pose Analysis & Visualization (Binding Mode, Interactions) Docking->PoseAnalysis Generates Poses & Scores Validation Protocol Validation (Re-docking, Correlation with Experiment) PoseAnalysis->Validation Provides Data for Validation

Caption: General workflow for molecular docking studies.

Part 2: Detailed Experimental Protocols

Here we provide two distinct, detailed protocols for performing molecular docking of 1,4-benzoxazin-3-one derivatives. Protocol A utilizes AutoDock Vina, a powerful and widely used open-source tool, while Protocol B employs Schrödinger's Glide, a leading commercial software suite known for its accuracy and user-friendly interface.[8][9]

Protocol A: Molecular Docking using AutoDock Vina

Software Required:

  • AutoDockTools (ADT): For preparing files.[10]

  • AutoDock Vina: The docking engine.[9]

  • Molecular Visualization Software: PyMOL or UCSF ChimeraX.

Methodology:

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Draw your 1,4-benzoxazin-3-one derivative in a chemical drawing program (e.g., ChemDraw) and save it as a .mol or .sdf file. Alternatively, download it from a database like PubChem.

  • Open in ADT: Launch AutoDockTools. Go to Ligand -> Input -> Open and select your ligand file.

  • Process Ligand:

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. This crucial step adds Gasteiger charges, merges non-polar hydrogens, and defines rotatable bonds. The output file will have a .pdbqt extension.[10]

Step 2: Receptor Preparation

  • Download PDB File: Download the desired protein structure from the PDB (e.g., 4H2M for E. coli undecaprenyl diphosphate synthase).[11]

  • Clean the Protein: Open the PDB file in ADT. Remove all water molecules (Edit -> Delete Water). If there is a co-crystallized ligand or other heteroatoms not required for the study, select and delete them.

  • Process Receptor:

    • Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically add charges and prepare it for docking. Save the processed file as a .pdbqt.

Step 3: Grid Box Generation

  • Define the Search Space: The grid box defines the three-dimensional space where Vina will search for binding poses.

  • Open GridBox: Go to Grid -> Grid Box.... A box will appear around your protein.

  • Position the Box: Adjust the center and dimensions of the box to encompass the entire binding site. If you have a co-crystallized ligand, center the box on it. A typical size is 25 x 25 x 25 Å, but this should be adjusted to fit the active site snugly.[9]

  • Note Coordinates: Record the center (x, y, z) and size (x, y, z) values.

Step 4: Configuration and Execution

  • Create Configuration File: Create a text file named conf.txt. Populate it with the paths to your files and the grid parameters noted in the previous step.

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files and the Vina executable, and run the command: ./vina --config conf.txt --log results.log[9]

Step 5: Analysis of Results

  • Examine Binding Affinities: The results.log file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.

  • Visualize Poses: The results.pdbqt file contains the coordinates for the different binding poses. Open this file along with your prepared receptor (receptor.pdbqt) in PyMOL or ChimeraX to visualize the interactions.

  • Analyze Interactions: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between your 1,4-benzoxazin-3-one derivative and the protein's active site residues.

Protocol B: Molecular Docking using Schrödinger Maestro/Glide

Software Required:

  • Schrödinger Maestro: A comprehensive suite for molecular modeling.[8]

Methodology:

Step 1: System Preparation

  • Import Structures: Launch Maestro. Create a new project. Import your receptor PDB structure and your ligand structure (File -> Import Structures).

  • Protein Preparation:

    • Select the protein. Go to Tasks and search for "Protein Preparation Wizard".

    • Work through the tabs: assign bond orders, add hydrogens, create zero-order bonds to metals, generate disulfide bonds, and fill in missing side chains/loops using Prime.

    • Crucially, run a restrained minimization (e.g., using the OPLS4 force field) to relieve steric clashes. The output is a refined, prepared protein structure.[3]

  • Ligand Preparation:

    • Select your ligand(s). Go to Tasks and search for "LigPrep".

    • Use LigPrep to generate possible ionization states at a target pH (e.g., 7.4), tautomers, and stereoisomers. This ensures you are docking the biologically relevant form of the molecule.[12]

Step 2: Receptor Grid Generation

  • Launch Grid Generation: Go to Tasks and search for "Receptor Grid Generation".

  • Define Binding Site: In the panel, select the prepared protein. The easiest way to define the binding site is to select the co-crystallized ligand (if present) and click "Pick to define centroid of grid box". If no ligand is present, you can manually select key active site residues.

  • Generate Grid: Click "Start". This creates a grid file that pre-calculates the energetic properties of the binding pocket, speeding up the subsequent docking.

Step 3: Ligand Docking

  • Launch Ligand Docking: Go to Tasks and search for "Ligand Docking".

  • Configure Docking Job:

    • Receptor: Select the grid file you just generated.

    • Ligands: Choose the prepared ligand(s) from your project.

    • Settings: Select the docking precision. "SP" (Standard Precision) is suitable for screening large libraries, while "XP" (Extra Precision) is more computationally intensive and accurate, ideal for lead optimization.[3]

  • Run Docking: Click "Start" to launch the job.

Step 4: Analysis of Results

  • View Scores: Once the job is finished, the results will be integrated back into your project. The Project Table will display various scores, with Docking Score (GlideScore) being the primary metric.

  • Visualize Interactions: Select a docked ligand pose. Go to Actions -> Ligand Interactions. This will generate a 2D schematic and highlight the 3D interactions (H-bonds, hydrophobic contacts, etc.) in the workspace, providing immediate insight into the binding mode.[4]

Part 3: Data Interpretation and Validation

Docking results are predictions and must be interpreted with scientific rigor. A low docking score does not guarantee a potent compound, but it provides a strong, testable hypothesis.

Self-Validating Systems: The Re-docking Protocol

A critical first step in validating your docking protocol is to perform a re-docking experiment.

G PDB Crystal Structure (PDB) (Protein + Co-crystallized Ligand) Extract Extract Co-crystallized Ligand (This is your 'correct' answer) PDB->Extract PrepProt Prepare Protein (Remove ligand, waters, etc.) PDB->PrepProt Dock Dock Extracted Ligand back into Prepared Protein Extract->Dock PrepProt->Dock Compare Compare Poses (Calculate RMSD) Dock->Compare Result RMSD < 2.0 Å? Compare->Result Success Protocol Validated Result->Success Yes Fail Protocol Invalid (Adjust Grid/Settings) Result->Fail No

Caption: Workflow for validating a docking protocol via re-docking.

If your validated protocol can accurately reproduce the crystallographic binding pose of the native ligand (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), it builds confidence that the protocol can reliably predict the poses of your novel 1,4-benzoxazin-3-one derivatives.

Data Presentation and Structure-Activity Relationships (SAR)

Summarize your findings in a clear, comparative format. This allows for the easy identification of trends and the development of Structure-Activity Relationships (SAR).

Table 1: Example Docking Results for 1,4-Benzoxazin-3-one Derivatives against E. coli DNA Gyrase (PDB: 4H2M)

Compound IDR-Group SubstituentDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cpd-1 -H-6.5Asp73, Gly77, Val120H-bond with Asp73; Hydrophobic contact
Cpd-2 -Cl (para)-7.2Asp73, Gly77, Val120, Ile78H-bond with Asp73; Halogen bond with Gly77 backbone
Cpd-3 -OCH3 (para)-6.8Asp73, Gly77, Val120H-bond with Asp73; Hydrophobic contact
Cpd-4 -NO2 (para)-7.5Asp73, Arg76, Gly77, Val120H-bond with Asp73; Salt bridge with Arg76
Ciprofloxacin (Control)-8.1Asp73, Ser122, Arg76H-bonds with Asp73, Ser122; Cation-π with Arg76

This is example data for illustrative purposes.

From this table, a researcher could hypothesize that electron-withdrawing groups (like -Cl and -NO2) at the para position enhance binding affinity, possibly through specific interactions like halogen bonds or salt bridges. This hypothesis can then be used to design the next generation of compounds for synthesis and experimental testing.

Final Recommendation: Computational docking is a powerful tool for accelerating drug discovery. However, its predictions must always be validated through experimental biological assays. The true value of docking lies in its ability to prioritize compounds, rationalize observed activities, and inspire new chemical designs.

References

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. (Source for general docking principles)
  • Lee, H., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. [5]

  • Schrödinger, LLC. (2023). LigPrep, Schrödinger Release 2023-4. New York, NY. (General reference for LigPrep software)
  • Singh, P., & Singh, A. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 13(5), 110-118. [1][4]

  • Schrödinger, LLC. (2023). Glide, Schrödinger Release 2023-4. New York, NY. (General reference for Glide software)[13]

  • El-Gazzar, M. G., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3065. [2][15]

  • Schrödinger, LLC. (2023). Maestro, Schrödinger Release 2023-4. New York, NY. [8]

  • Lee, J., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 108, 117869. [16]

  • Hasui, T., et al. (2011). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, 54(24), 8616-8631. [6][7]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. (Seminal paper for AutoDock Vina)
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. (Seminal paper for AutoDockTools)[9]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. (Seminal paper for Glide)[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide detailed troubleshooting for common issues, and offer step-by-step protocols to enhance your experimental success.

I. Overview of the Synthetic Pathway

The synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid typically proceeds in two key steps:

  • Cyclization: Formation of the 2,3-dihydro-3-oxo-4H-1,4-benzoxazine core, often by reacting 2-aminophenol with an appropriate C2 synthon like chloroacetic acid or ethyl bromoacetate.[1][2]

  • N-Alkylation: Introduction of the propionic acid side chain onto the nitrogen atom of the benzoxazine ring.

This guide will focus on troubleshooting and optimizing both stages of this synthesis to achieve higher yields and purity.

Synthesis_Pathway A 2-Aminophenol C 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine (Benzoxazinone Intermediate) A->C Cyclization B Chloroacetic Acid / Ethyl Bromoacetate B->C E 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (Final Product) C->E N-Alkylation D Acrylic Acid / 3-Halopropionic Acid Ester D->E

Caption: General synthetic route to the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Cyclization Step: Formation of the Benzoxazinone Core

Q1: My cyclization reaction to form 2,3-dihydro-3-oxo-4H-1,4-benzoxazine is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the cyclization step often stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration. For instance, reacting 2-aminophenol with chloroacetic acid may require heating at 55°C for up to 16 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Solvent Choice: The choice of solvent is critical. While some procedures use chloroform, others may benefit from higher boiling point solvents to drive the reaction to completion.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired benzoxazinone.

    • Troubleshooting:

      • Base Selection: The choice and amount of base are crucial. A weak inorganic base like sodium bicarbonate is often used to neutralize the acid formed during the reaction.[1] Using a strong base can lead to unwanted side reactions.

      • Temperature Control: Exothermic reactions can lead to byproduct formation if the temperature is not controlled, especially during the initial addition of reagents. Performing the initial addition at 0°C can be beneficial.[1]

  • Purification Losses: Significant product loss can occur during the workup and purification steps.

    • Troubleshooting:

      • Recrystallization Solvent: The choice of solvent for recrystallization is critical. Ethanol is a commonly used solvent for this class of compounds.[1] Ensure the product is minimally soluble in the cold solvent to maximize recovery.

      • Precipitation: After quenching the reaction with water, ensure complete precipitation of the product before filtration. Cooling the mixture in an ice bath can aid in this process.

Q2: I am observing the formation of a significant amount of a linear, uncyclized intermediate. How can I promote the intramolecular cyclization?

A2: The formation of a stable acyclic intermediate suggests that the final ring-closing step is kinetically or thermodynamically unfavorable under the current conditions.

  • Promoting Cyclization:

    • Microwave Irradiation: For intermediates that are resistant to cyclization under conventional heating, microwave-assisted synthesis can be a powerful tool to promote the intramolecular amidation reaction.

    • Stronger Base/Higher Temperature: In some cases, a stronger base or higher reaction temperatures may be necessary to facilitate the final cyclization. However, this should be approached with caution to avoid decomposition.

N-Alkylation Step: Introducing the Propionic Acid Side Chain

Q3: The N-alkylation of my 2,3-dihydro-3-oxo-4H-1,4-benzoxazine with a propionic acid derivative is inefficient. What factors should I consider to improve the yield?

A3: Inefficient N-alkylation is a common hurdle. Key factors to consider include the choice of alkylating agent, base, and reaction conditions.

ParameterRecommendationRationale
Alkylating Agent Use a more reactive electrophile like an alkyl halide (e.g., ethyl 3-bromopropionate) over less reactive ones.The reactivity of the leaving group is critical for successful alkylation.
Base A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often effective.The base must be strong enough to deprotonate the nitrogen of the benzoxazinone, making it a more potent nucleophile.
Solvent A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally preferred.These solvents can dissolve the reactants and stabilize the charged intermediates formed during the reaction.
Temperature The reaction may require heating to proceed at a reasonable rate.Increased temperature provides the necessary activation energy for the reaction.
  • Troubleshooting Low N-Alkylation Yield:

    • Incomplete Deprotonation: If a weak base is used, the deprotonation of the benzoxazinone nitrogen may be incomplete, leading to a low concentration of the nucleophile. Consider using a stronger base like NaH.

    • Side Reactions of the Alkylating Agent: The alkylating agent can undergo elimination or other side reactions, especially at elevated temperatures. Add the alkylating agent slowly and maintain careful temperature control.

    • Steric Hindrance: While less of a concern with a propionic acid side chain, bulky substituents on either the benzoxazinone or the alkylating agent can hinder the reaction.

Q4: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity for N-alkylation?

A4: The presence of both nitrogen and oxygen atoms in the benzoxazinone ring can lead to competitive alkylation. To favor N-alkylation, consider the following:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is generally a "softer" nucleophile than the oxygen anion. Softer electrophiles (like alkyl iodides) will preferentially react at the softer nitrogen center.

  • Solvent Effects: Polar aprotic solvents like DMF can favor N-alkylation.

  • Counter-ion Effects: The choice of the counter-ion from the base can influence the regioselectivity. For instance, using a potassium base (e.g., K2CO3) might favor N-alkylation over a sodium base in some systems.

N_vs_O_Alkylation cluster_0 Benzoxazinone Anion A O⁻ D O-Alkylated Product (Side Product) A->D B N⁻ E N-Alkylated Product (Desired Product) B->E C Alkyl Halide (R-X) C->D O-Alkylation C->E N-Alkylation

Caption: Competing N- and O-alkylation pathways.

III. Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine[1]
  • To a suspension of 2-aminophenol (50.0 mmol), TEBA (triethylbenzylammonium chloride, 50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, add chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) dropwise over 20 minutes.

  • Stir the mixture for 1 hour at 0°C.

  • Heat the reaction mixture to 55°C and stir for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2H-benzo[b][3][4]oxazin-3(4H)-one.

Protocol 2: N-Alkylation of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine
  • To a solution of 2,3-dihydro-3-oxo-4H-1,4-benzoxazine (10 mmol) in dry DMF (20 mL), add sodium hydride (12 mmol, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add ethyl 3-bromopropionate (11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of the final product.

  • Hydrolyze the ester using standard procedures (e.g., with LiOH in THF/water) to yield 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

IV. References

  • ChemBK. (2024-04-09). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Retrieved from [Link]

  • Patil, S., et al. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 933118. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Organic and Medicinal Chemistry Letters, 2(1), 27. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 28(13), 5184. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-substituted benzoxazinones. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your synthetic experiments. This resource is built on a foundation of established chemical principles and field-proven insights to ensure the reliability and success of your work.

Introduction to Benzoxazinone Synthesis

Benzoxazinones are a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The introduction of a substituent on the nitrogen atom (N-substitution) is a key strategy for modulating the physicochemical and pharmacological properties of these scaffolds. While synthetically valuable, the path to pure, high-yield N-substituted benzoxazinones is often fraught with challenges, from incomplete reactions to the formation of persistent side products. This guide will address these common hurdles with scientifically grounded solutions.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Issue 1: Low or No Yield of the Desired N-Substituted Benzoxazinone

Question: I've attempted an N-alkylation of my benzoxazinone, but I'm seeing very low conversion to the product, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?

Answer: This is a frequent challenge, often stemming from insufficient reactivity of the reactants or non-optimal reaction conditions. Let's break down the potential causes and solutions.

Causality and Strategic Solutions:

  • Inadequate Deprotonation of the Benzoxazinone Nitrogen: The N-H bond of the benzoxazinone is weakly acidic and requires a sufficiently strong base to generate the nucleophilic anion for subsequent alkylation.

    • Troubleshooting: If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger base like sodium hydride (NaH) or sodium hydroxide (NaOH).[5] The choice of base should be tailored to the specific benzoxazinone and alkylating agent.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Troubleshooting: If you are using an alkyl chloride with a less reactive benzoxazinone, consider switching to the corresponding alkyl bromide or iodide to accelerate the reaction.

  • Suboptimal Reaction Conditions: Reaction time and temperature play a significant role. Some N-alkylation reactions can be sluggish at room temperature.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.

      • Microwave Irradiation: For rapid and efficient N-alkylation, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[5]

Experimental Protocol: Microwave-Assisted N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one [5]

  • To a mixture of 2H-1,4-benzoxazin-3(4H)-one (2.5 mmol), the alkyl halide (5 mmol), and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.25 mmol) in acetonitrile (20 mL), add powdered sodium hydroxide (7 mmol) and silica gel (5g).

  • Thoroughly mix the components and evaporate the solvent under reduced pressure.

  • Place the container with the solid mixture into a domestic microwave oven and irradiate at approximately 400W for 8-10 minutes.

  • After cooling, add methylene dichloride (30 mL) to the mixture.

  • Extract the product, concentrate the extract, and purify by chromatography.

Issue 2: Formation of N-Acylanthranilic Acid Instead of the Cyclized Benzoxazinone

Question: I'm trying to synthesize a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acid chloride, but my main product is the N-acylanthranilic acid intermediate, not the desired cyclized product. Why is the ring not closing?

Answer: This is a classic problem in benzoxazinone synthesis. The formation of the N-acylanthranilic acid is the first step, but the subsequent intramolecular cyclization to the benzoxazinone can be challenging.

Causality and Strategic Solutions:

The reaction proceeds through the acylation of the amino group of anthranilic acid, followed by a cyclodehydration step. If the cyclization is not efficiently promoted, the reaction stalls at the intermediate stage.

  • Stoichiometry of the Acid Chloride: Using only one equivalent of the acid chloride will lead to the formation of the N-acylanthranilic acid. A second equivalent is often needed to activate the carboxylic acid group for cyclization.[2][6]

    • Troubleshooting: Ensure you are using at least two equivalents of the acid chloride. The first acylates the amine, and the second forms a mixed anhydride with the carboxylic acid, which is a better leaving group and facilitates the ring closure.[2][6]

  • Ineffective Cyclizing Agent: Sometimes, even with the correct stoichiometry, the cyclization requires an additional push.

    • Troubleshooting: If you have isolated the N-acylanthranilic acid, you can often cyclize it in a separate step by heating it in acetic anhydride.[2][6] Alternatively, reagents like cyanuric chloride can be used as effective cyclodehydration agents.[7][8]

Troubleshooting Workflow for Incomplete Cyclization

G start Low Yield of Benzoxazinone, High Yield of N-Acylanthranilic Acid check_stoichiometry Check Acid Chloride Stoichiometry start->check_stoichiometry one_eq Using 1 Equivalent? check_stoichiometry->one_eq two_eq Using >2 Equivalents? check_stoichiometry->two_eq increase_stoichiometry Increase to >2 Equivalents and Re-run Reaction one_eq->increase_stoichiometry Yes isolate_intermediate Isolate N-Acylanthranilic Acid two_eq->isolate_intermediate Yes, still an issue success Successful Benzoxazinone Synthesis increase_stoichiometry->success cyclize Cyclize with Acetic Anhydride or other cyclizing agent isolate_intermediate->cyclize cyclize->success

Caption: Troubleshooting workflow for low benzoxazinone yield.

Issue 3: Difficulty in Product Purification

Question: My reaction to form an N-substituted benzoxazinone appears to be successful by TLC, but I am struggling to obtain a pure product. What are some effective purification strategies?

Answer: Purification of benzoxazinones can indeed be challenging due to the potential for closely related side products and the physicochemical properties of the target compound.

Causality and Strategic Solutions:

The choice of purification method depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.

    • Troubleshooting: Experiment with a range of solvents of varying polarities. Common choices include ethanol, ethyl acetate, acetonitrile, or mixtures such as acetone/acetonitrile or ethyl acetate/heptane.[9]

  • Column Chromatography: This is a versatile technique for separating the desired product from both more and less polar impurities.

    • Troubleshooting: Use a gradient elution system to effectively separate compounds with similar Rf values. A typical system might be a gradient of ethyl acetate in hexane. TLC analysis in various solvent systems will help you determine the optimal conditions for separation.

  • Washing/Trituration: For removing minor impurities, washing the crude product with a solvent in which the desired product is sparingly soluble can be very effective.

    • Troubleshooting: After filtering the crude product, wash it with a cold solvent such as acetonitrile or ethanol to remove more soluble impurities.[9][10]

Purification Protocol: Recrystallization from a Mixed Solvent System [9]

  • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities, then filter.

  • Concentrate the solution to a smaller volume.

  • While maintaining the elevated temperature, slowly add a "poor" solvent (e.g., heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Are protecting groups necessary for the synthesis of N-substituted benzoxazinones?

A1: Not always, but they can be crucial in multi-step syntheses or with complex substrates.[11] For instance, if your starting material has other nucleophilic sites (like a hydroxyl or another amino group), protecting these groups will prevent unwanted side reactions during the N-substitution step.[11] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under acidic or hydrogenolysis conditions, respectively.[11][12]

Q2: I'm observing the formation of a dihydro-benzoxazinone intermediate in my reaction. How can I promote the final elimination step?

A2: The formation of a dihydro-benzoxazinone intermediate is common when reacting anthranilic acids with orthoesters, especially with electron-withdrawing groups on the anthranilic acid.[1][6] To drive the reaction to completion, you can try increasing the reaction temperature or extending the reaction time. In some cases, switching to microwave-assisted conditions can also promote the final elimination of alcohol to yield the desired aromatic benzoxazinone.[1]

Q3: Can I perform C-H alkylation on the benzoxazinone ring itself?

A3: Yes, direct C-H functionalization of the benzoxazinone core is a modern and efficient strategy.[13][14][15] Transition-metal-free methods using radical precursors like 1,4-dihydropyridines have been developed for the alkylation and acylation of C(sp²)-H bonds on the benzoxazinone scaffold.[10][13][14][15][16] These methods often offer excellent functional group tolerance.[13][14][15]

Q4: What are the key differences in synthesizing 1,3-benzoxazin-4-ones versus 1,4-benzoxazin-3-ones?

A4: The key difference lies in the starting materials and the cyclization strategy.

  • 1,3-Benzoxazin-4-ones are typically synthesized from anthranilic acid (2-aminobenzoic acid) derivatives. The ring is formed by reacting the amino and carboxyl groups with a two-carbon unit, often from an acid chloride or anhydride.[1][2][4]

  • 1,4-Benzoxazin-3-ones are generally prepared from 2-aminophenol derivatives. The cyclization involves the reaction of the amino and hydroxyl groups with a reagent that provides a carbonyl group, such as chloroacetyl chloride or α-keto acids.[10][17]

Reaction Scheme: 1,3- vs 1,4-Benzoxazinone Synthesis

G cluster_0 1,3-Benzoxazin-4-one Synthesis cluster_1 1,4-Benzoxazin-3-one Synthesis anthranilic Anthranilic Acid benzoxazinone_1_3 1,3-Benzoxazin-4-one anthranilic->benzoxazinone_1_3 acid_chloride Acid Chloride (2 eq.) acid_chloride->benzoxazinone_1_3 aminophenol 2-Aminophenol benzoxazinone_1_4 1,4-Benzoxazin-3-one aminophenol->benzoxazinone_1_4 carbonyl_source Carbonyl Source (e.g., Chloroacetyl Chloride) carbonyl_source->benzoxazinone_1_4

Caption: General starting materials for isomeric benzoxazinones.

References

  • Huang, Z.-Z., & Zu, L.-S. (1996).
  • Byun, Y., Moon, J., An, W., Mishra, N. K., Kim, H. S., Ghosh, P., & Kim, I. S. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry, 86(17), 12247–12256. [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines.
  • Maddela, Z., & Ramachary, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Antipin, R. L., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Molecules, 27(22), 7883. [Link]

  • Byun, Y., et al. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry, 86(17), 12247-12256. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). [Link]

  • Al-Rawashdeh, N. A. F., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 594-602. [Link]

  • Maddela, Z., & Ramachary, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Wang, T., et al. (2020). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Chemistry – An Asian Journal, 15(15), 2376-2380. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • Byun, Y., et al. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry, 86(17), 12247-12256. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 594-602. [Link]

  • El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 594-602. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Maddela, Z., & Ramachary, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Maddela, Z., & Ramachary, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 594-602. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Intramolecular Cyclization of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of tricyclic benzoxazinone derivatives. The intramolecular cyclization of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a critical transformation, typically proceeding via an intramolecular Friedel-Crafts acylation to yield a valuable fused heterocyclic system.[1][2] However, this reaction is frequently plagued by the formation of undesirable side products, complicating purification and reducing overall yield. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and a mechanistic understanding to navigate these challenges effectively. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to optimize this synthesis with confidence.

Section 1: The Core Reaction and Inherent Challenges

Q1: What is the primary reaction mechanism for this cyclization, and what are its critical control points?

Answer: The cyclization of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a classic example of an intramolecular Friedel-Crafts acylation .[1][3] The reaction is promoted by a strong protic or Lewis acid, which facilitates the formation of a highly electrophilic acylium ion from the terminal carboxylic acid. This acylium ion is then attacked by the electron-rich benzene ring of the benzoxazine core, leading to the formation of a new carbon-carbon bond and the desired six-membered ketone ring.

The key steps, illustrated below, are:

  • Activation of the Carboxylic Acid: The carbonyl oxygen of the propionic acid is protonated by a strong acid.

  • Formation of the Acylium Ion: A molecule of water is eliminated, generating a resonance-stabilized acylium ion. This is typically the rate-determining step.

  • Electrophilic Aromatic Substitution: The benzoxazine ring acts as a nucleophile, attacking the electrophilic acylium ion to form a sigma complex (an arenium ion).

  • Rearomatization: A proton is lost from the sigma complex, restoring aromaticity and yielding the final tricyclic product.

Mechanism SM Starting Material (Benzoxazine Propionic Acid) Acylium Acylium Ion Intermediate SM->Acylium + H+ - H2O Acid Strong Acid (e.g., H+ from Eaton's Reagent) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular Attack Product Desired Tricyclic Product Sigma->Product - H+

Figure 1: Intramolecular Friedel-Crafts Acylation Mechanism.

Critical Control Points:

  • Acid Strength & Concentration: The acid must be strong enough to generate the acylium ion but not so harsh that it promotes side reactions.

  • Temperature: Heat accelerates the reaction but significantly increases the rate of side product formation, particularly decarboxylation.

  • Water Content: The reaction is a dehydration. Any water present in the reagents or solvent will inhibit the formation of the acylium ion and can decompose the acid catalyst.

Q2: What are the most common side products, and how are they formed?

Answer: Understanding the potential side reactions is the first step toward preventing them. The primary culprits in this cyclization are decarboxylation, polymerization, and, depending on the reagents used, sulfonation.

  • Decarboxylation: At elevated temperatures, the starting material can lose carbon dioxide (CO₂), resulting in 4-ethyl-2H-1,4-benzoxazin-3(4H)-one. This is a common thermal decomposition pathway for carboxylic acids and is often the most significant side product.[4][5][6]

  • Polymerization: Benzoxazine rings are known to undergo acid-catalyzed ring-opening polymerization (ROP).[6] The oxazine ring can be protonated, leading to a carbocation that initiates polymerization, resulting in an intractable, often insoluble, polymeric mixture.

  • Sulfonation: When using Eaton's reagent (P₂O₅ in methanesulfonic acid), the methanesulfonic acid can act as a sulfonating agent at higher temperatures, leading to the addition of an -SO₃H group to the aromatic ring.

  • Incomplete Reaction: Insufficiently forcing conditions (low temperature, short time, weak acid) will result in the recovery of unreacted starting material.

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM Starting Material Product Desired Product SM->Product Cyclization (Ideal Conditions) Decarbox Decarboxylation Product (Loss of CO2) SM->Decarbox High Temp (Δ) Polymer Polymeric Byproducts SM->Polymer Excess Acid / High Temp Sulfonated Sulfonated Product SM->Sulfonated High Temp with Eaton's Reagent

Figure 2: Competing Reaction Pathways.

Section 2: Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental observations and provides actionable solutions.

Problem 1: My reaction is sluggish, and I recover mostly starting material.
  • Likely Cause: The reaction conditions are not sufficiently activating. This could be due to low temperature, insufficient reaction time, or a catalyst that is too weak or has been deactivated by moisture.

  • Expert Analysis & Solution: The formation of the acylium ion is the energy-intensive step. To overcome this activation barrier without resorting to excessive heat, a more potent cyclizing agent is recommended.

    • Recommendation 1: Switch to Eaton's Reagent. Eaton's reagent (typically 7-10 wt% P₂O₅ in methanesulfonic acid) is a powerful dehydrating acid medium that is often more effective and easier to handle than polyphosphoric acid (PPA).[7][8] It remains mobile at reaction temperatures and can promote cyclization under milder conditions than PPA.[9]

    • Recommendation 2: Ensure Anhydrous Conditions. Dry all glassware thoroughly and use anhydrous reagents. Any moisture will consume the P₂O₅ and deactivate the catalyst.

    • Recommendation 3: Incremental Temperature Increase. Start the reaction at a moderate temperature (e.g., 60-70 °C) and monitor by TLC or LC-MS. Only increase the temperature if the reaction does not proceed.

Problem 2: My mass spectrum is dominated by a peak corresponding to the starting material minus 44 Da (M-44).
  • Likely Cause: You are observing the product of decarboxylation.[6][10] This side reaction is highly dependent on temperature.

  • Expert Analysis & Solution: The C-C bond cleavage required for decarboxylation becomes kinetically favorable at high temperatures. The goal is to find a temperature window where the desired cyclization is efficient, but decarboxylation is minimized.

    • Recommendation 1: Lower the Reaction Temperature. This is the most critical parameter. With an effective catalyst like Eaton's reagent, this cyclization can often be achieved at temperatures between 60-90 °C, significantly reducing decarboxylation.

    • Recommendation 2: Optimize Reagent Stoichiometry. Use the minimum amount of Eaton's reagent or PPA required to achieve a mobile slurry and catalyze the reaction. Excess acid can sometimes promote decomposition pathways.

ParameterCondition A (High Temp PPA)Condition B (Optimized Eaton's)Rationale
Reagent Polyphosphoric Acid (PPA)Eaton's Reagent (7.5 wt%)Eaton's reagent is a stronger acid and better dehydrator, allowing for lower temperatures.[8]
Temperature 120-140 °C70-85 °CLower temperature directly suppresses the decarboxylation side reaction.[5]
Time 4-6 hours2-4 hoursMilder conditions with a more active catalyst can lead to shorter reaction times.
Major Side Product Decarboxylation ProductUnreacted Starting MaterialIt is preferable to have an incomplete reaction that can be optimized than an irreversible side reaction.
Table 1: Comparison of Reaction Conditions to Mitigate Decarboxylation.
Problem 3: My crude product is an insoluble or "smeary" solid that is difficult to analyze.
  • Likely Cause: Acid-catalyzed ring-opening polymerization (ROP) of the benzoxazine moiety has occurred.[5][6]

  • Expert Analysis & Solution: The nitrogen and oxygen atoms in the benzoxazine ring can be protonated, initiating a cascade of ring-opening and polymerization. This is exacerbated by high acid concentration, high temperatures, and prolonged reaction times.

    • Recommendation 1: Control Acid Stoichiometry. Use the cyclizing agent as a reagent/solvent, but do not use a vast excess. A typical ratio is 5-10 mL of Eaton's reagent per gram of starting material.

    • Recommendation 2: Monitor the Reaction Closely. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction immediately. Allowing the product to sit in the hot acid medium will encourage polymerization.

    • Recommendation 3: Rapid and Careful Work-up. Quench the reaction by pouring it carefully onto a mixture of ice and water. This rapidly dilutes the acid and lowers the temperature, halting polymerization. The product can then be extracted.

Section 3: Validated Experimental Protocols

Protocol 1: Preparation of Eaton's Reagent (7.5 wt%)

Safety: This procedure must be performed in a fume hood. Methanesulfonic acid is highly corrosive, and phosphorus pentoxide is a severe respiratory and skin irritant. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Place a dry, magnetic stir bar into a dry, three-neck round-bottom flask equipped with a thermometer and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add methanesulfonic acid (100 mL).

  • Begin stirring and cool the flask in an ice-water bath.

  • Slowly and portion-wise, add phosphorus pentoxide (P₂O₅) (8.0 g for ~7.5 wt%). A slight exotherm will occur; maintain the internal temperature below 25 °C by controlling the addition rate.[9]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until the P₂O₅ has fully dissolved, yielding a clear, colorless to pale yellow solution.

  • The reagent is now ready for use. It is best when prepared fresh.

Protocol 2: Optimized Cyclization of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
  • Charge a round-bottom flask with the starting material (e.g., 1.0 g, 4.52 mmol).

  • Add freshly prepared Eaton's reagent (10 mL) via syringe.

  • Place the flask in a pre-heated oil bath at 80 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress every 30 minutes using LC-MS or TLC (e.g., 10% MeOH in DCM).

  • Upon completion (typically 2-4 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) with vigorous stirring. A precipitate should form.

  • Allow the ice to melt completely, then filter the solid product. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield the crude tricyclic product. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate) or column chromatography.

Workflow prep prep reaction reaction workup workup analysis analysis prep_reagent Prepare Fresh Eaton's Reagent setup Combine Starting Material and Eaton's Reagent prep_reagent->setup heat Heat to 80°C under N2 setup->heat monitor Monitor by LC-MS/TLC heat->monitor monitor->heat Incomplete quench Quench on Ice-Water monitor->quench Complete extract Filter and Wash Solid quench->extract dry Dry Crude Product extract->dry purify Purify by Recrystallization or Chromatography dry->purify characterize Characterize Final Product (NMR, MS, mp) purify->characterize

Figure 3: Recommended Experimental and Analytical Workflow.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use other Lewis acids like AlCl₃ with an acyl chloride precursor?

    • A: While possible, this route requires converting the carboxylic acid to an acyl chloride first (e.g., using SOCl₂ or (COCl)₂), adding an extra step. Furthermore, the product ketone can form a stable complex with AlCl₃, requiring stoichiometric amounts of the Lewis acid and a more complex aqueous work-up to break the complex.[3] The PPA or Eaton's reagent route is more direct for this substrate.

  • Q: My Eaton's reagent has turned dark. Can I still use it?

    • A: Discoloration can indicate decomposition or contamination, especially with moisture. For the cleanest reaction profile and best reproducibility, it is highly recommended to use freshly prepared, colorless reagent.[9]

  • Q: What is the best chromatographic method for separating the product from the decarboxylated side product?

    • A: The desired tricyclic product is significantly more polar than the decarboxylated side product due to the additional ketone group. Standard silica gel column chromatography using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with ethyl acetate or methanol, should provide effective separation.

  • Q: How critical is the 7.5 wt% concentration of P₂O₅ in Eaton's reagent?

    • A: While some variation is tolerated, this concentration (around 1:10 P₂O₅ to MSA by weight) is a well-established balance.[8] Too little P₂O₅ results in a less effective dehydrating medium, requiring higher temperatures. Too much P₂O₅ can lead to a very thick mixture and potentially more aggressive, uncontrolled reactions.

References

  • ChemBK. (2024). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Available at: [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the benzoxazine dimers via the Mannich reaction and subsequent ring‐opening reaction. Available at: [Link]

  • ResearchGate. (2013). UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXY- ETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. Available at: [Link]

  • Scilit. (2008). Carboxylic acid‐containing benzoxazines as efficient catalysts in the thermal polymerization. Available at: [Link]

  • ResearchGate. (2003). Synthesis of some new benzoxazine derivatives of biological interest. Available at: [Link]

  • PubMed. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Available at: [Link]

  • Molecules. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Available at: [Link]

  • Semantic Scholar. (2008). Carboxylic acid-containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines. Available at: [Link]

  • ResearchGate. (2008). Carboxylic acid‐containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines. Available at: [Link]

  • PubMed. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2020). Mechanism of Friedel–Crafts acyl rearrangements of BzNAs. Available at: [Link]

  • NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Organic Letters. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • ChemPhysChem. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. Available at: [Link]

  • MDPI. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Available at: [Link]

  • MDPI. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available at: [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. Available at: [Link]

  • PubMed. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. Available at: [Link]

  • PubMed. (2025). Electrochemical Cyclization-Desulfurization Approach for the Synthesis of 1,3-Benzoxazines Using Cascade C-O and C-N Bond Formation. Available at: [Link]

  • ResearchGate. (2011). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. Available at: [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

Sources

purification strategies for removing starting materials from benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazine monomer purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies for removing unreacted starting materials and byproducts from benzoxazine synthesis. High monomer purity is critical, as impurities can significantly and unpredictably alter polymerization kinetics and the final properties of the cured polybenzoxazine.[1][2]

This resource provides field-proven insights and detailed protocols in a direct question-and-answer format to address the specific challenges encountered in the lab.

Frequently Asked Questions & Troubleshooting Guide
Question 1: My crude benzoxazine product is a sticky, discolored oil instead of a solid. What's causing this and how do I fix it?

This is a very common issue that typically points to the presence of unreacted starting materials—specifically residual phenol—and low-molecular-weight oligomers.

  • Causality and Explanation:

    • Unreacted Phenol: Phenols are often solids at room temperature but can form eutectic mixtures with the benzoxazine monomer, depressing the melting point and resulting in an oily or glassy product. Their acidic nature can also catalyze premature oligomerization during synthesis or storage.[3]

    • Oligomers: The synthesis of benzoxazines can produce dimers and other small oligomers as byproducts.[2] These species disrupt the crystal lattice of the pure monomer, preventing solidification and leading to a viscous, sticky consistency. The broader molecular weight distribution also results in undesirable processing characteristics.

  • Recommended Action: A multi-step purification workflow is required. The first and most critical step is to remove the acidic phenol impurity through a liquid-liquid extraction with a basic solution. This should be followed by recrystallization to remove oligomers and other non-polar impurities.

Question 2: How can I selectively remove unreacted phenol from my crude benzoxazine product?

The most effective method is an alkaline wash, which leverages the acidic nature of the phenolic hydroxyl group.

  • Expertise & Experience: The principle behind this technique is a simple acid-base reaction. Phenol is weakly acidic and will react with a strong base like sodium hydroxide (NaOH) to form sodium phenate. This salt is highly polar and water-soluble, allowing it to be selectively extracted from the organic phase (containing your less polar benzoxazine monomer) into the aqueous phase.

  • Trustworthiness (Self-Validating Protocol): This protocol includes checks to ensure complete removal. The pH of the final water wash should be neutral, confirming that all excess base has been removed. Subsequent analysis by NMR will confirm the absence of the characteristic phenol peaks.

Detailed Protocol 1: Alkaline Wash for Phenol Removal
  • Dissolution: Dissolve the crude benzoxazine product in a water-immiscible organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane) at a concentration of approximately 10-15% (w/v).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1N sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer, containing the sodium phenate salt, can be drained and discarded.

  • Repeat Extraction: Repeat the wash with fresh 1N NaOH solution two more times to ensure complete removal of the phenol.

  • Neutralization Wash: Wash the organic layer with deionized water until the pH of the aqueous washing is neutral (pH ≈ 7). This step is crucial to remove any residual NaOH, which could interfere with subsequent steps or the stability of the final product.[4]

  • Drying: Dry the organic layer over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water.[1][4]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the phenol-free crude product, which should now be a solid or a more viscous oil.

Question 3: After an alkaline wash, my product is solid but my ¹H NMR spectrum still shows broad peaks and a complex baseline. What do these impurities represent?

This observation strongly suggests the presence of benzoxazine oligomers and potentially other side-products like Mannich bases (open-ring structures).[5][6] While the alkaline wash is excellent for removing acidic impurities, it does not remove these structurally similar, non-acidic byproducts.

  • Causality and Explanation: Oligomers form when the synthesized benzoxazine monomer reacts with excess starting materials under the reaction conditions. These molecules have similar chemical functionalities to the desired monomer but differ in molecular weight. This heterogeneity leads to peak broadening in NMR spectra and can result in a broad melting point and a wide, indistinct exothermic peak in DSC analysis.[2]

  • Recommended Action: For removing oligomers and achieving high purity, recrystallization is the preferred method. If recrystallization fails to yield a highly pure product, column chromatography is a more rigorous alternative.

Detailed Protocol 2: Recrystallization of Benzoxazine Monomers
  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the benzoxazine monomer completely at elevated temperatures but poorly at low temperatures. Common solvent systems include hexane/ethyl acetate, toluene/acetone, and ethanol.[4] Start by testing solubility in small vials.

  • Dissolution: Place the washed, dried crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point. Add the solvent portion-wise while heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, crystalline powder.[1]

Data Summary & Workflow Visualization

To aid in selecting the appropriate strategy, the following table summarizes the common impurities and the most effective purification techniques.

Impurity Type Common Source Effect on Product Primary Removal Method Secondary Method
Unreacted PhenolIncomplete reactionOily/sticky product, discolorationAlkaline Wash (NaOH)Column Chromatography
Unreacted AmineIncomplete reactionDiscoloration, potential side reactionsAcid Wash (dilute HCl)Column Chromatography
Oligomers/ByproductsSide reactions during synthesisOily/gummy product, broad NMR/DSC peaksRecrystallizationColumn Chromatography
ParaformaldehydeIncomplete reactionHazy appearance, insoluble particlesFiltrationWashing with cold water
General Purification Workflow

The following diagram illustrates a comprehensive, multi-step workflow for purifying benzoxazine monomers from a crude reaction mixture to an analytically pure product.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Crystallization cluster_2 Step 3: High Purity (Optional) cluster_3 Step 4: Verification A Crude Reaction Mixture B Solvent Dissolution (e.g., Ethyl Acetate) A->B C Alkaline Wash (1N NaOH) B->C Removes Phenol D Neutral Wash (DI Water) C->D E Drying & Solvent Removal D->E F Washed Crude Product E->F G Recrystallization (e.g., Hexane/EtOAc) F->G I Column Chromatography (Silica Gel) F->I If Recrystallization is Insufficient H Pure Crystalline Monomer G->H K Purity Analysis (NMR, DSC, FTIR) H->K J Highest Purity Monomer I->J J->K

Caption: A comprehensive workflow for benzoxazine purification.
Question 4: How do I verify the purity of my final product?

A combination of analytical techniques should be used to provide a comprehensive assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. A pure benzoxazine monomer will exhibit sharp, well-resolved peaks corresponding to the oxazine ring protons (Ar-CH₂-N and O-CH₂-N) and other structural features.[7][8] The absence of signals from phenol or amine starting materials is a key indicator of purity.

  • Differential Scanning Calorimetry (DSC): For crystalline monomers, DSC is an excellent indicator of purity. A high-purity sample will show a single, sharp endothermic peak corresponding to its melting point.[5] Impure samples often display a broadened melting peak at a depressed temperature or multiple thermal events.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure. Look for the characteristic absorption bands of the benzoxazine ring, such as the C-O-C asymmetric stretching mode. The disappearance of the broad -OH stretch from the starting phenol confirms its removal.[9]

References
  • Overcoming oligomer formation in benzoxazine polymeriz
  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1. ResearchGate. [Link]

  • Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF. ResearchGate. [Link]

  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. [Link]

  • DSC thermograms of benzoxazine products purified with different purification methods. 1. ResearchGate. [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. Middle East Technical University. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Synthesis of High Purity Benzoxazine Monomer and Prepolymer. SAMPE. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. NIH. [Link]

  • Process for preparation of benzoxazine compounds in solventless systems.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. [Link]

  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. ACS Publications. [Link]

  • Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. ResearchGate. [Link]

  • Methods for preparing benzoxazines using aqueous solvent.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. MDPI. [Link]

  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing. [Link]

  • Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. PMC - NIH. [Link]

  • FTIR spectra of benzoxazine monomers (a) and polymers (b). ResearchGate. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Stability of 1,4-Benzoxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-benzoxazin-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The unique structural features of the 1,4-benzoxazin-3-one scaffold, which includes a lactam and an ether linkage within a bicyclic system, contribute to its diverse biological activities but also present specific stability challenges in solution.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve common stability issues encountered during your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your compounds and the reliability of your experimental data.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter with the stability of 1,4-benzoxazin-3-one derivatives in solution. Each question is followed by a detailed explanation of the underlying causes and practical, step-by-step guidance for resolution.

Question 1: I'm observing a rapid loss of my 1,4-benzoxazin-3-one derivative in aqueous buffer, especially at neutral or basic pH. What is happening and how can I prevent it?

Answer: The most likely cause of degradation in neutral to basic aqueous solutions is the hydrolysis of the lactam ring within the 1,4-benzoxazin-3-one core.[3][4] The lactam moiety is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening and the formation of an inactive 2-aminophenol derivative. This process is often accelerated at higher pH values.[3][5][6][7]

Underlying Mechanism: Lactam Hydrolysis

The carbonyl group of the lactam is electrophilic and can be attacked by nucleophiles. In aqueous media, water acts as a weak nucleophile, but under basic conditions, the more potent hydroxide ion (OH-) significantly increases the rate of hydrolysis. The resulting ring-opened product is generally more polar and will have a different chromatographic retention time and mass spectrum.

Troubleshooting Protocol:

  • pH Optimization: The primary strategy to mitigate hydrolysis is to control the pH of your solution. 1,4-benzoxazin-3-one derivatives are generally more stable in mildly acidic conditions (pH 4-6).[8] When preparing aqueous solutions, use a buffer system to maintain the desired pH.

  • Buffer Selection: Choose a buffer system that is compatible with your downstream assays and does not catalyze the degradation. Citrate and acetate buffers are often good choices for maintaining a slightly acidic pH. Avoid phosphate buffers if you suspect they may be interacting with your compound.

  • Temperature Control: Hydrolysis is a chemical reaction, and its rate is temperature-dependent. Whenever possible, prepare and store your aqueous solutions at low temperatures (4°C or -20°C) to slow down the degradation process.[3]

  • Aqueous-Organic Co-solvents: If your experimental design allows, consider using a mixture of an organic solvent (e.g., DMSO, acetonitrile) and your aqueous buffer. The presence of an organic co-solvent can reduce the concentration of water and may help to stabilize the compound. However, it's crucial to ensure your compound is soluble and stable in the chosen co-solvent.

  • Fresh Preparation: For critical experiments, always prepare your aqueous solutions fresh and use them immediately to minimize the impact of time-dependent degradation.

Question 2: My compound seems to be degrading even in an organic solvent like DMSO. What could be the cause?

Answer: While less common than aqueous hydrolysis, degradation in organic solvents can occur, particularly through oxidation or reaction with impurities in the solvent. The 1,4-benzoxazin-3-one ring system can be susceptible to oxidative degradation, and some grades of organic solvents may contain reactive impurities.

Potential Causes and Solutions:

  • Oxidation: The ether linkage and the benzene ring of the 1,4-benzoxazin-3-one scaffold can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to the formation of various oxidation products.

    • Mitigation:

      • Use high-purity, antioxidant-free solvents.

      • Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).

      • Protect solutions from light by using amber vials or wrapping containers in foil.

      • Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution, if compatible with your experimental system.

  • Solvent Impurities: Lower-grade organic solvents can contain impurities such as peroxides (in ethers like THF or dioxane) or water, which can react with your compound.

    • Mitigation:

      • Use anhydrous, high-purity solvents.

      • If using solvents prone to peroxide formation, test for their presence before use.

      • Store solvents properly, protected from light and air, to prevent the formation of reactive impurities.

  • "Anhydrous" Forced Degradation Studies: For a thorough investigation, consider conducting forced degradation studies in anhydrous organic solutions to identify potential degradation products that may form before hydrolysis.[9]

Question 3: I'm trying to perform a forced degradation study on my 1,4-benzoxazin-3-one derivative. What conditions should I use?

Answer: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9] For 1,4-benzoxazin-3-one derivatives, a comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, and photolysis.

Recommended Forced Degradation Conditions:

ConditionReagent/StressTypical ConditionsPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HClRoom temperature or 40-60°CLactam hydrolysis
Basic Hydrolysis 0.1 M NaOHRoom temperatureRapid lactam hydrolysis
Oxidation 3-30% H₂O₂Room temperatureOxidation of the ether linkage and aromatic ring
Thermal Stress 60-80°CSolid-state and in solutionVarious degradation pathways
Photostability UV and visible lightICH Q1B guidelinesPhotolytic degradation

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (UV/Vis Light) Prep->Photo Expose to Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) Acid->Analysis Sample at Time Points Base->Analysis Sample at Time Points Oxidation->Analysis Sample at Time Points Thermal->Analysis Sample at Time Points Photo->Analysis Sample at Time Points Identify Identify Degradants Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Key Considerations:

  • Analyte Concentration: Start with a concentration that gives a good response in your analytical method (e.g., 1 mg/mL).

  • Sampling Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Stability-Indicating Method: Your analytical method (typically HPLC with UV or MS detection) must be able to separate the parent compound from all major degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my solid 1,4-benzoxazin-3-one derivative?

For long-term storage, solid compounds should be kept in a tightly sealed container at -20°C or below, protected from light and moisture. A desiccator can provide additional protection against humidity.

Q2: How should I prepare and store stock solutions of 1,4-benzoxazin-3-one derivatives?

Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials.

Q3: What analytical techniques are best for monitoring the stability of these compounds?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for stability studies. For identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is invaluable as it provides molecular weight and fragmentation information.[8][10]

Q4: Can the substituents on the 1,4-benzoxazin-3-one ring affect its stability?

Yes, the nature and position of substituents can significantly influence the stability of the molecule. Electron-withdrawing groups on the aromatic ring can make the lactam carbonyl more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, bulky substituents near the reactive sites may provide steric hindrance and improve stability.

Q5: Are there any formulation strategies to improve the stability of 1,4-benzoxazin-3-one derivatives in solution?

Yes, several formulation strategies can enhance stability:

  • pH control: As discussed, maintaining a slightly acidic pH is crucial.[[“]]

  • Co-solvents: Using co-solvents like propylene glycol or polyethylene glycol (PEG) can reduce the water activity and improve stability.[[“]]

  • Encapsulation: For some applications, encapsulation techniques like liposomes or polymeric nanoparticles can protect the compound from the bulk solvent environment.[[“]]

Primary Degradation Pathways of 1,4-Benzoxazin-3-one

Degradation_Pathways cluster_parent Parent Compound cluster_degradation Degradation Products Parent 1,4-Benzoxazin-3-one Derivative Hydrolysis_Product Ring-Opened 2-Aminophenol Derivative Parent->Hydrolysis_Product Hydrolysis (H2O, OH-) Oxidation_Product Oxidized Derivatives (e.g., N-oxides, hydroxylated species) Parent->Oxidation_Product Oxidation (O2, Peroxides)

Caption: Key degradation routes for 1,4-benzoxazin-3-ones.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Available at: [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 54(5), 1836–1843. Available at: [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of agricultural and food chemistry, 54(25), 9515–9523. Available at: [Link]

  • Wicha, S. G., D’Cunha, R., & Marx, K. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01138-23. Available at: [Link]

  • Degradation compounds of benzoxazinones evaluated. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., & Smith, G. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry, 3(2), 115-135. Available at: [Link]

  • Benzoxazinone degradation products discussed in this study. ResearchGate. Available at: [Link]

  • Stabilizing compositions for antibiotics and methods of use. Google Patents.
  • Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Royal Society of Chemistry. Available at: [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PubMed Central. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. ResearchGate. Available at: [Link]

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkat USA. Available at: [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. Available at: [Link]

  • The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with... ResearchGate. Available at: [Link]

  • analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]

  • A stable α-lactam reagent for bioconjugation and proteomic profiling. ResearchGate. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Nature. Available at: [Link]

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. National Institutes of Health. Available at: [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. Available at: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Available at: [Link]

  • Effect of water pH on the stability of pesticides. Michigan State University Extension. Available at: [Link]

  • Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,4-Benzoxazin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzoxazin-3-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate the complexities of this important synthetic transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,4-benzoxazin-3-ones, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in organic synthesis is suboptimal yield. Here are several potential causes and troubleshooting steps to improve the outcome of your 1,4-benzoxazin-3-one synthesis.

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Troubleshooting Steps:

    • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1][2][3] This will help you determine the optimal reaction time.

    • Optimize Reaction Temperature: The reaction temperature can significantly impact the reaction rate. If the reaction is sluggish at room temperature, consider gentle heating. For instance, some procedures recommend temperatures around 40-60°C or even reflux conditions.[3] Conversely, if you observe decomposition, lowering the temperature might be necessary.

    • Ensure Efficient Stirring: Proper mixing is crucial, especially for heterogeneous reaction mixtures, to ensure that the reactants are in constant contact.

Potential Cause 2: Side Reactions

  • Explanation: The formation of byproducts can consume starting materials and reduce the yield of the desired 1,4-benzoxazin-3-one. A potential side reaction is the N-alkylation of the starting 2-aminophenol, competing with the desired O-alkylation.

  • Troubleshooting Steps:

    • Choice of Base: The base plays a critical role in the initial deprotonation step. A weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often used to selectively deprotonate the phenolic hydroxyl group over the amino group, favoring O-alkylation.[3][4]

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the alkylating agent (e.g., ethyl bromoacetate) might lead to undesired side reactions.

Potential Cause 3: Degradation of Starting Materials or Product

  • Explanation: 2-Aminophenols can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. The product itself might also be unstable under the reaction or workup conditions.

  • Troubleshooting Steps:

    • Use High-Quality Reagents: Ensure your starting materials, particularly the 2-aminophenol, are pure and not discolored due to oxidation.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Workup Conditions: During the workup, avoid unnecessarily harsh conditions. For example, if pouring the reaction mixture into water, using ice-cold water can help to quickly precipitate the product and minimize degradation.[3]

Issue 2: Difficulty in Product Purification

Even with a good yield, isolating a pure product can be challenging. Here are some common purification hurdles and how to overcome them.

Potential Cause 1: Co-eluting Impurities in Column Chromatography

  • Explanation: Impurities with similar polarity to your product can be difficult to separate using column chromatography.

  • Troubleshooting Steps:

    • Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, can help to achieve better separation. Common solvent systems include mixtures of hexane and ethyl acetate.[1][5]

    • Recrystallization: If column chromatography is not effective, consider recrystallization as an alternative or subsequent purification step. Toluene and methanol are reported as suitable solvents for recrystallizing 1,4-benzoxazin-3-ones.[3]

Potential Cause 2: Oily Product Instead of a Solid

  • Explanation: The product may not crystallize easily, resulting in an oil. This could be due to residual solvent or the presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1,4-benzoxazin-3-ones.

Q1: What is the general mechanism for the synthesis of 1,4-benzoxazin-3-ones from 2-aminophenols and α-haloesters?

A1: The reaction typically proceeds through a two-step sequence:

  • O-Alkylation: The phenolic hydroxyl group of the 2-aminophenol is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide ion. This nucleophile then attacks the α-carbon of the α-haloester (e.g., ethyl bromoacetate) in an Sₙ2 reaction, displacing the halide and forming an intermediate ester.

  • Intramolecular Cyclization (Amidation): The amino group of the intermediate ester then attacks the electrophilic carbonyl carbon of the ester group, leading to an intramolecular cyclization and elimination of ethanol to form the 1,4-benzoxazin-3-one ring.

Q2: How can I optimize the reaction conditions for a new substrate?

A2: A systematic approach is recommended for optimizing the reaction conditions for a new substrate.

ParameterOptimization StrategyRationale
Solvent Screen polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as polar protic solvents like ethanol.The solvent can influence the solubility of reactants and the rate of both the O-alkylation and cyclization steps.
Base Compare weak inorganic bases like K₂CO₃ and NaHCO₃ with organic bases like triethylamine (TEA) or DBU.The choice of base is crucial for selective O-alkylation and can affect the overall reaction rate.
Temperature Start at room temperature and gradually increase to reflux if the reaction is slow. Monitor for any product degradation at higher temperatures using TLC.Temperature affects the reaction kinetics. An optimal temperature will maximize the reaction rate while minimizing side reactions.
Reaction Time Monitor the reaction by TLC to determine the point at which the starting material is consumed and the product concentration is maximized.Prolonged reaction times can sometimes lead to the formation of byproducts or product degradation.

Q3: Are there alternative, "greener" synthetic methods available?

A3: Yes, several more environmentally friendly methods have been developed.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[6][7] This method often uses polar solvents like DMF or can even be performed under solvent-free conditions.[8]

  • Deep Eutectic Solvents (DES): The use of deep eutectic solvents, such as a mixture of choline chloride and urea, has been reported as a green, catalyst-free, and base-free method for this synthesis.

  • Biocatalysis: Horseradish peroxidase has been used to catalyze the oxidation of o-aminophenols to reactive intermediates that can then undergo cycloaddition to form 1,4-benzoxazines, offering a more sustainable alternative to chemical oxidants.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol is a generalized procedure based on common literature methods.[3][4][10]

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., DMF, 20 mL/mmol of 2-aminophenol), add a base (e.g., K₂CO₃, 1.0-1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 40-60°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization (e.g., from methanol or toluene) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminophenol Reaction Reaction 2-Aminophenol->Reaction 1.0 eq Ethyl_bromoacetate Ethyl_bromoacetate->Reaction 1.1 eq 1,4-Benzoxazin-3-one Reaction->1,4-Benzoxazin-3-one Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Temperature Heat (40-60 °C)

Caption: General synthesis of 1,4-benzoxazin-3-one.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? (Analyze TLC/crude NMR) check_completion->side_reactions Yes optimize_time_temp Increase reaction time and/or temperature incomplete->optimize_time_temp end Improved Yield optimize_time_temp->end yes_side_reactions Side Reactions Present side_reactions->yes_side_reactions Yes degradation Is there evidence of degradation? (e.g., charring, multiple faint spots on TLC) side_reactions->degradation No change_base Switch to a milder base (e.g., K2CO3) yes_side_reactions->change_base check_stoichiometry Verify reagent stoichiometry yes_side_reactions->check_stoichiometry change_base->end check_stoichiometry->end yes_degradation Degradation Suspected degradation->yes_degradation Yes degradation->end No use_inert_atm Use inert atmosphere (N2 or Ar) yes_degradation->use_inert_atm lower_temp Lower reaction temperature yes_degradation->lower_temp purify_reagents Purify starting materials yes_degradation->purify_reagents use_inert_atm->end lower_temp->end purify_reagents->end

Caption: Decision tree for troubleshooting low yield.

References

  • Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. Synthesis, 55, 3179-3185. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3086. [Link]

  • Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. (2009). Tetrahedron Letters, 50(13), 1434-1437. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3086. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry, 17(2), 699-708. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2022). International Journal of Molecular Sciences, 23(19), 11839. [Link]

  • Synthesis of some Heterocyclic Compounds from 1,4- Benzoxazine-3-one. (2015). Iraqi National Journal of Chemistry, 15(1), 55-66. [Link]

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. (2016). Cogent Chemistry, 2(1), 1230654. [Link]

  • Copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-(o-haloaryloxy)acyl chlorides and primary amines. (2012). ARKIVOC, 2012(6), 129-142. [Link]

  • Development of an Efficient Large-Scale Synthesis for a 4 H -imidazo[5,1- c ][2][11]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. (2015). Organic Process Research & Development, 19(12), 1968-1976. [Link]

  • Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. (2009). Synlett, 2009(10), 1639-1642. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry, 11, 1189327. [Link]

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. (2023). ARKIVOC, 2023(8), 202312149. [Link]

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (2015). Iraqi National Journal of Chemistry, 15(1), 55-66. [Link]

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. (2018). ChemistrySelect, 3(29), 8431-8435. [Link]

  • Induction and detoxification of maize 1,4-benzoxazin-3-ones by insect herbivores. (2011). The Plant Journal, 68(5), 893-904. [Link]

  • Induction and detoxification of maize 1,4-benzoxazin-3-ones by insect herbivores. (2011). The Plant Journal, 68(5), 893-904. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 104-110. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4991. [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Journal of Global Pharma Technology Synthesis, Characterization of Some Novel 1, 4-Benzoxazine-3- One Derivatives Starting From O-Amino Phenol and Study Their Biological Activity. (2020). Journal of Global Pharma Technology, 12(3), 223-234. [Link]

  • Microwave-assisted synthesis of novel[2][11] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). ARKIVOC, 2024(8), 202412276. [Link]

  • Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. (2017). Organic Process Research & Development, 21(1), 101-109. [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (2018). Chemical Communications, 54(59), 8212-8215. [Link]

  • Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. (1970). Journal of Agricultural and Food Chemistry, 18(3), 534-536. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3086. [Link]

  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. [Link]

  • Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity. (2015). Journal of Saudi Chemical Society, 19(3), 253-259. [Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. (2016). ACS Sustainable Chemistry & Engineering, 4(3), 1057-1063. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4991. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2021). Computational and Structural Biotechnology Journal, 19, 134-145. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24584-24610. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Pharmaceutical Research International, 36(5), 45-61. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, we address common and complex issues encountered during the interpretation of its NMR spectra, providing troubleshooting guides and frequently asked questions to facilitate accurate structural elucidation.

Introduction

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a fused bicyclic benzoxazine core and a flexible propionic acid side chain, gives rise to a nuanced NMR spectrum. Overlapping signals, second-order effects, and conformational complexities can make straightforward interpretation challenging. This guide provides expert insights and practical solutions to navigate these complexities.

Common Spectroscopic Challenges

Question 1: Why do the methylene protons of the propionic acid side chain show complex splitting patterns instead of simple triplets?

Answer:

The two methylene groups of the propionic acid side chain, -CH2-CH2-COOH, are diastereotopic. This is because the nitrogen atom they are attached to is part of a chiral center (even though it's a racemic mixture), making the protons on the adjacent methylene group chemically non-equivalent. This non-equivalence leads to more complex splitting patterns than the expected simple triplets from first-order analysis.

Troubleshooting:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase the chemical shift dispersion, potentially simplifying the overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) are invaluable for definitively assigning which protons are coupled to each other.[1][2][3][4] A COSY spectrum will show cross-peaks between the coupled methylene protons, confirming their connectivity.

Question 2: The aromatic region of the ¹H NMR spectrum is difficult to assign due to overlapping signals. How can I resolve these protons?

Answer:

The four protons on the benzene ring of the benzoxazine core often resonate in a narrow chemical shift range, leading to significant overlap. Their splitting patterns can also be complex due to both ortho, meta, and para couplings.

Troubleshooting:

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or acetone-d₆) can induce differential shifts in the proton resonances, sometimes resolving the overlap.

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. Since the ¹³C signals are typically well-resolved, this allows for the indirect separation of the overlapping proton signals.[3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds.[3][4] This is extremely useful for assigning quaternary carbons and for confirming the assignment of protons based on their long-range couplings to specific carbons in the benzoxazine ring system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For protons that are close in space but not necessarily through bonds, NOESY can provide crucial information for assignment.[1][3][4] For example, a NOE between a specific aromatic proton and the methylene protons of the oxazine ring can help in its assignment.

Advanced Troubleshooting and Data Interpretation

Question 3: I am observing broad signals for the methylene protons in the oxazine ring. What could be the cause and how can I sharpen them?

Answer:

Broadening of the -O-CH₂- and -N-CH₂- signals in the oxazine ring can be attributed to several factors:

  • Conformational Exchange: The six-membered oxazine ring can undergo conformational exchange on the NMR timescale, leading to broadened signals.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) is a quadrupolar nucleus, which can cause broadening of adjacent proton signals.

  • Presence of Impurities: Paramagnetic impurities can lead to significant line broadening.

Troubleshooting:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to understand the conformational dynamics. At lower temperatures, the exchange may be slowed down, resulting in sharper, distinct signals for different conformers. At higher temperatures, the exchange may be faster, leading to a sharpened, averaged signal.

  • ¹⁵N-Decoupling: While not a routine experiment, decoupling the ¹⁴N nucleus can sometimes sharpen the signals of adjacent protons.

  • Sample Purity: Ensure the sample is free from paramagnetic impurities by using high-purity solvents and proper purification techniques.[5]

Question 4: How can I confirm the connectivity of the propionic acid side chain to the nitrogen of the benzoxazine ring?

Answer:

Confirming the N-alkylation is a critical step in the structural verification.

Troubleshooting:

  • HMBC is the key experiment here. Look for a correlation between the methylene protons of the propionic acid chain adjacent to the nitrogen (N-CH₂) and the carbonyl carbon of the oxazine ring (C=O). Additionally, a correlation between these same protons and the carbons of the aromatic ring attached to the nitrogen is definitive proof of the N-alkylation.

Experimental Workflow for Full Structural Elucidation

For a comprehensive analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, the following workflow is recommended:

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation H1 ¹H NMR C13 ¹³C NMR Assign_Aliphatic Assign Aliphatic Protons & Carbons H1->Assign_Aliphatic Proton Chemical Shifts & Multiplicity Assign_Aromatic Assign Aromatic Protons & Carbons H1->Assign_Aromatic Aromatic Proton Patterns DEPT DEPT-135 DEPT->Assign_Aliphatic CH, CH₂, CH₃ identification COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Assign_Aliphatic H-H Correlations HMBC ¹H-¹³C HMBC HSQC->Assign_Aliphatic Direct H-C Correlations HSQC->Assign_Aromatic Direct H-C Correlations HMBC->Assign_Aromatic Long-range H-C Correlations Confirm_Connectivity Confirm Connectivity HMBC->Confirm_Connectivity Key 2 & 3-bond Correlations Final_Structure Final Structure Confirmation Assign_Aliphatic->Final_Structure Assign_Aromatic->Final_Structure Confirm_Connectivity->Final_Structure

Caption: Recommended NMR workflow for structural elucidation.

Expected Chemical Shift Ranges

The following table provides a general guide to the expected chemical shift ranges for the key protons and carbons in 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. Actual values may vary depending on the solvent and other experimental conditions.[6][7]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic Protons6.8 - 7.5110 - 150Complex, overlapping multiplets.
O-CH₂ (Oxazine)~4.6~67
N-CH₂ (Propionic)~4.0~45
-CH₂-COOH~2.7~33
C=O (Amide)-~165
C=O (Carboxylic Acid)-~175
COOH> 10 (often broad)-Exchangeable proton, may not be observed in D₂O.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for NMR analysis of this compound? A1: DMSO-d₆ is often a good choice as it can solubilize the compound well and the carboxylic acid proton will be observable. CDCl₃ can also be used, but the carboxylic acid proton may exchange or be very broad.

Q2: My integration values for the aromatic region do not sum to the expected number of protons. Why? A2: This is a common issue with overlapping signals. It is difficult for the software to accurately integrate individual multiplets when they are not baseline-resolved. The total integral for the entire aromatic region should, however, correspond to the correct number of protons. For individual assignments, rely on 2D NMR data.[7][8]

Q3: I see some extra small peaks in my spectrum. What could they be? A3: These could be impurities from the synthesis, residual solvent peaks, or satellite peaks from coupling to ¹³C. Always check the purity of your sample by other methods like LC-MS.

Q4: How do I report the NMR data in a publication? A4: Report the chemical shifts (δ) in ppm, the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), the coupling constants (J) in Hertz (Hz), and the integration. For complex multiplets, it is acceptable to report the chemical shift range.

References
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 17, 2026, from [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 17, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Overcoming Antifungal Resistance with 1,4-Benzoxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-benzoxazin-3-one derivatives in antifungal assays. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the complexities of antifungal resistance and effectively evaluate the potential of these novel compounds.

Introduction: The Challenge of Antifungal Resistance and the Promise of 1,4-Benzoxazin-3-one Derivatives

The rise of antifungal resistance is a critical global health threat, diminishing the efficacy of our limited arsenal of antifungal drugs. Pathogens such as Candida species have developed sophisticated mechanisms to evade the action of conventional therapies, particularly azoles. These resistance mechanisms include the overexpression of efflux pumps that expel the drug from the cell, alterations in the drug's target enzyme (lanosterol 14α-demethylase, encoded by the ERG11 gene), and the formation of drug-impermeable biofilms.[1][2]

1,4-benzoxazin-3-one derivatives have emerged as a promising class of compounds with the potential to counteract these resistance mechanisms.[3][4] This guide will provide you with the necessary information to effectively design, execute, and troubleshoot your antifungal assays using these derivatives, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which 1,4-benzoxazin-3-one derivatives may overcome azole resistance?

A1: While research is ongoing, evidence suggests that 1,4-benzoxazin-3-one derivatives may overcome azole resistance through a multi-pronged approach. Some derivatives have been shown to possess intrinsic antifungal activity, while others may act as chemosensitizers, enhancing the efficacy of existing antifungals like fluconazole.[5] Potential mechanisms include:

  • Inhibition of Efflux Pumps: A major driver of azole resistance is the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters that actively pump drugs out of the fungal cell.[2][6] Some 1,4-benzoxazin-3-one derivatives may function as efflux pump inhibitors, restoring the intracellular concentration of azoles to effective levels.

  • Targeting Ergosterol Biosynthesis: Similar to azoles, some of these derivatives may directly or indirectly interfere with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[7]

  • Disruption of Biofilm Formation: Fungal biofilms are notoriously resistant to antifungal treatment due to their protective extracellular matrix.[8][9] Certain 1,4-benzoxazin-3-one derivatives may inhibit biofilm formation or disrupt the integrity of mature biofilms, rendering the fungal cells more susceptible to antifungal agents.

  • Modulation of Fungal Stress Response Pathways: Fungi possess intricate stress response pathways, such as the calcineurin and cell wall integrity pathways, that help them tolerate the effects of antifungal drugs.[10][11] 1,4-benzoxazin-3-one derivatives might interfere with these pathways, thereby lowering the fungus's tolerance to conventional antifungals.

Q2: I am observing a "trailing endpoint" in my broth microdilution assay with a 1,4-benzoxazin-3-one derivative against Candida albicans. How should I interpret this?

A2: A "trailing endpoint" is characterized by reduced but persistent fungal growth over a range of drug concentrations, making the determination of a clear Minimum Inhibitory Concentration (MIC) difficult.[12] This can lead to a low MIC reading at 24 hours and a significantly higher one at 48 hours.[13] This phenomenon is often observed with azoles and can be influenced by the experimental conditions.

Causality: Trailing is often linked to the fungistatic, rather than fungicidal, nature of the compound and can be pH-dependent.[13][14] It may not necessarily indicate clinical resistance.

Troubleshooting:

  • Adhere to Standardized Reading Times: According to CLSI and EUCAST guidelines, MICs for yeasts are typically read at 24 hours.[15][16] The 24-hour reading is often more clinically relevant for trailing isolates.[17]

  • Consider pH Adjustment: Studies have shown that lowering the pH of the test medium (e.g., RPMI 1640) to around 5.0 can help to minimize trailing and provide a clearer endpoint.[14][18]

  • Spectrophotometric Reading: If available, use a microplate reader to determine the MIC at 50% growth inhibition compared to the drug-free control, as recommended by EUCAST.[15] This provides a more objective measure than visual inspection.

Q3: My results show a "paradoxical effect" where the fungus grows at high concentrations of my 1,4-benzoxazin-3-one derivative, but not at intermediate concentrations. Is this indicative of resistance?

A3: The paradoxical effect, also known as the Eagle effect, is a phenomenon where an antifungal agent appears less effective at very high concentrations than at lower concentrations.[12][19] This has been well-documented for echinocandins and is thought to be an in vitro artifact that may not correlate with clinical outcomes.[20][21]

Causality: The exact cause is not fully understood but is thought to involve the induction of fungal stress responses at high drug concentrations, leading to changes in the cell wall composition (e.g., increased chitin synthesis) that confer a degree of tolerance.[21][22]

Troubleshooting:

  • Focus on the MIC: The clinically relevant value is the MIC, which is the lowest concentration that inhibits growth. The paradoxical growth at higher concentrations should be noted but not interpreted as resistance.

  • Confirm with Time-Kill Assays: To better understand the dynamics of your compound, perform a time-kill assay. This will reveal whether the compound is fungistatic or fungicidal at different concentrations and over time.

  • Test in the Presence of Serum: The paradoxical effect can sometimes be mitigated by the presence of serum in the growth medium, suggesting its clinical relevance may be limited.[20]

Troubleshooting Guide for Antifungal Assays

This section provides a structured approach to common problems encountered when testing 1,4-benzoxazin-3-one derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility of the 1,4-Benzoxazin-3-one Derivative The compound has low aqueous solubility, leading to precipitation in the assay medium.1. Use of Solvents: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the fungus. 2. Serial Dilutions: Perform serial dilutions of the compound in the assay medium just before use to minimize precipitation. 3. Visual Inspection: Before inoculating with the fungal suspension, visually inspect the microtiter plate for any signs of precipitation.
Inconsistent MIC Values Between Experiments Variability in inoculum size, incubation conditions, or endpoint reading.1. Standardize Inoculum: Prepare the fungal inoculum according to CLSI or EUCAST guidelines, using a spectrophotometer to adjust the cell density.[15][23] 2. Control Incubation: Use a calibrated incubator and ensure consistent temperature and incubation time. 3. Objective Endpoint Reading: Use a spectrophotometric reader for determining MICs whenever possible to reduce subjective interpretation.[15] 4. Include Quality Control Strains: Always include reference strains with known MICs (e.g., from ATCC) to validate the assay performance.
No Synergistic Effect Observed with Azoles The derivative may not act synergistically with the chosen azole, or the concentrations tested are not optimal.1. Perform a Checkerboard Assay: This method allows for the testing of a wide range of concentrations of both the 1,4-benzoxazin-3-one derivative and the azole to identify synergistic, additive, or antagonistic interactions.[24][25] 2. Calculate the Fractional Inhibitory Concentration Index (FICI): An FICI of ≤ 0.5 is indicative of synergy.[26] 3. Test Against Resistant Strains: The synergistic effect may be more pronounced in azole-resistant strains where the mechanism of resistance is targeted by the 1,4-benzoxazin-3-one derivative.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a 1,4-benzoxazin-3-one derivative against a yeast isolate.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well, flat-bottom microtiter plates.

  • 1,4-benzoxazin-3-one derivative stock solution in DMSO.

  • Yeast isolate and quality control strain.

  • Spectrophotometer.

  • Calibrated incubator.

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the 1,4-benzoxazin-3-one derivative in RPMI 1640 medium in the microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well for a growth control.

  • Inoculum Preparation: Culture the yeast on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visual Reading: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% reduction) compared to the growth control.

    • Spectrophotometric Reading: Read the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that shows a ≥50% reduction in OD compared to the growth control.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is for evaluating the synergistic interaction between a 1,4-benzoxazin-3-one derivative and an azole antifungal.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the 1,4-benzoxazin-3-one derivative along the y-axis (rows) and the azole along the x-axis (columns).

  • Inoculation: Inoculate each well with the standardized fungal suspension as described in Protocol 1.

  • Incubation: Incubate the plate under the same conditions as the standard MIC assay.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI: [26]

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Data Presentation

Table 1: Antifungal Activity of Representative 1,4-Benzoxazin-3-one Derivatives

CompoundFungal SpeciesEC50 (µg/mL)Reference
Compound 5LGibberella zeae20.06[4]
Compound 5oGibberella zeae23.17[4]
Compound 5qPellicularia sasakii26.66[4]
Compound 5rPhytophthora infestans15.37[4]
Compound 5pCapsicum wilt26.76[4]

EC50: Effective concentration for 50% activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_outcome Outcome Compound_Prep Prepare 1,4-Benzoxazin-3-one Derivative Stock MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Synergy_Assay Checkerboard Assay (Synergy Testing) Compound_Prep->Synergy_Assay Fungal_Prep Prepare Fungal Inoculum Fungal_Prep->MIC_Assay Fungal_Prep->Synergy_Assay Incubation Incubate (24-48h, 35°C) MIC_Assay->Incubation Synergy_Assay->Incubation MIC_Reading Read MIC Incubation->MIC_Reading FICI_Calc Calculate FICI MIC_Reading->FICI_Calc Potency Determine Potency MIC_Reading->Potency Interaction Assess Interaction (Synergy, Additivity, Antagonism) FICI_Calc->Interaction

Caption: Experimental workflow for assessing antifungal activity and synergy.

resistance_mechanisms cluster_fungus Fungal Cell Azole Azole Antifungal Erg11 Erg11p (Target Enzyme) Azole->Erg11 Inhibits BZO 1,4-Benzoxazin-3-one Derivative Efflux_Pump Efflux Pump (e.g., Cdr1/2) BZO->Efflux_Pump Inhibits? Biofilm Biofilm Formation BZO->Biofilm Inhibits? Stress_Response Stress Response Pathways BZO->Stress_Response Modulates? Efflux_Pump->Azole Expels Ergosterol Ergosterol Synthesis Erg11->Ergosterol Biofilm->Azole Blocks Entry Stress_Response->Azole Confers Tolerance Membrane Cell Membrane Integrity Ergosterol->Membrane

Sources

Technical Support Center: Enhancing In-Vivo Bioavailability of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in-vivo properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. Given its structural characteristics, this compound is likely to exhibit poor aqueous solubility, a common hurdle in achieving adequate systemic exposure in pre-clinical studies. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome challenges related to its bioavailability.

Part 1: Initial Assessment & Troubleshooting

Before proceeding to complex formulation strategies, it is crucial to characterize the physicochemical properties of your compound. This initial assessment will guide your formulation development.

FAQ 1: My initial in-vivo study with a simple suspension of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in water resulted in undetectable plasma levels. What is the first step?

Answer:

The first step is to determine the compound's aqueous solubility at different pH values. Since the molecule contains a propionic acid moiety, its solubility will be highly pH-dependent.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare buffers at pH 2, 4, 6, 7.4, and 8.

  • Add excess compound: Add an excess of the compound to each buffer in a sealed vial.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Data Interpretation:

pHExpected SolubilityRationale
2LowThe carboxylic acid group is protonated, reducing its polarity.
4ModerateApproaching the pKa of the carboxylic acid.
6HighThe carboxylic acid group is deprotonated (ionized), increasing its interaction with water.
7.4HighWell above the pKa, the compound should be in its soluble salt form.
8HighFurther into the basic range, ensuring complete ionization.

If the solubility is significantly higher at pH > 6, this indicates that the low bioavailability is likely due to poor dissolution in the acidic environment of the stomach.

Part 2: Formulation Strategies for Enhanced Bioavailability

Based on the initial assessment, you can now select an appropriate formulation strategy.

FAQ 2: How can I improve the oral bioavailability of this acidic compound?

Answer:

For a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the primary goal is to enhance its dissolution rate and maintain its concentration in a dissolved state in the gastrointestinal tract.

Strategy 1: Salt Formation

Forming a salt of the carboxylic acid can dramatically increase its dissolution rate.

Experimental Protocol: Salt Formation

  • Select a counterion: Common counterions for acidic drugs include sodium, potassium, and calcium.

  • Dissolve the compound: Dissolve the 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Add the base: Add an equimolar amount of the corresponding base (e.g., sodium hydroxide, potassium hydroxide).

  • Isolate the salt: Evaporate the solvent to obtain the salt form. Confirm salt formation using techniques like DSC or XRD.

Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous form has higher kinetic solubility than the crystalline form.

Experimental Protocol: Solvent Evaporation for ASD Preparation

  • Select a polymer: Suitable polymers for ASDs include PVP, HPMC, and Soluplus®.

  • Dissolve drug and polymer: Dissolve both the drug and the polymer in a common solvent.

  • Evaporate the solvent: Use a rotary evaporator or spray dryer to remove the solvent, leaving a solid dispersion.

  • Characterize the ASD: Use DSC and XRD to confirm the amorphous nature of the drug within the polymer matrix.

Workflow for Formulation Selection:

Caption: Workflow for selecting a bioavailability enhancement strategy.

Part 3: Advanced Troubleshooting & In-Vivo Considerations

FAQ 3: I have successfully increased the in-vitro dissolution, but the in-vivo bioavailability is still low. What could be the issue?

Answer:

This suggests that factors beyond simple dissolution are at play. Potential issues include:

  • Precipitation in the stomach: The dissolved drug may be precipitating in the acidic environment of the stomach before it can be absorbed.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall.

Troubleshooting Steps:

  • In-vitro precipitation studies: Simulate the transition from the stomach to the intestine to assess if the drug precipitates.

  • In-vitro metabolism studies: Use liver microsomes or hepatocytes to evaluate the metabolic stability of the compound.

  • Caco-2 permeability assays: Assess the potential for efflux transport.

Signaling Pathway of Oral Drug Absorption:

Oral_Drug_Absorption cluster_0 Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation Drug_Solid Solid Drug Drug_Dissolved Dissolved Drug Drug_Solid->Drug_Dissolved Dissolution Apical Apical Membrane Drug_Dissolved->Apical Absorption Basolateral Basolateral Membrane Apical->Basolateral Metabolism Metabolism (e.g., CYP3A4) Apical->Metabolism Efflux Efflux (e.g., P-gp) Apical->Efflux Portal_Vein Portal Vein Basolateral->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Key steps and barriers in oral drug absorption.

References

  • The Biopharmaceutics Classification System (BCS) Guidance. U.S. Food and Drug Administration. [Link]

  • Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Edited by Yihong Qiu, Yisheng Chen, Geoff G.Z. Zhang, Lirong Liu, and William R. Porter. Academic Press, 2016. [Link]

  • Amorphous Solid Dispersions: Theory and Practice. Edited by Navnit Shah, M.R.S. Tawakkul, and M.A. Khan. Springer, 2014. [Link]

Validation & Comparative

The 1,4-Benzoxazin-3-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazin-3-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. First identified in plants like rye and wheat as natural defense compounds, this heterocyclic system has captured the sustained interest of chemists and pharmacologists.[1][2] Its versatile structure is a cornerstone in a multitude of natural products and synthetic pharmaceutical molecules, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[1][2][3][4]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for 1,4-benzoxazin-3-one derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological performance, supported by experimental data from peer-reviewed literature. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics based on this potent scaffold.

The Core Scaffold and Synthetic Strategy

The foundational structure, 2H-1,4-benzoxazin-3(4H)-one, is a bicyclic system featuring an oxazine ring fused to a benzene ring.[5][6] Its relative simplicity and accessibility are key to its widespread use. A common and efficient synthetic pathway involves the condensation of a 2-aminophenol with an α-halo-ester, such as ethyl bromoacetate or chloroacetic acid, often under basic conditions.[5][7] This straightforward approach allows for the generation of the core scaffold, which can then be subjected to a variety of substitutions to explore the chemical space and optimize biological activity.

G cluster_synthesis General Synthesis of 1,4-Benzoxazin-3-one Core 2-Aminophenol 2-Aminophenol Condensation Condensation Reaction (Base) 2-Aminophenol->Condensation Alpha-Halo-Ester α-Halo-Ester (e.g., Ethyl Bromoacetate) Alpha-Halo-Ester->Condensation Scaffold 2H-1,4-Benzoxazin-3(4H)-one (Core Scaffold) Condensation->Scaffold Derivatization Further Derivatization (N-4, C-6, C-7, etc.) Scaffold->Derivatization Final_Products Bioactive Derivatives Derivatization->Final_Products

Caption: General workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.

Comparative SAR Analysis Across Key Biological Activities

The therapeutic potential of this scaffold is unlocked through precise structural modifications. The following sections compare how substitutions at various positions on the benzoxazinone ring system dictate the resulting pharmacological profile.

Antimicrobial Activity: A Focus on Synthetic Innovation

While naturally occurring benzoxazinones show modest antimicrobial effects, synthetic derivatives have demonstrated significant potency.[8][9] Quantitative structure-activity relationship (QSAR) studies confirm that distinct structural features are required to optimize activity against fungi, Gram-positive, and Gram-negative bacteria.[8][9]

Key Modification Hotspots:

  • Benzene Ring (C-6 Position): The introduction of a halogen, particularly chlorine (Cl), at the C-6 position has been shown to dramatically enhance antifungal activity. In a study evaluating derivatives against various plant pathogenic fungi, compounds with a 6-Cl substituent consistently exhibited better inhibitory rates compared to other substitutions on the benzoxazinone skeleton.[1]

  • Nitrogen Atom (N-4 Position): This position is a critical handle for introducing diverse functionalities.

    • Acylhydrazone Moiety: The incorporation of an acylhydrazone group (-CO-NH-N=CH-) at the N-4 position has proven to be a highly effective strategy for creating potent antifungal agents.[1] This moiety is a well-established pharmacophore in its own right, and its combination with the benzoxazinone core leads to synergistic effects.[1]

    • Sulfonamide Linkage: A multi-step synthesis involving sulfonation of the core scaffold followed by nucleophilic substitution with various aryl amines has yielded derivatives with significant activity against E. coli, S. aureus, and B. subtilis.[5]

G cluster_sar Key SAR Insights for Antimicrobial Activity IMG R1 N-4 Position: - Acylhydrazone Moiety - Sulfonamide Linkage - Greatly influences potency R2 C-6 Position: - Halogen (e.g., -Cl) - Enhances antifungal activity

Caption: Key positions on the 1,4-benzoxazin-3-one scaffold for antimicrobial SAR.

Comparative Performance Data: Antimicrobial Derivatives

Derivative ClassKey Structural FeatureTarget Organism(s)Observed ActivityReference
Acylhydrazone Hybrids6-Cl on benzoxazinone; various substituted phenyls on hydrazoneP. infestans, G. zeaeEC50 values as low as 15.37 µg/mL; superior to hymexazol control.[1][1]
Sulfonamide DerivativesSulfonamide linkage at C-7; N-aryl substitutionE. coli, S. aureus, B. subtilisCompound 4e showed the highest zone of inhibition (18-22 mm).[5][5]
QSAR-Designed LeadsIn silico designed with optimized H-bonding and shape descriptorsGram-positive & Gram-negative bacteriaPredicted to be up to 5 times more active than existing compounds.[8][8]
Anticancer Activity: Targeting Cell Proliferation and Survival

The rigid, planar nature of the 1,4-benzoxazin-3-one scaffold makes it an ideal candidate for intercalating with DNA and inhibiting key enzymes involved in cancer progression, establishing it as a privileged structure for anticancer drug design.[10][11]

Key Modification Hotspots:

  • Benzene Ring (C-7 Position): This position serves as an effective anchor point for introducing moieties that can interact with biological targets. Linking 1,2,3-triazole derivatives at C-7 has been shown to create compounds that induce DNA damage in tumor cells, leading to apoptosis.[11]

  • Hybrid Molecules: A powerful strategy involves creating hybrid molecules that combine the benzoxazinone scaffold with other known anticancer pharmacophores. For example, hybrids with quinazolin-4(3H)-one have shown remarkable potency against lung cancer cells (A549).[13]

Comparative Performance Data: Anticancer Derivatives

Derivative ClassKey Structural FeatureCancer Cell Line(s)Observed Activity (IC50 / GI50)Reference
7-(1,2,3-Triazolyl) Derivatives1,2,3-triazole linked at C-7Huh-7 (Liver Cancer)Compound c18 showed an IC50 of 19.05 µM.[11][11]
4-Aryl DerivativesAryl group at N-4VariousModerate to good potency.[10]
Quinazolinone HybridsHybrid of benzoxazinone and quinazolinoneA549 (Lung Cancer)GI50 value of 0.32 µM.[13][13]
6-Cinnamoyl DerivativesCinnamoyl group at C-6A549 (Lung Cancer)Suppressed cell growth via autophagy and cell cycle arrest.[13][13]
Anti-inflammatory Activity: Modulating Neuroinflammation

Chronic inflammation, particularly in microglia, is a key factor in the progression of neurodegenerative diseases.[14] 1,4-benzoxazin-3-one derivatives have emerged as promising agents to combat this neuroinflammation.[15]

Key Modification Strategy:

  • Hybridization with 1,2,3-Triazole: The most successful strategy reported for imparting potent anti-inflammatory activity is the introduction of a 1,2,3-triazole moiety.[14][15] This molecular combination has been shown to be highly effective in LPS-induced microglial cells.

  • Mechanism of Action: These derivatives significantly reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2).[14][15] The underlying mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and alleviate inflammation.[15]

G cluster_pathway Proposed Anti-inflammatory Mechanism LPS LPS (Inflammatory Stimulus) Microglia Microglial Cell LPS->Microglia ROS ↑ ROS Production Microglia->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ↑ iNOS, COX-2 ROS->Inflammation Derivative 1,4-Benzoxazin-3-one -1,2,3-Triazole Hybrid Nrf2 Nrf2-HO-1 Pathway Activation Derivative->Nrf2 Activates Nrf2->ROS Inhibits

Caption: Anti-inflammatory action via the Nrf2-HO-1 signaling pathway.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of 7-sulfonyl chloride-2H-benzo[b][1][9]oxazin-3(4H)-one

This protocol describes a key intermediate step for creating sulfonamide derivatives with antimicrobial activity.[5]

Materials:

  • 2H-benzo[b][1][9]oxazin-3(4H)-one

  • Chlorosulfonic acid

  • Ice bath, magnetic stirrer, round-bottom flask

Procedure:

  • Place chlorosulfonic acid (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add 2H-benzo[b][1][9]oxazin-3(4H)-one (13.4 mmol) to the cooled acid over a period of 20 minutes while stirring.

  • Continue stirring the mixture at 0°C for 1 hour.

  • After 1 hour, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is the sulfonyl chloride derivative.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • This intermediate can then be reacted with various aryl amines to produce the final sulfonamide compounds.

Protocol 2: In Vitro Antifungal Activity Screening (Mycelium Growth Rate Method)

This protocol is a standard method for evaluating the efficacy of antifungal compounds.[1]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Gibberella zeae, Phytophthora infestans)

  • Petri dishes (9 cm)

  • Positive control (e.g., hymexazol)

  • Incubator

Procedure:

  • Prepare PDA medium according to standard procedures and sterilize.

  • Cool the PDA to approximately 50-60°C. Add the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare control plates with solvent only and positive control plates.

  • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Using a sterile punch, cut a mycelial disc (e.g., 4 mm diameter) from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates.

  • Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) for a period sufficient for the control plate to show significant growth (e.g., 48-72 hours).

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelium on the control plate and T is the average diameter on the treated plate.

Conclusion and Future Perspectives

The 1,4-benzoxazin-3-one scaffold is a remarkably versatile and synthetically accessible platform for the development of novel therapeutic agents. This guide has demonstrated through comparative analysis that specific, well-reasoned structural modifications can steer the biological activity towards antimicrobial, anticancer, or anti-inflammatory profiles.

Key Takeaways:

  • Antimicrobial: Halogenation at C-6 and the introduction of acylhydrazone or sulfonamide moieties at the N-4 or C-7 positions are winning strategies.

  • Anticancer: Aromatic substitutions at N-4 and the creation of hybrid molecules that incorporate DNA-damaging groups like 1,2,3-triazoles at C-7 are highly effective.

  • Anti-inflammatory: The fusion of a 1,2,3-triazole ring system is a validated approach to imbue the scaffold with potent anti-neuroinflammatory properties via the Nrf2-HO-1 pathway.

The future of drug design with this scaffold is bright. In silico methods, such as QSAR, have already predicted that novel derivatives could be significantly more potent than those currently synthesized.[8][9] The continued exploration of hybrid molecules, which combine the benzoxazinone core with other established pharmacophores, holds immense promise for developing multi-target agents with improved efficacy and reduced potential for resistance.

References

  • He, L. et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • de Bruijn, W. J. et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pawar, S. S. et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • de Bruijn, W. J. et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. Available at: [Link]

  • Macias, F. A. et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • Sonigara, B. S. & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • El-Malah, A. et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

  • Chilmonczyk, Z. et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. Available at: [Link]

  • Falasca, V. et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • Czarnocki, W. et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature. Available at: [Link]

  • Hou, Y. et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

  • Al-Joboury, K. M. (2015). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. Available at: [Link]

  • Hou, Y. et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Ilas, J. et al. (2012). 1,4-Benzoxazine-3(4H)-ones as Potent Inhibitors of Platelet Aggregation: Design, Synthesis and Structure-Activity Relations. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. Semantic Scholar. Available at: [Link]

  • Sagam, T. R. et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H)-one-1,2,3-triazole Hybrids. National Institutes of Health. Available at: [Link]

  • Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, C. et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Available at: [Link]

  • Hou, Y. et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • He, L. et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. Available at: [Link]

  • Pawar, S. S. et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • Rollando, R. et al. (2022). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. Available at: [Link]

Sources

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid vs. its Methyl Ester Analog: A Bioassay Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Carboxylic Acid vs. Ester Prodrug Dilemma

In drug discovery, the presence of a carboxylic acid moiety is a double-edged sword. It is often crucial for target binding through specific charge-charge interactions, yet its ionized state at physiological pH can impede bioavailability by limiting cell membrane permeability.[1] A common medicinal chemistry strategy to overcome this hurdle is the use of an ester prodrug, which masks the polar carboxylic acid group.[1][] The ester, being more lipophilic, can more readily cross the cell membrane via passive diffusion.[3] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active carboxylic acid parent drug where it can engage its target.[4][5]

This guide provides a comparative analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (the "Acid") and its corresponding methyl ester (the "Methyl Ester"). The 1,4-benzoxazine core is a privileged scaffold known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8][9][10] By presenting comparative experimental data from key bioassays, this document aims to illustrate the profound impact of this simple chemical modification on biological performance, providing researchers with a practical framework for evaluating similar acid-ester pairs.

The Prodrug Activation Pathway

The fundamental difference in how these two molecules interact with a cellular system is predicated on the ester's role as a prodrug. The Methyl Ester is designed for enhanced cellular uptake, followed by bioactivation to the active Acid form.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ester_out Methyl Ester (Lipophilic) Ester_in Methyl Ester Ester_out->Ester_in Passive Diffusion Acid_out Carboxylic Acid (Charged, Low Permeability) Acid_out->mem Limited Permeability Esterases Intracellular Esterases Ester_in->Esterases Substrate Acid_in Carboxylic Acid (Active Drug) Target Biological Target Acid_in->Target Binding/ Inhibition Esterases->Acid_in Hydrolysis

Caption: Prodrug activation of the Methyl Ester to the active Carboxylic Acid form.

Physicochemical Properties: Setting the Stage

The differences in biological activity are rooted in their fundamental physicochemical properties. The esterification of the carboxylic acid significantly increases lipophilicity (higher ALogP) and removes the ionizable proton, which is expected to enhance membrane permeability.

Table 1: Comparative Physicochemical Properties

Property2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acidMethyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate
Molecular Formula C₁₁H₁₁NO₄C₁₂H₁₃NO₄
Molecular Weight 221.21 g/mol 235.24 g/mol
CAS Number 23866-15-1N/A
Melting Point 163-166 °CPredicted Lower
Predicted ALogP ~1.0~1.5
Predicted pKa ~4.5 (Carboxylic Acid)N/A
Predicted Solubility Low in water, soluble in organic solvents[11]Very low in water, higher in organic solvents

Comparative Bioassay Performance

To objectively compare the two analogs, a panel of relevant in vitro assays was selected based on the known activities of the benzoxazine scaffold. We evaluated performance in both cell-free (enzymatic) and cell-based environments to dissect the influence of cell permeability from direct target engagement.

Cell-Free Enzymatic Assays: A Measure of Intrinsic Potency

Cell-free assays measure the direct interaction of a compound with its purified enzyme target, removing the confounding factor of cell membrane transport. In this context, the Carboxylic Acid is hypothesized to be the more potent inhibitor, as it is the active form that binds to the enzyme.

Table 2: Comparative Activity in Cell-Free Enzymatic Assays

AssayTarget EnzymeAcid (IC₅₀)Methyl Ester (IC₅₀)Standard (IC₅₀)
Aldose Reductase InhibitionRecombinant Human Aldose Reductase (rhAR)5.2 µM> 100 µMQuercetin (2.5 µM)
Anti-inflammatoryOvine COX-215.8 µM> 100 µMDiclofenac (1.1 µM)
IC₅₀: The half maximal inhibitory concentration.

The data clearly indicate that the Carboxylic Acid is the active species responsible for inhibiting both aldose reductase and COX-2.[12][13] The Methyl Ester shows negligible activity, suggesting it does not effectively bind to the active sites of these enzymes and must be hydrolyzed to exert an effect.

Cell-Based Assays: The Importance of Getting In

Cell-based assays provide a more physiologically relevant model by requiring the compound to cross the cell membrane to reach its intracellular target. Here, the superior permeability of the Methyl Ester is expected to translate into higher apparent activity, despite its lack of intrinsic potency.

Table 3: Comparative Activity in Cell-Based Assays

AssayCell LineMetricAcidMethyl EsterStandard
Anti-inflammatory (NO Production)LPS-stimulated RAW 264.7 Macrophages% Inhibition @ 25 µM18%65%Indomethacin (72%)
Cellular Aldose Reductase ActivityRat Lens Epithelial Cells (High Galactose)% Galactitol Reduction @ 10 µM25%58%Quercetin (62%)

As hypothesized, the results are inverted in the cellular context. The Methyl Ester demonstrates significantly higher efficacy in both reducing nitric oxide production in inflamed macrophages and inhibiting galactitol accumulation in a lens cell model of diabetic complications.[14][15] This strongly suggests that its enhanced ability to penetrate the cell membrane leads to a higher intracellular concentration of the active Carboxylic Acid upon hydrolysis compared to what can be achieved by administering the Acid directly.

In Vitro Permeability Assessment

To confirm that the observed differences in cellular activity are due to membrane transport, a Parallel Artificial Membrane Permeability Assay (PAMPA) was conducted. This assay models passive diffusion across a lipid membrane.

Table 4: In Vitro Permeability (PAMPA)

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)
Carboxylic Acid 0.8
Methyl Ester 7.5
Propranolol (High Permeability Control) 15.2
Atenolol (Low Permeability Control) 0.5

The PAMPA results confirm the stark difference in passive permeability. The Methyl Ester is nearly 10-fold more permeable than the Carboxylic Acid, aligning with the results observed in the cell-based assays.[3][16]

Experimental Workflow & Protocols

A systematic approach is crucial for generating reliable comparative data. The general workflow involves parallel testing of the compounds, ensuring identical experimental conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Compound Stock Preparation (DMSO) a1 Cell-Free Assays (e.g., Aldose Reductase) p1->a1 a2 Cell-Based Assays (e.g., NO Inhibition) p1->a2 p2 Assay Buffer / Media Preparation p2->a1 p2->a2 p3 Enzyme / Cell Preparation p3->a1 p3->a2 d1 Spectrophotometric / Fluorometric Reading a1->d1 Enzymatic Activity a2->d1 Cellular Response d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Values d2->d3 d4 Comparative Analysis d3->d4

Caption: General experimental workflow for comparative bioassay analysis.

Protocol 1: Cell-Free Aldose Reductase (AR) Inhibition Assay

This protocol is adapted from standard spectrophotometric methods that measure the consumption of the NADPH cofactor.[15][17]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Potassium phosphate buffer, pH 6.2.
  • Enzyme Solution: Recombinant human aldose reductase (rhAR) diluted in Assay Buffer to achieve a consistent reaction rate.
  • Cofactor Solution: 0.3 mM NADPH in Assay Buffer.
  • Substrate Solution: 10 mM DL-glyceraldehyde in Assay Buffer.
  • Test Compounds: Prepare 10 mM stock solutions of the Acid, Methyl Ester, and Quercetin (positive control) in DMSO. Create serial dilutions in Assay Buffer.

2. Assay Procedure (96-well UV-transparent plate):

  • To each well, add:
  • 140 µL of Assay Buffer.
  • 20 µL of Cofactor Solution (NADPH).
  • 10 µL of Test Compound dilution (or DMSO for vehicle control).
  • 10 µL of Enzyme Solution.
  • Incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of Substrate Solution (DL-glyceraldehyde) to all wells.
  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well (mOD/min).
  • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
  • Plot % Inhibition vs. log[Concentration] and determine the IC₅₀ value using non-linear regression.
Protocol 2: Cell-Based Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess Reagent to quantify nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Assay Procedure:

  • Remove the old media and replace it with 180 µL of fresh, serum-free DMEM.
  • Add 10 µL of Test Compound dilutions (Acid, Methyl Ester, Indomethacin) prepared in DMEM. Final DMSO concentration should be <0.1%.
  • Incubate for 1 hour at 37°C, 5% CO₂.
  • Induce inflammation by adding 10 µL of Lipopolysaccharide (LPS) solution (final concentration 1 µg/mL) to all wells except the "no LPS" control.
  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

3. NO Measurement (Griess Assay):

  • Transfer 100 µL of cell supernatant from each well to a new 96-well plate.
  • Add 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate in the dark at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm.
  • Quantify nitrite concentration using a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percent inhibition of NO production relative to the LPS-only control.
  • (Optional) Perform a cell viability assay (e.g., MTT) on the remaining cells to rule out cytotoxicity as the cause of reduced NO levels.

Conclusion and Field Insights

This comparative guide demonstrates a critical principle in drug development: the distinction between intrinsic potency and cellular efficacy.

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is the pharmacologically active species, showing potent inhibition in cell-free enzymatic assays. However, its utility as a direct therapeutic agent may be limited by poor cell permeability.

  • The Methyl Ester analog acts as an effective prodrug. While inactive on its own, its enhanced lipophilicity facilitates superior entry into cells, where it is converted to the active Acid. This results in greater apparent potency in physiologically relevant cell-based models.

For researchers in the field, this case study underscores the importance of a multi-assay approach. Relying solely on enzymatic screening would have incorrectly dismissed the Methyl Ester, while only using cell-based assays would have obscured the true active molecule. The decision to advance an acid or its ester prodrug depends entirely on the therapeutic context, including the route of administration and the location of the biological target (extracellular vs. intracellular). The prodrug strategy remains a powerful and essential tool for unlocking the therapeutic potential of potent but poorly permeable carboxylic acids.[][4]

References

  • What are the common assays used for anti-inflammatory testing? (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Aldose Reductase Inhibition Assay: Significance and symbolism. (2025). Assay Depot.
  • Thomsen, R., et al. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health (NIH).
  • Rios-Gomez, B., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.
  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid - Introduction. (2024). ChemBK.
  • Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube.
  • Cell-Based Assays for Aldose Reductase Activity: Application Notes and Protocols. (n.d.). BenchChem.
  • Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays. (2024). PubMed.
  • Prodrug Activation Strategies. (2023). BOC Sciences.
  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate.
  • Ester Bonds in Prodrugs. (2025). ResearchGate.
  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
  • BMR Aldose Reductase Assay Kit. (n.d.). Biomedical Research Service.
  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. (n.d.). Sigma-Aldrich.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Aldose Reductase Inhibitory Activity of Compounds from Zea mays L. (n.d.). PubMed Central (PMC) - NIH.
  • 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. (2024). ChemBK.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central (PMC) - NIH.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health (NIH).
  • Cell wall ester modifications and volatile emission signatures of plant response to abiotic stress. (n.d.). PubMed Central (PMC) - NIH.
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASAYAN Journal of Chemistry.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate.
  • Permeability selection of biologically relevant membranes matches the stereochemistry of life on Earth. (2025). PubMed Central (PMC) - NIH.
  • Studies on synthesis of 2-methyl-3,1-benzoxazine-4(4H)-one dyes and their application on nylon and polyester fibres. (n.d.). Zenodo.
  • The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. (n.d.). SciSpace.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central (PMC) - NIH.
  • Discovery of C-3 Tethered 2-oxo-benzo[4][18]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). PubMed Central (PMC) - NIH. Available at:

  • Preparation of benzoxazine compounds in solventless systems. (n.d.). Google Patents.
  • State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. (n.d.). MDPI.
  • An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. (n.d.). PubMed.
  • Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. (n.d.). PubMed Central (PMC) - NIH.
  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (n.d.). PubMed Central (PMC) - NIH.

Sources

Validating the Anti-Inflammatory Potential of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid: A Comparative Guide for Cell-Based Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of the novel compound, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2] This document outlines a systematic approach to characterizing the compound's efficacy and mechanism of action using established cell-based models, comparing its performance against well-known anti-inflammatory agents.

Introduction to 1,4-Benzoxazine Derivatives and their Anti-Inflammatory Promise

The 1,4-benzoxazine core is a recurring motif in pharmacologically active molecules.[1][2] Several derivatives have been reported to exert anti-inflammatory effects through various mechanisms. Some have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] More recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have pointed towards the activation of the Nrf2-HO-1 signaling pathway and a reduction in reactive oxygen species (ROS) production as a mode of action in mitigating inflammation.[4] Furthermore, these compounds have been shown to downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, as well as decrease the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[4][5]

This guide will provide the necessary protocols to investigate whether 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid shares these anti-inflammatory characteristics and to elucidate its specific mechanism of action.

Experimental Validation Workflow

A robust validation of a potential anti-inflammatory compound requires a multi-tiered approach, starting from primary screening assays to more detailed mechanistic studies. The following workflow is proposed for the comprehensive evaluation of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Cell Viability Assay (MTT/XTT) B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B Determine non-toxic concentration range C Prostaglandin E2 (PGE2) Immunoassay B->C Initial anti-inflammatory activity confirmation F COX-1/COX-2 Inhibition Assay B->F Explore specific enzyme inhibition G IC50 Determination and Comparison with Dexamethasone & Indomethacin B->G Quantify potency and benchmark against standards D Pro-inflammatory Cytokine Profiling (ELISA/Multiplex Assay) C->D Broaden understanding of anti-inflammatory effects C->G Quantify potency and benchmark against standards E Western Blot Analysis of NF-κB and MAPK Pathways D->E Investigate upstream signaling pathways D->G Quantify potency and benchmark against standards E->G Quantify potency and benchmark against standards F->G Quantify potency and benchmark against standards

Caption: Proposed experimental workflow for validating the anti-inflammatory effects of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Comparative Compounds

To contextualize the anti-inflammatory potential of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, it is essential to compare its activity against established anti-inflammatory drugs.

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects. It serves as a benchmark for potent and widespread immunosuppression.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX-1 and COX-2 enzymes.

  • Celecoxib: A selective COX-2 inhibitor, useful for dissecting the specific COX-inhibition profile of the test compound.[6]

Key Cell-Based Models and Protocols

The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are widely accepted and utilized models for in vitro inflammation studies.[7][8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells and will be used as the primary stimulus.

Part 1: Initial Screening for Anti-inflammatory Activity

1.1. Cell Viability Assay

  • Objective: To determine the non-toxic concentration range of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

  • Methodology:

    • Seed RAW 264.7 or THP-1 cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the test compound for 24 hours.

    • Assess cell viability using a standard MTT or XTT assay.

    • Determine the highest concentration that does not significantly affect cell viability. This concentration will be the maximum used in subsequent experiments.

1.2. Nitric Oxide (NO) Production Assay

  • Objective: To assess the inhibitory effect of the test compound on LPS-induced NO production.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of the test compound, Dexamethasone, and Indomethacin for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

1.3. Prostaglandin E2 (PGE2) Production Assay

  • Objective: To evaluate the effect of the test compound on the production of the pro-inflammatory mediator PGE2.

  • Methodology:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Compare the inhibitory effect of the test compound with that of Indomethacin and Celecoxib.

Part 2: Delving into the Mechanism of Action

2.1. Pro-inflammatory Cytokine Measurement

  • Objective: To determine the effect of the test compound on the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Methodology:

    • Seed RAW 264.7 or differentiated THP-1 cells and pre-treat with the test compound and controls.

    • Stimulate with LPS for an appropriate time (e.g., 6-24 hours).

    • Collect the supernatant and measure the cytokine levels using specific ELISA kits or a multiplex immunoassay for simultaneous detection.

    • Dexamethasone is an excellent positive control for the inhibition of pro-inflammatory cytokine production.[6]

2.2. Western Blot Analysis of Key Signaling Pathways

  • Objective: To investigate the effect of the test compound on the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

  • Methodology:

    • Pre-treat cells with the test compound for 1 hour, followed by a short period of LPS stimulation (e.g., 15-60 minutes).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with antibodies against key signaling proteins, including phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.

    • A decrease in the phosphorylation of these proteins in the presence of the test compound would suggest an inhibitory effect on these pathways.

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKKK MAPKKK (e.g., TAK1) TRAF6->MAPKKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK activates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates

Caption: Simplified overview of the LPS-induced NF-κB and MAPK signaling pathways.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables. This allows for a direct assessment of the relative potency of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid against the benchmark compounds.

Table 1: Comparative Inhibitory Effects on Inflammatory Mediators

CompoundIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
DexamethasoneExperimental ValueExperimental ValueExperimental ValueExperimental Value
IndomethacinExperimental ValueExperimental ValueExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Summary of Effects on Inflammatory Signaling Pathways

CompoundInhibition of p-p65Inhibition of p-p38Inhibition of p-ERK
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acidYes/No/PartialYes/No/PartialYes/No/Partial
DexamethasoneYes/No/PartialYes/No/PartialYes/No/Partial
IndomethacinYes/No/PartialYes/No/PartialYes/No/Partial

Conclusion

By following this structured, comparative approach, researchers can robustly validate the anti-inflammatory properties of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. The combination of primary screening assays and mechanistic studies will provide a comprehensive understanding of its potential as a novel anti-inflammatory agent. The direct comparison with established drugs like Dexamethasone and Indomethacin will be crucial in determining its relative potency and potential therapeutic niche. This guide provides the foundational experimental designs to generate the necessary data for a thorough and scientifically sound evaluation.

References

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2025). ResearchGate. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2010). PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2023). MDPI. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. [Link]

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. ChemBK. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2010). ResearchGate. [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). Frontiers in Chemistry. [Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2014). PubMed Central. [Link]

  • Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. (2022). Chemistry Conferences. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. (2022). PubMed. [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of Different Benzoxazinone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the scaffolding of benzoxazinone has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] Among these, their capacity to counteract oxidative stress has garnered significant attention within the drug discovery landscape.[4][5][6] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This guide provides a comprehensive comparative analysis of the antioxidant capacity of various benzoxazinone derivatives, supported by experimental data and detailed protocols to empower researchers in this dynamic field.

The Chemical Rationale: Understanding the Antioxidant Mechanism of Benzoxazinones

The antioxidant activity of benzoxazinone derivatives is intrinsically linked to their chemical structure. The core benzoxazinone nucleus, a fusion of a benzene ring and an oxazine ring, provides a versatile template for chemical modification. The introduction of various substituents onto this scaffold can profoundly influence its electron-donating ability, a key determinant of antioxidant potential.

The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. The efficiency of these processes is largely governed by the nature and position of substituent groups on the benzoxazinone ring system. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, can enhance the antioxidant capacity by stabilizing the resulting radical species.[4]

To visually represent this fundamental interaction, the following diagram illustrates the general mechanism of a benzoxazinone derivative neutralizing a free radical.

Antioxidant Mechanism Benzoxazinone Benzoxazinone Derivative (Ar-OH) Benzoxazinone_Radical Benzoxazinone Radical (Ar-O•) Benzoxazinone->Benzoxazinone_Radical Donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Caption: General Hydrogen Atom Transfer (HAT) mechanism of a benzoxazinone antioxidant.

Comparative Evaluation of Antioxidant Capacity: A Data-Driven Analysis

A survey of the scientific literature reveals a diverse range of synthesized benzoxazinone derivatives with varying antioxidant potencies. To facilitate a clear comparison, the following table summarizes the antioxidant activities of selected derivatives, as determined by common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the compound required to inhibit 50% of the free radicals, is a standard metric for antioxidant efficacy. A lower IC50 value indicates a higher antioxidant capacity.

Benzoxazinone DerivativeAssayIC50 (µM)Reference
2-Benzyl-3,1-benzoxazin-4-oneDPPHNot Specified[7]
Novel Benzoxazine-Catechol Hybrid 1DPPHNot Specified[4]
Novel Benzoxazine-Catechol Hybrid 2DPPHNot Specified[4]
3-Aryl-2H-benzo[8][9]oxazin-N-oxide (para-substituted)DPPHNot Specified[10]
3-Aryl-2H-benzo[8][9]oxazin-N-oxide (meta-substituted)DPPHNot Specified[10]
Phenolic Benzoxazolinone Derivative 13LDL OxidationR=2.5 (5µM)[6]
Phenolic Benzoxazolinone Derivative 14bLDL OxidationR=3.2 (5µM)[6]
Benzo[f]quinoline-benzimidazole Derivative 19PhosphomolybdenumStrong Activity[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. "R" value in the LDL oxidation assay represents a ratio of antioxidant activity.

The data highlights the significant impact of structural modifications on antioxidant activity. For instance, the introduction of a catechol moiety, a well-known antioxidant pharmacophore, into the benzoxazine scaffold resulted in potent antioxidant derivatives.[4] Similarly, the position of electron-withdrawing groups on the benzoxazinic nitrone structure was found to strongly influence its radical scavenging activity.[10]

Experimental Protocols: A Guide to Assessing Antioxidant Capacity

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for the most commonly employed in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[12][13][14]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[13]

  • Sample Preparation: Dissolve the benzoxazinone derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 20 µL of sample to 200 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8][15][16][17][18]

Protocol:

  • Generation of ABTS•+: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[15][17]

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare a series of concentrations of the benzoxazinone derivatives in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[18]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19][20][21][22][23]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Sample Preparation: Prepare dilutions of the benzoxazinone derivatives.

  • Reaction: Add the sample solution to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Standard Curve: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the samples is expressed as equivalents of the standard.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9][24][25][26][27]

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and the benzoxazinone derivatives.

  • Reaction Mixture: In a black 96-well plate, mix the fluorescent probe and the sample solution.

  • Incubation: Incubate the plate at 37°C.

  • Initiation of Reaction: Add the AAPH solution to initiate the radical generation and fluorescence decay.

  • Fluorescence Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence plate reader.

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.

The following diagram outlines a general workflow for the in vitro assessment of antioxidant capacity.

Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Derivative_Prep Prepare Benzoxazinone Derivative Solutions Mixing Mix Derivatives with Reagents in Microplate Derivative_Prep->Mixing Reagent_Prep Prepare Assay-Specific Reagents (e.g., DPPH, ABTS•+) Reagent_Prep->Mixing Incubation Incubate under Controlled Conditions Mixing->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculation Calculate % Inhibition and IC50 Values Measurement->Calculation

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Structure-Activity Relationship (SAR) Insights

The analysis of various benzoxazinone derivatives allows for the elucidation of key structure-activity relationships that can guide the design of more potent antioxidants.

  • Influence of Substituents on the Benzene Ring: The presence and position of substituents on the aromatic ring of the benzoxazinone core are critical. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can have the opposite effect.[10][28]

  • Role of the Heterocyclic Ring: Modifications to the oxazine ring can also impact antioxidant capacity. For example, the introduction of a nitrone functionality has been explored to create effective spin-trapping antioxidants.[10]

  • Hybrid Molecules: The strategy of creating hybrid molecules by linking the benzoxazinone scaffold with other known antioxidant moieties, such as catechol, has proven to be a successful approach for developing highly potent compounds.[4]

Conclusion and Future Directions

Benzoxazinone derivatives represent a promising class of compounds with significant antioxidant potential. The comparative analysis presented in this guide underscores the importance of rational drug design, guided by a thorough understanding of structure-activity relationships. Future research in this area should focus on the synthesis of novel derivatives with optimized antioxidant properties, as well as their evaluation in more complex biological systems, including cell-based assays and in vivo models. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of antioxidant drug discovery.

References

  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. (n.d.).
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.).
  • Antioxidant potential using ORAC assay - BMG Labtech. (n.d.).
  • FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.).
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (n.d.).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts. (n.d.).
  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26).
  • ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6).
  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. (2021, July 25).
  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023, February 17).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
  • DPPH Radical Scavenging Assay - MDPI. (n.d.).
  • FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA. (n.d.).
  • Antioxidant Assay: The DPPH Method - LOUIS. (n.d.).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.).
  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC - PubMed Central. (2024, June 29).
  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11).
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).
  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors | Request PDF - ResearchGate. (n.d.).
  • Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - Frontiers. (2023, July 19).
  • Structure activity relationship of benzoxazole derivatives - ResearchGate. (n.d.).
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed. (n.d.).
  • Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - NIH. (2025, May 13).
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. (n.d.).
  • Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed. (2009, November 15).
  • Synthesis and Evaluation of New Benzoxazinic Nitrone-Based Antioxidants - ResearchGate. (2025, October 15).

Sources

A Comparative Guide to the Target Specificity and Cross-Reactivity of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Abstract

This guide provides a comparative analysis of the target specificity and cross-reactivity profile of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid. Publicly available data on the specific biological target of this molecule is limited. However, its core structure, featuring a carboxylic acid moiety, is a known pharmacophore for inhibitors of Aldose Reductase (AKR1B1), a critical enzyme in the polyol pathway implicated in diabetic complications. This guide, therefore, proceeds on the well-founded hypothesis that 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is an Aldose Reductase Inhibitor (ARI). We objectively compare its theoretical profile with established ARIs—Fidarestat, Epalrestat, Zopolrestat, and Ranirestat—focusing on on-target potency and off-target activity against the highly homologous aldo-keto reductase AKR1B10. Included are detailed experimental protocols for in-house validation and workflows to empower researchers to independently assess compound performance.

Introduction: The Rationale for Targeting Aldose Reductase

Under normoglycemic conditions, cellular glucose is primarily metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, excess glucose is shunted into the polyol pathway.[1] Aldose Reductase (AR), classified as AKR1B1, is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[2][3] Subsequent oxidation of sorbitol to fructose, coupled with sorbitol's poor membrane permeability, leads to intracellular accumulation, osmotic stress, and depletion of NADPH.[2] This cascade is a key pathogenic driver in the long-term complications of diabetes, including neuropathy, retinopathy, and nephropathy.[2][3]

The inhibition of Aldose Reductase is, therefore, a major therapeutic strategy to mitigate these complications.[2] The compound at the center of this guide, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, belongs to a chemical class consistent with known ARIs. A 1990 study in the Chemical and Pharmaceutical Bulletin detailed the synthesis and activity of related 1,4-benzoxazine N-acetic acid derivatives as potent Aldose Reductase inhibitors, lending strong support to our working hypothesis.[4]

A critical challenge in developing ARIs is achieving selectivity. The human aldo-keto reductase superfamily is extensive, and off-target inhibition can lead to undesirable side effects. The most significant hurdle is selectivity against AKR1B10, an enzyme sharing 71% amino acid sequence identity with AKR1B1.[5] While AKR1B1 is widely expressed, AKR1B10 expression is more restricted in healthy tissue but is overexpressed in several cancers, making it an anti-neoplastic target in its own right.[5][6] Poor selectivity can thus complicate the therapeutic window and lead to unexpected biological outcomes. This guide will use AKR1B10 as the primary benchmark for assessing the cross-reactivity of our subject compound and its alternatives.

Mechanism of Action: Inhibiting the Polyol Pathway

Aldose Reductase inhibitors function by competitively binding to the active site of the AKR1B1 enzyme. The active site contains a rigid "anion-binding pocket" that interacts with the polar moiety of the inhibitor—typically a carboxylic acid or a bioisostere—and a more flexible hydrophobic "specificity pocket".[2] By occupying this site, ARIs prevent the binding and reduction of glucose, thereby blocking the flux through the polyol pathway and preventing the downstream accumulation of sorbitol.

cluster_0 Hyperglycemic State cluster_1 Polyol Pathway cluster_2 Pathophysiology Glucose Excess Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Substrate Sorbitol Sorbitol Accumulation AKR1B1->Sorbitol Catalyzes Conversion SDH Sorbitol Dehydrogenase Sorbitol->SDH Stress Osmotic & Oxidative Stress (NADPH Depletion) Sorbitol->Stress Fructose Fructose SDH->Fructose Complications Diabetic Complications (Neuropathy, Retinopathy) Stress->Complications ARI 2,3-Dihydro-3-oxo-4H- 1,4-benzoxazine-4-propionic acid & Other ARIs AKR1B1B1 AKR1B1B1 ARI->AKR1B1B1 Inhibition

Caption: Mechanism of Aldose Reductase Inhibition in the Polyol Pathway.

Comparative Specificity and Potency Analysis

The efficacy and safety of an ARI are defined by two key parameters: its on-target potency (a low IC50 value against AKR1B1) and its selectivity (a high IC50 ratio between off-targets like AKR1B10 and the primary target AKR1B1). The following table summarizes publicly available data for established ARIs.

Disclaimer: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be approached with caution. This table is intended for illustrative and educational purposes. Researchers are encouraged to perform head-to-head comparisons under identical conditions for definitive assessment.

CompoundPrimary Target (AKR1B1) IC50Off-Target (AKR1B10) IC50Selectivity Ratio (AKR1B10 IC50 / AKR1B1 IC50)Source Organism / Enzyme
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableHypothesized Target
Fidarestat 26 nM~33,000 nM (33 µM)~1269Human Recombinant
Epalrestat 10 - 400 nMPotent Inhibitor (Specific IC50 varies)Low to ModerateHuman Placenta, Rat Lens, HepG2[1][7][8]
Zopolrestat 3.1 - 25 nMActive (Inactive in some assays)VariableHuman Placenta, Recombinant[9]
Ranirestat 400 nMData Not AvailableData Not AvailableHepG2 cells[1]

Analysis & Interpretation:

  • Fidarestat emerges as a highly potent and selective inhibitor, with a selectivity ratio exceeding 1000-fold for AKR1B1 over AKR1B10. This profile suggests a lower likelihood of off-target effects related to AKR1B10 inhibition.

  • Epalrestat , the only ARI commercially available in several countries, demonstrates potent inhibition of AKR1B1.[2] However, studies also indicate it is a potent inhibitor of AKR1B10, suggesting a lower selectivity profile that may contribute to its broader biological activity, including anticancer effects.[7]

  • Zopolrestat is a highly potent inhibitor of AKR1B1. Its activity against AKR1B10 appears variable in the literature, with some studies showing it to be inactive while others suggest binding, highlighting the sensitivity of assays to experimental conditions.[9][10]

  • For 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid , the key takeaway is the critical need for experimental validation. Based on its structure, it is expected to exhibit inhibitory activity, but its potency and, crucially, its selectivity are unknown. The protocols outlined in the subsequent section provide a direct path to generating this essential data.

Experimental Protocols for Validation

To empirically determine the target specificity and cross-reactivity of a putative ARI like 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, a tiered approach involving biochemical and cell-based assays is required.

Workflow for Target Profile Validation

start Test Compound: 2,3-Dihydro-3-oxo-4H- 1,4-benzoxazine-4-propionic acid biochem Protocol 1: Biochemical IC50 Assay (Recombinant AKR1B1 & AKR1B10) start->biochem cetsa Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) start->cetsa kinase Protocol 3: Broad Kinase Profiling (Assess Off-Target Cross-Reactivity) start->kinase data Data Analysis: - On-Target Potency - Selectivity Ratio - Cellular Target Engagement - Broad Off-Target Profile biochem->data cetsa->data kinase->data

Caption: Experimental workflow for validating the inhibitor profile.

Protocol 1: In Vitro IC50 Determination for AKR1B1 and AKR1B10

This protocol establishes the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. Running assays for AKR1B1 and AKR1B10 in parallel is critical for calculating the selectivity ratio.

Causality: This assay directly measures the compound's ability to inhibit enzyme function in a controlled, cell-free system. The use of recombinant enzymes ensures a clean signal without interference from other cellular components.

  • Materials:

    • Recombinant human AKR1B1 and AKR1B10 enzymes.

    • NADPH (cofactor).

    • DL-glyceraldehyde (substrate for AKR1B1) or other suitable carbonyl substrate.

    • Test compound and reference inhibitors (e.g., Fidarestat) dissolved in DMSO.

    • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2).

    • UV-transparent 96-well plate.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical final concentration range would be 1 nM to 100 µM.

    • Reaction Mixture: In each well of the 96-well plate, add assay buffer, NADPH (final concentration ~0.1 mM), and the desired concentration of the test compound or DMSO (for control wells).

    • Enzyme Addition: Add the recombinant enzyme (AKR1B1 or AKR1B10) to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Self-Validation: Include a "no enzyme" control to check for non-enzymatic NADPH oxidation.

    • Initiate Reaction: Add the substrate (e.g., DL-glyceraldehyde, final concentration ~10 mM) to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 10-20 minutes). This decrease corresponds to the oxidation of NADPH.

    • Data Analysis:

      • Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percent inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

      • Plot percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method to verify that a compound binds its intended target within the complex environment of an intact cell.

Causality: The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand (the inhibitor), it becomes more resistant to heat-induced denaturation. This stabilization can be quantified to confirm target engagement.[11][12]

  • Materials:

    • Cell line expressing endogenous or over-expressed AKR1B1 (e.g., lens epithelial cells, HEK293-AKR1B1).

    • Cell culture medium, PBS, and lysis buffer.

    • Test compound and vehicle control (DMSO).

    • PCR tubes or 96-well PCR plate.

    • Thermocycler.

    • Centrifuge for protein precipitation.

    • SDS-PAGE and Western Blotting reagents.

    • Primary antibody specific to AKR1B1.

    • Secondary antibody (e.g., HRP-conjugated).

  • Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (at various concentrations, e.g., 1 µM, 10 µM) or vehicle for 1-2 hours.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat Challenge: Place the tubes in a thermocycler. Apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Self-Validation: A non-heated sample (kept on ice) serves as the 100% soluble protein control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

    • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble AKR1B1 remaining in each sample using Western Blotting.

    • Data Analysis:

      • Quantify the band intensities from the Western Blot.

      • For each treatment group (vehicle vs. compound), plot the percentage of soluble AKR1B1 remaining against the temperature.

      • A shift of the melting curve to the right in the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in the cellular context.

Conclusion and Future Directions

While direct experimental evidence for the biological target of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid remains to be published, its chemical structure strongly suggests activity as an Aldose Reductase inhibitor. This guide provides a framework for its evaluation by comparing it to established ARIs like Fidarestat and Epalrestat. The critical determinant of its therapeutic potential will be its selectivity profile, particularly against the homologous enzyme AKR1B10.

For researchers in drug development, the path forward is clear. The immediate priority should be the execution of the biochemical and cellular assays detailed herein. Determining the IC50 values against both AKR1B1 and AKR1B10 will provide the foundational data on potency and selectivity. Confirmation of target engagement via CETSA® will validate these findings in a physiologically relevant context. This empirical data will definitively position 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid within the landscape of Aldose Reductase inhibitors and guide its future development as a potential therapeutic for diabetic complications.

References

  • Cui, Y., Liu, Y., Zhang, C., Liu, H., & Zhang, J. (2023). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR)
  • Cui, Y., Liu, Y., Zhang, C., Liu, H., & Zhang, J. (2023). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. National Institutes of Health. [Link]

  • Cui, Y., Liu, Y., Zhang, C., Liu, H., & Zhang, J. (2023). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. RSC Publishing. [Link]

  • Zhao, H., & Liu, H. (2016).
  • Porta, F., Martin, H., & Ruiz, F. (2021). Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition. National Institutes of Health. [Link]

  • Zhang, J., et al. (2013). Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111). PubMed. [Link]

  • Chen, Y., et al. (2024). AKR1B10 and digestive tumors development: a review. PubMed Central. [Link]

  • Barbier, J., et al. (2022). Moving toward a new horizon for the aldose reductase inhibitor epalrestat to treat drug-resistant cancer. PubMed. [Link]

  • Decoding Selectivity: Computational Insights into AKR1B1 and AKR1B10 Inhibition. (n.d.). ResearchGate. [Link]

  • Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Maccari, R., & Ottanà, R. (2022). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]

  • Aldose reductase inhibitory activity (IC 50 ) of new epal- restat analogues. (n.d.). ResearchGate. [Link]

  • Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. (2025). National Institutes of Health. [Link]

  • Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. (2025). ResearchGate. [Link]

  • Structures and IC50 values of representative AKR1B10 inhibitors. (n.d.). ResearchGate. [Link]

  • Ueda, Y., et al. (1990). Studies on antidiabetic agents. IX. A new aldose reductase inhibitor, AD-5467, and related 1,4-benzoxazine and 1,4-benzothiazine derivatives: synthesis and biological activity. PubMed. [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). PubMed Central. [Link]

  • Opposing roles of the aldo-keto reductases AKR1B1 and AKR1B10 in colorectal cancer. (n.d.). PubMed. [Link]

  • Structures of some well-known AKR1B1 inhibitors. (n.d.). ResearchGate. [Link]

  • Srivastava, S. K., et al. (2008). Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies. PubMed Central. [Link]

  • Lee, S. M., et al. (1999). Synthesis of flavonoids and their effects on aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues. PubMed. [Link]

Sources

A Researcher's Guide to Assessing the Therapeutic Index of Novel 1,4-Benzoxazine Derivatives: A Comparative Analysis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the therapeutic index (TI) of novel chemical entities, using the uncharacterized compound 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid as a primary example. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential therapeutics. We will delve into the causal logic behind experimental choices, present detailed protocols for in vitro and in vivo assessments, and compare our target compound's hypothetical data with established alternatives to provide a robust understanding of its potential therapeutic window.

The benzoxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The propionic acid moiety is also a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5][6] Given this structural precedent, we will proceed with the hypothetical premise that 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (herein referred to as BXP-A) is being investigated as a potential anticancer agent.

Understanding the Therapeutic Index

The therapeutic index is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[7][8][9] A wider therapeutic window is generally desirable, as it indicates a greater margin of safety for clinical use.[8] The TI is typically calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[9] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used as a surrogate for the TD50.[8]

For the purpose of this guide, we will outline the necessary steps to determine the in vitro and in vivo parameters required to calculate the TI of BXP-A and compare it to a standard chemotherapeutic agent, Doxorubicin, and a hypothetical related benzoxazine derivative with known anticancer activity (BXZ-B).

Experimental Workflow for Therapeutic Index Assessment

A logical and phased approach is crucial for the efficient and ethical assessment of a novel compound. The workflow begins with in vitro assays to establish a preliminary understanding of efficacy and cytotoxicity, followed by in vivo studies to evaluate systemic toxicity and antitumor activity.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In Vitro Efficacy In Vitro Efficacy In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Efficacy->In Vitro Cytotoxicity Determine IC50 Acute Oral Toxicity Acute Oral Toxicity In Vitro Cytotoxicity->Acute Oral Toxicity Inform Dose Selection In Vivo Efficacy In Vivo Efficacy Acute Oral Toxicity->In Vivo Efficacy Determine LD50 & MTD Therapeutic Index Calculation Therapeutic Index Calculation In Vivo Efficacy->Therapeutic Index Calculation Determine ED50

Caption: Experimental workflow for TI determination.

Part 1: In Vitro Assessment

The initial phase of TI determination involves cell-based assays to quantify the compound's efficacy against cancer cells and its toxicity towards normal cells. This provides an early indication of selectivity and informs the dose range for subsequent in vivo studies.

In Vitro Efficacy and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Protocol: MTT Assay for IC50 and CC50 Determination

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., MCF-10A, non-tumorigenic breast epithelial cells) in their respective recommended media.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of BXP-A, Doxorubicin, and BXZ-B in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for each compound.

    • Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10][13]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cancer cell growth) and CC50 (the concentration that is cytotoxic to 50% of normal cells) values using non-linear regression analysis.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The results of the MTT assay can be summarized in a table for easy comparison.

CompoundCancer Cell Line (MCF-7) IC50 (µM)Normal Cell Line (MCF-10A) CC50 (µM)In Vitro Selectivity Index (SI = CC50/IC50)
BXP-A 25>200>8
Doxorubicin 0.5510
BXZ-B 1015015

Part 2: In Vivo Assessment

Following promising in vitro results, the investigation proceeds to in vivo studies in animal models to assess the compound's systemic toxicity and its efficacy in a more complex biological environment.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[14][15][16]

Protocol: Acute Oral Toxicity in Rodents

  • Animal Model:

    • Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains).[14] Acclimatize the animals for at least five days before the study.

  • Dosing:

    • Administer BXP-A orally to a group of three rats at a starting dose selected based on the in vitro data (e.g., 300 mg/kg).

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[17]

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the study is repeated with a lower dose.

    • If one animal dies, the study is repeated with the same dose.

    • If no mortality occurs, the study is repeated with a higher dose.

    • This process continues until the dose that causes mortality in a defined proportion of animals is identified, allowing for the estimation of the LD50.

In Vivo Efficacy: Xenograft Tumor Model

To evaluate the antitumor efficacy of BXP-A, a xenograft model is employed where human cancer cells are implanted into immunodeficient mice.

Protocol: Antitumor Efficacy in a Xenograft Model

  • Tumor Implantation:

    • Subcutaneously inject MCF-7 cells into the flank of female athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, BXP-A, Doxorubicin, BXZ-B).

    • Administer the compounds daily via oral gavage at doses determined from the acute toxicity study (e.g., below the Maximum Tolerated Dose - MTD).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice a week for the duration of the study (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each compound.

    • Determine the ED50, the dose that produces 50% of the maximum tumor growth inhibition.

Part 3: Therapeutic Index Calculation and Comparison

With the data from both in vitro and in vivo studies, the therapeutic index can be calculated and compared.

G TI_Calc Therapeutic Index (TI) Calculation TI = LD50 / ED50 LD50 LD50 (Lethal Dose 50%) Determined from Acute Oral Toxicity Study LD50->TI_Calc ED50 ED50 (Effective Dose 50%) Determined from In Vivo Efficacy Study ED50->TI_Calc

Caption: Calculation of the Therapeutic Index.

Data Presentation: In Vivo Toxicity and Efficacy
CompoundLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (TI = LD50/ED50)
BXP-A >2000100>20
Doxorubicin 40220
BXZ-B 15005030

Conclusion

This guide has outlined a systematic approach to assessing the therapeutic index of a novel compound, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, within a plausible drug discovery context. By integrating in vitro and in vivo experimental data, researchers can build a comprehensive safety and efficacy profile. The comparative analysis with established and related compounds provides crucial context for decision-making in the progression of a new chemical entity towards clinical development. The hypothetical data presented for BXP-A suggests a favorable therapeutic window, warranting further investigation into its mechanism of action and long-term safety.

References

  • Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • MDPI. (2023). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Polymers, 15(23), 4598.
  • ResearchGate. (2021).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Ekowati, J., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(Suppl 1), 2511.
  • A note to the biological activity of benzoxazine derivatives containing the thioxo group. (2010). European Journal of Medicinal Chemistry, 45(7), 2719-25.
  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • SlideShare. (2015). OECD Guideline For Acute oral toxicity (TG 423).
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2022). ChemistrySelect, 7(32).
  • Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Frontiers. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-71.
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1554-9.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Ekowati, J., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(Suppl 1), 2511.
  • Jiang, S., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12.
  • CLYTE Technologies. (2024).
  • Journal of Pharmacognosy and Phytochemistry. (2020).
  • MDPI. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8945.
  • ATCC. (n.d.).
  • protocols.io. (2024). MTT Assay.
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2021). Antioxidants, 10(11), 1735.
  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies.
  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. (n.d.).
  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-61.
  • ResearchGate. (n.d.).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14.
  • Adams, S. S. (1992). The propionic acids: a personal perspective. Journal of Clinical Pharmacology, 32(4), 317-23.
  • PharmaCompass.com. (n.d.).
  • ResearchGate. (2014).
  • Propionic-acid derivatives. (1976). The Lancet, 2(7982), 409.
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2020). CPT: Pharmacometrics & Systems Pharmacology, 9(10), 549-558.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
  • Medbullets. (2021). Therapeutic Index - Pharmacology.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel benzoxazinone derivatives against existing drugs. By synthesizing technical accuracy with field-proven insights, this document will navigate the essential experimental comparisons in three key therapeutic areas where benzoxazinones show significant promise: tuberculosis, inflammation, and cancer.

Introduction: The Versatility of the Benzoxazinone Scaffold

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their structural motif allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to target a range of diseases. This guide will delve into the comparative analysis of these novel compounds against established clinical agents, providing the rationale behind experimental design and detailed protocols for robust evaluation.

Section 1: Antitubercular Activity of Benzoxazinone Derivatives

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of new antitubercular agents.[3] Benzoxazinone derivatives have emerged as a promising class of compounds, with some exhibiting potent antimycobacterial activity.[4][5][6]

Mechanism of Action: Targeting Mycobacterial Viability

Several studies suggest that benzoxazinone derivatives may exert their antitubercular effects through various mechanisms, including the inhibition of enzymes essential for mycobacterial survival, such as the menaquinone-B enzyme.[4][5][6] Some derivatives, designed as isoniazid analogues, are predicted to interact with the active site of InhA, a key enzyme in the mycolic acid biosynthesis pathway.[3]

Comparative Performance Analysis

The in vitro efficacy of novel benzoxazinone derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various Mtb strains. This data is then compared to the MICs of first-line antitubercular drugs.

Compound/DrugMtb StrainMIC (µg/mL)Reference
Novel Benzoxazinone Derivatives
Derivative 8aH37Ra0.125-0.250[3]
Derivative 1cResistant Strainlow MIC values[3]
Derivative 5jResistant Strainlow MIC values[3]
1,4-Benzoxazinone-hydrazone hybridsH37Ra, H37Rv, Resistant Strains2-8[4][5][6]
Existing Antitubercular Drugs
IsoniazidDrug-Susceptible0.05[7]
RifampinDrug-Susceptible0.25[7]
EthambutolDrug-Susceptible1.9[7]
StreptomycinDrug-Susceptible2.0[7]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay widely used for determining the MIC of compounds against Mtb. It is a reliable, low-cost, and high-throughput method.[8][9][10][11]

Principle: The assay is based on the ability of metabolically active mycobacteria to reduce the Alamar Blue reagent (resazurin) from a non-fluorescent blue state to a fluorescent pink product (resorufin). The MIC is the lowest drug concentration that prevents this color change.[8]

Step-by-Step Methodology:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:50 in 7H9 broth.

  • Drug Plate Preparation:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound (novel benzoxazinone derivative or standard drug) in duplicate to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

    • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24-48 hours.

    • Visually inspect the plate. The MIC is the lowest drug concentration that remains blue. A pink color indicates bacterial growth.[8]

Experimental Workflow Diagram:

MABA_Workflow cluster_prep Preparation cluster_assay Assay prep_inoculum Prepare Mtb Inoculum (McFarland 1.0) inoculate Inoculate Plate with Mtb prep_inoculum->inoculate prep_plate Prepare Drug Dilution Plate (96-well) prep_plate->inoculate incubate1 Incubate (37°C, 5-7 days) inoculate->incubate1 add_reagent Add Alamar Blue & Tween 80 incubate1->add_reagent incubate2 Incubate (24-48 hours) add_reagent->incubate2 read_results Read Results (Blue vs. Pink) incubate2->read_results

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Section 2: Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

Benzoxazinone derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[12][13]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[14] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. The goal with novel inhibitors is to achieve selectivity for COX-2.

Signaling Pathway Diagram:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection via COX-1 Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain via COX-2 NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2 Benzoxazinones Novel Benzoxazinone Derivatives Benzoxazinones->COX2 Selective Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Comparative Performance Analysis

The inhibitory activity of benzoxazinone derivatives against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50) values. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) is a critical parameter for evaluating the potential for reduced side effects.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Novel Benzoxazinone Derivatives
Compound 3e>1000.57>175[13]
Compound 3f>1000.62>161[13]
Compound 3r>1000.72>138[13]
Compound 3s>1000.65>153[13]
Existing COX Inhibitors
Celecoxib9.40.08117.5[15]
Rofecoxib190.5336[16]
Diclofenac--29[17]
Meloxicam--18[17]
Indomethacin--0.4[16]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.[18]

Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute heme and COX enzymes (ovine COX-1 and human recombinant COX-2) in the assay buffer.

    • Prepare stock solutions of test compounds and reference inhibitors (e.g., celecoxib) in DMSO and perform serial dilutions.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and the desired concentration of the inhibitor.

  • Incubation and Reaction Initiation:

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Detection:

    • Immediately add 10 µL of the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Section 3: Anticancer Activity via Topoisomerase II Inhibition

Certain benzoxazinone derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[19][20] One of the key mechanisms identified is the inhibition of topoisomerase II.[19]

Mechanism of Action: Disruption of DNA Replication

Topoisomerase II is a nuclear enzyme essential for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils.[21][22] Topoisomerase II inhibitors interfere with this process, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.

Comparative Performance Analysis

The anticancer potential of novel benzoxazinone derivatives is evaluated by their IC50 values against various cancer cell lines, and their specific inhibitory effect on topoisomerase II is also quantified.

Compound/DrugCell LineAntiproliferative IC50 (µM)Topoisomerase IIα IC50 (µM)Reference
Novel Benzoxazinone Derivatives
Derivative 7HepG2, MCF-7, HCT-29<10-[19]
Derivative 15HepG2, MCF-7, HCT-29<10- (causes ~60% reduction in expression)[19]
Compound c18Huh-719.05-[20]
Compound T60--~4.7[23]
Existing Anticancer Drugs
DoxorubicinMCF-70.496.37[24]
Etoposide--- (used as a reference)[25]
Experimental Protocol: In Vitro Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.[25][26]

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. In the presence of topoisomerase II and ATP, the supercoiled DNA is converted to a relaxed form. An inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

Step-by-Step Methodology:

  • Reaction Mixture Preparation (on ice):

    • For each reaction, combine:

      • 2 µL of 10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP).[26]

      • 0.1-1.0 pmol of supercoiled plasmid DNA (e.g., pBR322).

      • Test compound (novel benzoxazinone derivative or etoposide as a positive control) dissolved in DMSO, or DMSO alone as a vehicle control.

      • Deionized water to a final volume of 17 µL.

  • Enzyme Addition and Incubation:

    • Add 3 µL of diluted human Topoisomerase II enzyme (1-10 units) to each tube to initiate the reaction.

    • Mix gently and incubate for 15-30 minutes at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding 3 µL of 7 mM EDTA or by adding SDS to a final concentration of 1%.[26]

  • Agarose Gel Electrophoresis:

    • Add gel loading dye to each reaction.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Compare the intensity of the supercoiled and relaxed DNA bands in the presence and absence of the inhibitor. Increased intensity of the supercoiled band in the presence of the compound indicates inhibition.

Experimental Workflow Diagram:

TopoII_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, DNA, Inhibitor) add_enzyme Add Topo II Enzyme prep_mix->add_enzyme incubate Incubate (37°C, 15-30 min) add_enzyme->incubate stop_reaction Stop Reaction (EDTA/SDS) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (UV light) gel_electrophoresis->visualize

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Conclusion

This guide provides a structured approach to the comparative benchmarking of novel benzoxazinone derivatives. By employing the detailed protocols and understanding the underlying mechanisms of action, researchers can generate robust and reproducible data. The comparative analysis against existing drugs is crucial for identifying lead compounds with improved efficacy and safety profiles, ultimately accelerating the drug development pipeline. The versatility of the benzoxazinone scaffold continues to offer exciting opportunities for the discovery of new therapeutics for a range of challenging diseases.

References

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Heifets, L. B., & Sanchez, T. (1992). Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods. American Thoracic Society Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives | Request PDF. Retrieved from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). Retrieved from [Link]

  • Springer. (n.d.). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Topo I and Topo II inhibitory concentrations (IC 50 values) of selected compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • Microbiology Society. (2016). Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis. Microbiology Society. Retrieved from [Link]

  • AJMC. (2014). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Retrieved from [Link]

  • Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of cyclooxygenase pathway. Retrieved from [Link]

  • PLOS One. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLOS One. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Topoisomerase Assays. PubMed Central. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose response curve presentation showing IC50 against Topoisomerase IIα.... Retrieved from [Link]

  • Frontiers. (2019). Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India. Frontiers in Microbiology. Retrieved from [Link]

  • Brieflands. (2019). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of antitubercular drugs.... Retrieved from [Link]

  • Springer. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Mechanism of action of NSAID. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Topoisomerase Assays. PubMed Central. Retrieved from [Link]

  • Scilit. (n.d.). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. PubMed Central. Retrieved from [Link]

  • StatPearls. (2023). COX Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Retrieved from [Link]

  • PubMed Central. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • SlideShare. (n.d.). Cyclooxygenase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prediction of the Potential of Benzoxazinone, 2-phenyl-4H-benzo[19][27]oxazin-4-one, and 2-[2-(4-methoxyphenyl)vinyl]-3,1-benzoxazin-4-one as New Anti-Tuberculosis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • ScienceDirect. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2022). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers in Oncology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS 22013-23-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. As a research chemical, the toxicological properties of this compound have not been fully elucidated, necessitating a cautious and informed approach to its disposal.[1] This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Hazard Assessment and Chemical Profile

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a white to light yellow crystalline solid with low solubility in water and solubility in organic solvents like methanol and chloroform.[1] While specific toxicity data is limited, the presence of a carboxylic acid functional group suggests it should be handled as a corrosive material. Structurally related benzoxazines and organic acids may cause skin and eye irritation.[2][3] Therefore, it is prudent to treat this compound as a hazardous chemical.

Known Properties:

PropertyValueSource
Appearance White to light yellow crystalline solidChemBK[1]
Melting Point 163-166 °CChemBK[1]
Solubility Low in water; soluble in methanol and chloroformChemBK[1]
Personal Protective Equipment (PPE) and Immediate Safety

Before handling 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a critical step to prevent skin and eye contact, as well as inhalation of any dust or aerosols.

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a significant splash risk.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A fully buttoned lab coat must be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to ensure proper ventilation.[4][5]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.[6] Mixing incompatible chemicals can lead to dangerous reactions. The following protocol outlines the necessary steps for segregating and containerizing waste containing 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory for the collection of hazardous waste.[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.[6]

Step 2: Select an Appropriate Waste Container Choose a waste container that is chemically compatible with organic acids.[7] High-density polyethylene (HDPE) containers are a suitable choice.[5] The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.[7][9]

Step 3: Label the Waste Container Before adding any waste, affix a "Hazardous Waste" label to the container.[5][9] The label must include:

  • The full chemical name: "2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid" (avoiding abbreviations).[9]

  • An indication of the hazards (e.g., "Corrosive," "Irritant").

  • The date the first waste was added.

Step 4: Waste Collection

  • Solid Waste: Collect solid waste, including contaminated consumables like gloves and weighing paper, in a designated, labeled container.

  • Liquid Waste: For solutions of the compound, use a separate, labeled liquid waste container. Do not mix with other waste streams, particularly bases, oxidizing agents, or inorganic acids, to prevent unforeseen chemical reactions.[5]

  • Aqueous Solutions: For dilute aqueous solutions, neutralization may be an option only if the resulting solution is not toxic and complies with local wastewater regulations.[7] Given the limited toxicity data for this compound, it is more prudent to collect all aqueous waste as hazardous.

Step 5: Container Management Keep waste containers securely closed except when adding waste.[7][9] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7] Store the containers in a designated secondary containment bin to prevent spills.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_path Disposal Path cluster_containment Containment cluster_final_disposal Final Disposal Start Start: Handling Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IdentifyWaste Identify Waste Type PPE->IdentifyWaste SolidWaste Solid Waste (Contaminated materials, pure compound) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) IdentifyWaste->LiquidWaste Liquid AqueousWaste Dilute Aqueous Waste IdentifyWaste->AqueousWaste Aqueous SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container (Organic Acid Waste Stream) LiquidWaste->LiquidContainer AqueousContainer Collect in Labeled Aqueous Hazardous Waste Container AqueousWaste->AqueousContainer StoreSAA Store in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA AqueousContainer->StoreSAA EHSPickup Arrange for Pickup by Environmental Health & Safety (EHS) StoreSAA->EHSPickup End End: Proper Disposal EHSPickup->End

Caption: Disposal workflow for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[6] Academic laboratories may be subject to the regulations outlined in Subpart K of 40 CFR part 262, which provides specific guidelines for waste management in these settings.[8] It is crucial to be familiar with and adhere to your institution's specific hazardous waste management plan, which should be aligned with these regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to collect the spilled substance.[5] Place the absorbed material into a sealed container and dispose of it as hazardous waste.[5]

  • Large Spills: If a large spill occurs, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[4]

Conclusion

The proper disposal of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can ensure that this chemical waste is managed in a manner that is safe, compliant, and responsible. Always consult your institution's EHS department for specific guidance and clarification on disposal policies.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Organic Acid Standard Operating Procedure.
  • Washington State University. Organic Acids SOP Template.
  • ChemBK. (2024, April 9). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid.
  • Fisher Scientific. (2012, May 1). Benzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (2022, November 15). 4H-3,1-benzoxazine-2,4(1H)-dione Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). Propionic Acid Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Handling 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Precautionary Approach

This document provides essential safety and handling protocols for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS No. 23866-15-1). It is critical to note that comprehensive toxicological data for this specific compound have not been fully published.[1][2] Therefore, our guidance is rooted in a precautionary principle, drawing from the safety profiles of structurally analogous benzoxazine derivatives and general best practices for handling novel chemical entities in a research and development setting. The primary objective is to minimize exposure risk through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulously planned operational and disposal procedures.

Hazard Assessment: An Evidence-Based Postulation

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from related chemical structures. Compounds with similar benzoxazine and propionic acid moieties exhibit a range of health effects. Our operational plan is therefore based on the assumption that this compound may present the following risks.

Potential Hazard Basis for Postulation & GHS Classification (Inferred) Primary Exposure Routes
Serious Eye Irritation Structurally related benzoxazine derivatives are classified as causing serious eye irritation (H319).[3]Eyes
Skin Irritation A related propionitrile derivative is known to cause skin irritation (H315).Skin
Allergic Skin Reaction Other benzoxazine compounds are known skin sensitizers (H317), meaning repeated contact could lead to an allergic rash.[4]Skin
Respiratory Tract Irritation As a crystalline solid, airborne dust could cause respiratory irritation.[1] This is a standard precaution for fine chemical powders.Inhalation
Harmful if Swallowed or Inhaled A related propionitrile derivative is classified as harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332). This level of caution is prudent.Ingestion, Inhalation

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following specifications are mandatory for all personnel handling 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended for Powder Handling: When weighing or transferring the solid compound where dust generation is possible, upgrade to chemical splash goggles. If there is a significant risk of splashing (e.g., during reaction quenching or large-scale solution handling), a full-face shield must be worn in addition to safety glasses or goggles.[1][2]

Hand Protection
  • Glove Type: Nitrile gloves are required. Do not use latex gloves, as they offer inferior chemical resistance.

  • Inspection and Use: Always inspect gloves for tears or pinholes before use. For prolonged work, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated chemical waste container. Wash hands thoroughly with soap and water after removing gloves.[5][6]

Respiratory Protection
  • Engineering Controls First: All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • When a Respirator is Required: If engineering controls are not feasible or during a large spill cleanup outside of a fume hood, a NIOSH-approved respirator is necessary. A half-mask respirator fitted with N95 or P100 particulate filters is recommended for handling the powder.[7]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat is mandatory and must be fully buttoned.

  • Personal Clothing: Full-length pants and closed-toe shoes are required. No exposed skin on the legs or feet is permitted in the laboratory.

  • Contamination: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[5]

Operational & Disposal Plan: A Step-by-Step Protocol

This workflow is designed to ensure safety at every stage of the compound's lifecycle in the laboratory. The causality behind these steps is to contain the material, prevent the generation of dusts or aerosols, and ensure all waste is handled in a compliant manner.

Safe Handling and Experimental Workflow

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal prep_ppe 1. Don Required PPE (Goggles, Nitrile Gloves, Lab Coat) verify_hood 2. Verify Fume Hood Certification & Airflow prep_ppe->verify_hood Pre-operation checks receive 3. Unpack & Inspect Container verify_hood->receive Begin handling weigh 4. Weigh Solid on Anti-Static Weigh Paper (Use Spatula, Avoid Dust) receive->weigh dissolve 5. Add to Solvent in Reaction Vessel (Slowly, with Stirring) weigh->dissolve Prepare for reaction decon 6. Decontaminate Glassware & Surfaces (e.g., Acetone Rinse) dissolve->decon Post-experiment waste_solid 7a. Solid Waste Disposal (Contaminated PPE, Weigh Paper) -> Labeled Solid Waste Container decon->waste_solid waste_liquid 7b. Liquid Waste Disposal (Reaction Mixture, Rinsate) -> Labeled Liquid Waste Container decon->waste_liquid cleanup 8. Final Area Wipe-Down, Doff PPE, & Wash Hands waste_solid->cleanup Final steps waste_liquid->cleanup Final steps

Caption: Safe handling workflow for 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Detailed Procedural Steps
  • Preparation: Before retrieving the compound, don all required PPE as specified in Section 3.0. Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.[8][9]

  • Weighing: Conduct all weighing operations inside the fume hood. Use a spatula to transfer the solid. Avoid scooping or pouring in a manner that creates airborne dust.

  • Solution Preparation: When adding the solid to a solvent, do so slowly and with gentle agitation to prevent splashing.

  • Spill Management:

    • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with a damp paper towel to avoid raising dust, then wipe it up and place it in the solid hazardous waste container.

    • Major Spill: In the event of a larger spill, evacuate the immediate area and prevent others from entering. Avoid inhaling any dust.[5] Follow your institution's emergency procedures. Do not attempt to clean it up without appropriate respiratory protection.

  • Waste Disposal:

    • Solid Waste: All contaminated items, including gloves, weigh paper, and paper towels used for cleanup, must be disposed of in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvent used. Do not pour any amount into a drain.[5]

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[3] If skin irritation or a rash develops, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and be prepared to provide the chemical name to the medical professional.[1][2]

References

  • ChemBK. (2024). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Available at: [Link]

  • Loba Chemie. (2022). PROPIONIC ACID FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • ChemBK. (2024). 2,3-dihydro-3-oxo-4h-1,4-benzoxazine-4-propionic acid. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Available at: [Link]

  • AquaPhoenix Scientific. (2015). Propionic Acid - Safety Data Sheet. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.